1-Docosanoyl-sn-glycero-3-phosphocholine
Description
Propriétés
IUPAC Name |
[(2R)-3-docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIINDYGXBHJQHX-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(22:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010398 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Docosanoyl-sn-glycero-3-phosphocholine
Introduction
1-Docosanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine (B164491) (LPC), a class of phospholipids (B1166683) that are important intermediates in the metabolism of phosphatidylcholines. LPCs are characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) head group, and a single fatty acyl chain. The "sn" designation refers to the stereospecific numbering of the glycerol backbone, indicating that the docosanoyl group is attached at the sn-1 position and the phosphocholine (B91661) moiety is at the sn-3 position, leaving a hydroxyl group at the sn-2 position. The docosanoyl group is derived from docosanoic acid, a saturated fatty acid with 22 carbon atoms.
LPCs are bioactive signaling molecules involved in a variety of physiological and pathological processes. They are known to be major components of oxidized low-density lipoprotein (oxLDL) and have been implicated in inflammatory diseases such as atherosclerosis.[1] LPCs exert their effects by interacting with specific cell surface receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[1][2][3]
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological signaling of this compound, aimed at researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound consists of a hydrophilic head and a hydrophobic tail. The hydrophilic head is composed of the polar phosphocholine group, while the hydrophobic tail is the long, saturated 22-carbon docosanoyl chain. This amphipathic nature allows it to integrate into lipid membranes and act as a signaling molecule.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C30H62NO7P | Calculated |
| Molecular Weight | 579.78 g/mol | [4] |
| IUPAC Name | [(2R)-3-(docosanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
| Synonyms | LysoPC(22:0), 1-Behenoyl-sn-glycero-3-phosphocholine | [5] |
Properties of the Acyl Chain (Docosanoic Acid):
| Property | Value | Source |
| Molecular Formula | C22H44O2 | [6] |
| Molecular Weight | 340.58 g/mol | [6][7] |
| Melting Point | 79.95 °C | [8] |
| Boiling Point | 306 °C at 60 mmHg | [6][8] |
| Solubility in Water | Practically insoluble | [7] |
| Appearance | White to cream crystalline powder | [6][9] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 1-acyl-sn-glycero-3-phosphocholines is the acylation of sn-glycero-3-phosphocholine (GPC). The following is a generalized protocol based on established methods for similar compounds.[10]
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Docosanoyl chloride or docosanoic anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine (B150190) (catalyst)
-
Anhydrous chloroform (B151607) or other suitable organic solvent
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of GPC: GPC is often used as a cadmium chloride complex, which needs to be converted to the free form. This can be achieved by passing a solution of the complex through a mixed-bed ion-exchange resin. The eluate containing free GPC is then lyophilized.
-
Acylation Reaction:
-
Suspend the dried GPC in anhydrous chloroform in a round-bottom flask under an inert atmosphere.
-
Add the catalyst (DMAP or 4-pyrrolidinopyridine).
-
Slowly add a solution of docosanoyl chloride or docosanoic anhydride in anhydrous chloroform to the GPC suspension with constant stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable solvent system for purification.
-
Purification by Column Chromatography
Purification of the crude product is essential to remove unreacted starting materials and byproducts.[11][12]
Materials:
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., a gradient of chloroform, methanol (B129727), and water)
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in the initial, non-polar mobile phase.
-
Sample Loading: The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity. For example, starting with chloroform and gradually increasing the proportion of methanol and water.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.
-
Solvent Removal: The solvent from the pooled, pure fractions is evaporated to yield the final product.
Alternatively, High-Performance Liquid Chromatography (HPLC) with a silica or reverse-phase column can be used for purification.[13][14][15]
Signaling Pathways
Lysophosphatidylcholines, including this compound, are known to activate several signaling pathways, primarily through G protein-coupled receptors and Toll-like receptors.[1][3][16]
G Protein-Coupled Receptor (GPCR) Signaling
LPCs are ligands for several GPCRs, including G2A and GPR4.[16][17] Activation of these receptors can lead to various downstream effects.
-
G2A: This receptor is primarily expressed in hematopoietic cells and is involved in immune cell migration and apoptosis.[16][18]
-
GPR4: Activation of GPR4 in endothelial cells can enhance the expression of adhesion molecules, which contributes to inflammatory processes like atherosclerosis.[16]
The binding of LPC to these GPCRs typically activates heterotrimeric G proteins, leading to the production of second messengers and the activation of downstream kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[2]
Toll-Like Receptor (TLR) Signaling
LPCs can also act as ligands for TLR2 and TLR4.[3][19] This interaction is significant in the context of inflammation and the innate immune response.
-
TLR4 and TLR2/1 Activation: LPCs have been shown to activate both TLR4 and TLR2/1 signaling pathways, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-8.[3][19] This suggests that LPCs can mimic the effects of pathogen-associated molecular patterns (PAMPs) in activating these innate immune receptors.
The dual activity of LPCs on both GPCRs and TLRs highlights their complex role as signaling molecules in both physiological and pathological conditions.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10499-0.005 [isotope.com]
- 5. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]
- 6. nbinno.com [nbinno.com]
- 7. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Docosanoic acid | 112-85-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and identification of molecular species of phosphatidylcholine and lysophosphatidylcholine from jojoba seed meal (Simmondsia chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 13. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of isomeric lysophospholipids by reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple chromatographic method for simultaneous analyses of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosylphosphorylcholine and lysophosphatidylcholine: G protein-coupled receptors and receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Behenoyl Phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenoyl phosphocholine (B91661), systematically known as 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine (B8235794), and often referred to as 22:0 Lyso PC, is a lysophospholipid of significant interest in various scientific and biomedical fields. As a single-chain amphiphile, its unique physicochemical properties make it a valuable tool in the study of cell membranes, as a detergent in membrane protein research, and as a component in advanced drug delivery systems such as liposomes. This technical guide provides a comprehensive overview of the chemical properties of behenoyl phosphocholine, detailed experimental protocols for its characterization, and an exploration of its role in cellular signaling pathways.
Chemical and Physical Properties
Behenoyl phosphocholine is characterized by a long 22-carbon saturated acyl chain (behenic acid) esterified at the sn-1 position of the glycerol (B35011) backbone, a hydroxyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position. This structure imparts distinct amphiphilic properties, influencing its behavior in aqueous and non-aqueous environments.
General Properties
| Property | Value | Source |
| Systematic Name | 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine | - |
| Common Synonyms | 22:0 Lyso PC, 1-docosanoyl-sn-glycero-3-phosphocholine | [1] |
| CAS Number | 125146-65-8 | [1] |
| Molecular Formula | C₃₀H₆₂NO₇P | [1] |
| Molecular Weight | 579.79 g/mol | [1] |
| Appearance | Solid | |
| Purity | >99% (may contain up to 10% of the 2-LPC isomer) | [1] |
| Hygroscopicity | Hygroscopic | [1] |
| Storage | -20°C | [1] |
Quantitative Physicochemical Data
The long saturated acyl chain of behenoyl phosphocholine significantly influences its physical properties, such as its melting point and critical micelle concentration (CMC).
| Property | Value | Method | Reference |
| Melting Point | Not explicitly found in searched literature | Differential Scanning Calorimetry (DSC) is the standard method. | - |
| Critical Micelle Concentration (CMC) | Estimated to be in the nanomolar range (e.g., ~0.0007 mM) | Estimated by extrapolation from data on shorter-chain lysophosphatidylcholines. The CMC of saturated lysophosphatidylcholines decreases by a factor of approximately 10 for every two-carbon addition to the acyl chain.[2] | [2] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in chloroform (B151607)/methanol (B129727) mixtures. | Not specified | [1] |
Experimental Protocols
Accurate characterization of behenoyl phosphocholine is crucial for its application in research and development. The following sections detail common experimental methodologies for determining its key properties.
Quantification by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI-MS/MS is a highly sensitive and specific method for the quantification of lysophosphatidylcholine (B164491) species in various biological matrices.[3][4][5][6][7]
Protocol:
-
Lipid Extraction:
-
Utilize a modified Bligh-Dyer or Folch extraction method to isolate lipids from the sample matrix.
-
To a known amount of sample (e.g., 100 µL of plasma), add a mixture of chloroform and methanol (typically 2:1 v/v).
-
Include an internal standard, such as a lysophosphatidylcholine with an odd-numbered acyl chain (e.g., 17:0 Lyso PC), which is not naturally abundant, to correct for extraction efficiency and instrument variability.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for MS analysis (e.g., methanol/chloroform 1:1 v/v).
-
-
Mass Spectrometry Analysis:
-
Employ a triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
Operate the mass spectrometer in positive ion mode.
-
For the specific detection of phosphocholine-containing lipids, use a precursor ion scan for m/z 184, which corresponds to the phosphocholine headgroup fragment.
-
The precursor ion for 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine ([M+H]⁺) will be at m/z 580.8.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. The Langmuir trough technique is a classical method for studying the interfacial properties of amphiphiles.
Protocol using a Langmuir Trough:
-
Preparation:
-
Clean the Langmuir trough meticulously with a high-purity solvent (e.g., chloroform) to remove any surface-active contaminants.
-
Fill the trough with a high-purity aqueous subphase (e.g., ultrapure water or a specific buffer).
-
Prepare a solution of behenoyl phosphocholine in a volatile, water-immiscible solvent (e.g., chloroform) at a known concentration.
-
-
Measurement:
-
Carefully deposit a known volume of the lipid solution onto the surface of the subphase. Allow the solvent to evaporate completely, leaving a monolayer of behenoyl phosphocholine at the air-water interface.
-
Compress the monolayer at a constant rate using the movable barriers of the trough, while continuously measuring the surface pressure with a Wilhelmy plate or a Du Noüy ring.
-
Plot the surface pressure as a function of the area per molecule.
-
The CMC can be inferred from the point at which the surface pressure of the solution remains constant with the addition of more surfactant.
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperature (melting point) of lipids by measuring the heat flow into or out of a sample as a function of temperature.[8][9][10][11][12]
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of behenoyl phosphocholine (typically 1-5 mg) into a DSC pan.
-
Hydrate the lipid with a specific buffer to form a lipid dispersion (e.g., multilamellar vesicles).
-
Seal the DSC pan hermetically to prevent solvent evaporation during the experiment.
-
Prepare a reference pan containing the same buffer.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a constant rate (e.g., 1-5 °C/min) over the desired range.
-
Record the differential heat flow between the sample and the reference.
-
The melting point (Tm) is identified as the peak temperature of the endothermic transition in the thermogram.
-
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and dynamics of molecules. ¹H and ³¹P NMR are particularly useful for characterizing lysophospholipids.[13][14][15][16][17]
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of behenoyl phosphocholine in a deuterated solvent (e.g., deuterated chloroform/methanol mixture).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ³¹P NMR spectra on a high-field NMR spectrometer.
-
For ¹H NMR, characteristic signals include those from the acyl chain methylene (B1212753) and methyl protons, the glycerol backbone protons, and the choline (B1196258) headgroup protons.
-
For ³¹P NMR, a single resonance is expected for the phosphocholine headgroup, and its chemical shift can provide information about the local chemical environment.
-
Signaling Pathways and Biological Relevance
Lysophosphatidylcholines, including behenoyl phosphocholine, are not merely structural components of cell membranes but also act as signaling molecules involved in a variety of cellular processes. They can exert their effects through interactions with specific cell surface receptors and by modulating the activity of intracellular enzymes.
G Protein-Coupled Receptor (GPCR) Signaling
Lysophosphatidylcholines are known to be ligands for several G protein-coupled receptors, such as G2A and GPR4.[18][19][20][21] Activation of these receptors can initiate downstream signaling cascades that regulate cell migration, proliferation, and apoptosis.
Caption: GPCR-mediated signaling by Behenoyl Phosphocholine.
Toll-Like Receptor (TLR) Signaling
Recent studies have shown that lysophosphatidylcholines can activate Toll-like receptors, particularly TLR2 and TLR4, which are key components of the innate immune system.[21][22][23][24] This interaction can trigger pro-inflammatory signaling pathways.
Caption: TLR-mediated signaling by Behenoyl Phosphocholine.
Protein Kinase C (PKC) Modulation
Lysophosphatidylcholines can directly modulate the activity of Protein Kinase C (PKC), a crucial enzyme in many signal transduction pathways.[25][26][27] At low concentrations, LPCs can stimulate PKC activity, while at higher concentrations, they can be inhibitory.
Caption: Modulation of Protein Kinase C by Behenoyl Phosphocholine.
Conclusion
Behenoyl phosphocholine possesses distinct chemical and physical properties primarily dictated by its long, saturated acyl chain. This technical guide has provided a summary of these properties, detailed experimental protocols for their characterization, and an overview of the compound's involvement in key cellular signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is essential for the effective application of behenoyl phosphocholine in areas ranging from fundamental membrane biophysics to the formulation of novel therapeutic delivery systems. Further research into the specific biological activities of this long-chain lysophospholipid will continue to unveil its potential in various biomedical applications.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. ucm.es [ucm.es]
- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. pure.au.dk [pure.au.dk]
- 18. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]
- 22. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
- 23. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lysophosphatidylcholine activates mesangial cell PKC and MAP kinase by PLCgamma-1 and tyrosine kinase-Ras pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
In-Depth Technical Guide: 1-Docosanoyl-sn-glycero-3-phosphocholine
Abstract
This technical guide provides a comprehensive overview of 1-Docosanoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (B164491) (LPC) family. Due to the limited availability of specific data for the docosanoyl (C22:0) variant, this document contextualizes its properties and functions within the broader class of 1-acyl-sn-glycero-3-phosphocholines. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on physicochemical properties, synthesis methodologies, biological significance, and key experimental protocols. All quantitative data is presented in structured tables, and relevant biochemical pathways and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language).
Introduction
This compound belongs to the lysophosphatidylcholine (LPC) class of lipids. LPCs are glycerophospholipids characterized by a glycerol (B35011) backbone, a choline (B1196258) headgroup, a phosphate (B84403) group, and a single acyl chain at the sn-1 or sn-2 position. They are metabolic intermediates formed by the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT). While often present in low concentrations in cell membranes, LPCs are significant bioactive molecules involved in a multitude of physiological and pathological processes.
A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, suggesting it is a less common or commercially cataloged lipid. However, its structure and properties can be inferred from the extensive research conducted on other saturated long-chain LPCs. These molecules are known for their role as signaling molecules in inflammation, immune responses, and neuropathic pain. Their amphiphilic nature allows them to influence membrane properties and act as detergents at higher concentrations. This guide will synthesize the available information on long-chain LPCs to provide a thorough understanding of this compound.
Physicochemical Properties
The physicochemical characteristics of this compound are primarily determined by its long, saturated C22:0 acyl chain and its polar phosphocholine (B91661) headgroup. These properties are crucial for its behavior in biological systems and for its application in research and drug delivery.
Structural and Physical Data
The table below summarizes the calculated and known properties of this compound and related, well-characterized lysophosphatidylcholines for comparison.
| Property | This compound (C22:0) | 1-Palmitoyl-sn-glycero-3-phosphocholine (C16:0)[1] | 1-Stearoyl-sn-glycero-3-phosphocholine (C18:0) |
| CAS Number | Not readily available | 17364-16-8 | 19420-57-6 |
| Molecular Formula | C₃₀H₆₂NO₇P | C₂₄H₅₀NO₇P | C₂₆H₅₄NO₇P |
| Molecular Weight ( g/mol ) | 595.79 (Calculated) | 495.63 | 523.68 |
| Physical Form | Solid (Predicted) | Solid | Solid |
| Solubility | Soluble in organic solvents (e.g., chloroform (B151607), methanol) | Soluble in organic solvents | Soluble in organic solvents |
| Critical Micelle Concentration (CMC) | Low (Predicted, due to long acyl chain) | ~7 µM | ~1-3 µM |
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted. Mass spectrometry (MS) is a key analytical technique for LPCs. In positive ion mode ESI-MS/MS, LPCs typically show a characteristic precursor ion scan for m/z 184, corresponding to the phosphocholine headgroup.
Synthesis of 1-Acyl-sn-glycero-3-phosphocholines
The synthesis of specific 1-acyl-sn-glycero-3-phosphocholines can be achieved through several routes, most commonly involving the selective acylation of sn-glycero-3-phosphocholine (GPC) or the selective deacylation of a diacylphosphatidylcholine.
General Synthesis Workflow
A common method for synthesizing a specific 1-acyl-LPC, such as this compound, involves the enzymatic hydrolysis of the corresponding diacylphosphatidylcholine using phospholipase A2, which specifically cleaves the acyl chain at the sn-2 position. Alternatively, chemical synthesis can be employed by protecting the hydroxyl group at the sn-2 position of GPC, followed by acylation at the sn-1 position with docosanoyl chloride or anhydride, and subsequent deprotection.
Biological Activity and Signaling Pathways
Lysophosphatidylcholines are potent signaling molecules that elicit a wide range of biological responses. Their effects are mediated through interactions with cell surface receptors and by altering the properties of cell membranes.
Pro-inflammatory and Immune Responses
LPCs are recognized as key mediators in inflammation and atherosclerosis.[2] They can activate various cell types, including endothelial cells, smooth muscle cells, monocytes, and T-lymphocytes.[3] LPCs trigger the production of pro-inflammatory cytokines and chemokines, promote the expression of adhesion molecules on endothelial cells, and act as chemoattractants for immune cells.[4][5]
Signaling Pathways
LPCs exert their effects by activating several signaling pathways. They are known to interact with G protein-coupled receptors (GPCRs) such as G2A, and Toll-like receptors (TLRs), particularly TLR2 and TLR4.[5][6] Activation of these receptors initiates downstream cascades involving key signaling proteins like protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and the transcription factor NF-κB, leading to changes in gene expression and cellular function.[3][6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 1-acyl-sn-glycero-3-phosphocholines.
Protocol for Synthesis of 1-Acyl-LPC via Enzymatic Hydrolysis
This protocol describes the synthesis of a 1-acyl-LPC from its corresponding diacyl-PC using phospholipase A2.
Materials:
-
1,2-Diacyl-sn-glycero-3-phosphocholine (e.g., 1,2-didocosanoyl-sn-glycero-3-phosphocholine)
-
Phospholipase A2 (from snake venom or porcine pancreas)
-
Reaction Buffer: Tris-HCl buffer (pH 8.0) containing CaCl₂
-
Diethyl ether
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
Procedure:
-
Substrate Preparation: Dissolve the diacyl-PC in diethyl ether to a final concentration of 10-20 mg/mL.
-
Reaction Setup: In a reaction vessel, add the Tris-HCl buffer containing CaCl₂. The calcium ions are essential for PLA2 activity.
-
Enzyme Addition: Add the phospholipase A2 solution to the buffer.
-
Initiation of Reaction: Add the diacyl-PC solution to the reaction mixture with vigorous stirring to create an emulsion.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 37-40°C) for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Reaction Termination: Stop the reaction by adding an excess of EDTA to chelate the Ca²⁺ ions, followed by acidification to a pH of 3-4.
-
Extraction: Extract the lipids from the aqueous phase using a chloroform:methanol (2:1, v/v) mixture.
-
Purification: Dry the organic extract and purify the 1-acyl-LPC product from unreacted substrate and the free fatty acid byproduct using silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.
Protocol for Analysis of LPCs by LC-MS/MS
This protocol outlines a method for the quantitative analysis of LPC species from a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standard (e.g., a deuterated or odd-chain LPC)
-
Methanol, Chloroform, Water (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard to the sample.
-
Extract the total lipids using a modified Bligh-Dyer or Folch extraction method with chloroform and methanol.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Solid Phase Extraction (Optional for Cleanup):
-
For complex samples, pass the lipid extract through an SPE cartridge to remove interfering substances.
-
Elute the phospholipid fraction according to the cartridge manufacturer's instructions.
-
-
LC Separation:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Perform a gradient elution using a mobile phase system, for example, starting with a high percentage of aqueous solvent with formic acid and transitioning to a high percentage of organic solvent (e.g., methanol/acetonitrile) with formic acid.
-
-
MS/MS Detection:
-
Analyze the column eluent using an ESI-MS/MS system operating in positive ion mode.
-
Use a precursor ion scan for m/z 184 to specifically detect all phosphocholine-containing lipids, including different LPC species.
-
Alternatively, use Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific LPC molecular species based on their precursor-to-product ion transitions.
-
-
Data Analysis:
-
Identify LPC species based on their retention times and specific mass transitions.
-
Quantify the amount of each LPC species by comparing its peak area to the peak area of the internal standard.
-
Conclusion
This compound, as a long-chain saturated lysophosphatidylcholine, is an important lipid molecule with significant, yet under-documented, biological relevance. By understanding its properties through the lens of the broader LPC class, researchers can better predict its involvement in cellular signaling, particularly in inflammatory and metabolic pathways. The synthetic and analytical protocols detailed in this guide provide a framework for the further investigation of this and other specific LPC species, paving the way for a deeper understanding of their roles in health and disease and for their potential application in drug development and delivery systems.
References
- 1. Lysophosphatidylcholines | C10H22NO7P | CID 5311264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain [mdpi.com]
- 3. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-Behenoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-behenoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine (B164491) with a long saturated acyl chain (C22:0). This document details both chemical and enzymatic methodologies, presenting experimental protocols and quantitative data to aid researchers in the effective synthesis and purification of this important lipid molecule.
Introduction
1-Behenoyl-sn-glycero-3-phosphocholine, also known as 22:0 Lyso PC, is a lysophospholipid characterized by a behenic acid moiety at the sn-1 position of the glycerol (B35011) backbone. Lysophospholipids are crucial signaling molecules involved in numerous physiological and pathological processes. The unique properties imparted by the long, saturated behenoyl chain make this molecule a valuable tool in various research areas, including membrane biophysics, drug delivery systems, and as a standard in lipidomic studies. This guide explores the primary synthetic pathways to obtain this molecule with high purity.
Synthetic Methodologies
The synthesis of 1-behenoyl-sn-glycero-3-phosphocholine primarily involves the regioselective acylation of sn-glycero-3-phosphocholine (GPC). Both chemical and enzymatic approaches have been successfully employed, each with distinct advantages and challenges.
Chemical Synthesis
Chemical synthesis offers a direct route to 1-behenoyl-sn-glycero-3-phosphocholine, typically through the acylation of GPC with an activated form of behenic acid, such as behenoyl chloride or behenic anhydride (B1165640). The primary challenge in the chemical synthesis of lysophospholipids is controlling the regioselectivity to favor acylation at the sn-1 position and avoiding the formation of the diacylated phosphatidylcholine and the isomeric 2-behenoyl-sn-glycero-3-phosphocholine. Acyl migration, particularly under harsh reaction conditions, can lead to the formation of the more thermodynamically stable 2-lysophospholipid isomer.[1]
A general approach involves the use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to facilitate the esterification.[1] The reaction is typically carried out in an anhydrous organic solvent to prevent hydrolysis of the acylating agent.
Enzymatic Synthesis
Enzymatic synthesis provides a highly regioselective alternative for the production of 1-behenoyl-sn-glycero-3-phosphocholine. Lipases are commonly employed for their ability to specifically catalyze esterification at the sn-1 position of GPC.[2] This method minimizes the formation of byproducts and often proceeds under milder reaction conditions compared to chemical synthesis.
Lipases such as those from Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus have demonstrated efficacy in the acylation of GPC.[2][3] The enzymatic reaction is often performed in a solvent-free system or in an organic solvent. A key consideration for the enzymatic synthesis with long-chain saturated fatty acids like behenic acid is the low melting point and solubility of the fatty acid, which may necessitate elevated reaction temperatures.[3]
Experimental Protocols
The following sections provide detailed experimental protocols for both chemical and enzymatic synthesis methods.
Protocol 1: Chemical Synthesis via Acylation with Behenic Anhydride
This protocol is adapted from general methods for the synthesis of lysophospholipids.[1]
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Behenic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous chloroform (B151607)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
Procedure:
-
Preparation of Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sn-glycero-3-phosphocholine (1 equivalent) and 4-(dimethylamino)pyridine (DMAP) (2-3 equivalents) in anhydrous chloroform.
-
Acylation Reaction: To the stirred solution, add a solution of behenic anhydride (1.5 equivalents) in anhydrous chloroform dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of chloroform and methanol to separate the desired 1-behenoyl-sn-glycero-3-phosphocholine from unreacted GPC, diacylated product, and other byproducts.
-
Characterization: Confirm the identity and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: Enzymatic Synthesis using Immobilized Lipase (B570770)
This protocol is based on general procedures for the enzymatic synthesis of lysophospholipids.[2][3]
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Behenic acid
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
tert-Butanol (or another suitable organic solvent)
-
Molecular sieves (for anhydrous conditions, if necessary)
Procedure:
-
Substrate Preparation: In a reaction vessel, combine sn-glycero-3-phosphocholine (1 equivalent) and behenic acid (5-20 equivalents) in tert-butanol. The excess of fatty acid helps to drive the reaction towards the product.
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 10-15% by weight of total substrates) to the mixture.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 45-60°C) with constant shaking for 24-72 hours. The higher temperature is necessary to ensure the behenic acid is in a molten state and to increase the reaction rate.
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.
-
Purification: The product can be purified from the excess fatty acid by solvent extraction or silica gel chromatography. For extraction, a biphasic system of chloroform, methanol, and water can be employed.
-
Characterization: Analyze the final product for identity and purity using NMR and MS.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of lysophosphatidylcholines, which can be extrapolated for 1-behenoyl-sn-glycero-3-phosphocholine.
Table 1: Comparison of Synthetic Methods for Lysophosphatidylcholines
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | sn-Glycero-3-phosphocholine, Behenic anhydride/chloride | sn-Glycero-3-phosphocholine, Behenic acid |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Immobilized Lipase (e.g., Novozym 435) |
| Typical Reaction Time | 24 - 48 hours | 24 - 72 hours |
| Typical Yield | Moderate to High (dependent on conditions) | High |
| Purity | Variable, requires careful purification | High, due to regioselectivity |
| Key Challenge | Acyl migration and formation of byproducts | Lower reaction rates, need for elevated temperatures |
Table 2: Quantitative Data from Lysophosphatidylcholine Synthesis (Literature Examples)
| Acyl Chain | Method | Catalyst/Enzyme | Substrate Ratio (GPC:Fatty Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| n-3 PUFA | Enzymatic | Thermomyces lanuginosus lipase | 1:20 | 45 | - | High | [3] |
| Palmitic Acid | Chemical | DCC/DMAP | - | - | - | - | [1] |
Mandatory Visualization
The following diagrams illustrate the key synthetic workflows.
Conclusion
The synthesis of 1-behenoyl-sn-glycero-3-phosphocholine can be effectively achieved through both chemical and enzymatic methods. Chemical synthesis offers a straightforward approach but requires careful control to minimize side reactions and acyl migration. Enzymatic synthesis, on the other hand, provides high regioselectivity and purity, although reaction conditions may need to be optimized to accommodate the long, saturated behenoyl chain. The choice of method will depend on the specific requirements of the research, including desired purity, scale, and available resources. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable lysophospholipid.
References
Enzymatic Synthesis of C22:0 Lysophosphatidylcholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of C22:0 lysophosphatidylcholine (B164491), also known as 1-behenoyl-2-hydroxy-sn-glycero-3-phosphocholine. This lysophospholipid, characterized by the saturated 22-carbon behenoyl acyl chain, is a subject of increasing interest in biomedical research and drug development due to its potential roles in cellular signaling and as a biomarker. This document outlines the primary enzymatic strategies for its synthesis, detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows.
Introduction to C22:0 Lysophosphatidylcholine
Lysophosphatidylcholines (LPCs) are important bioactive lipid molecules and key intermediates in phospholipid metabolism.[1] They are generated through the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2).[1] C22:0 lysophosphatidylcholine, in particular, consists of a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and a single behenic acid chain at the sn-1 position.[1] The presence of this very-long-chain saturated fatty acid imparts unique physicochemical properties to the molecule, influencing its interaction with cell membranes and proteins.
Enzymatic Synthesis Strategies
The enzymatic synthesis of C22:0 lysophosphatidylcholine offers significant advantages over chemical methods, including high regioselectivity, milder reaction conditions, and reduced risk of acyl migration.[2][3] Two primary enzymatic routes are predominantly employed:
-
Hydrolytic Pathway: This approach utilizes a phospholipase A2 (PLA2) enzyme to selectively hydrolyze the fatty acid at the sn-2 position of a precursor, 1,2-dibehenoyl-sn-glycero-3-phosphocholine.
-
Esterification Pathway: This method involves the direct, lipase-catalyzed esterification of sn-glycero-3-phosphocholine (GPC) with behenic acid.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core enzymatic reactions and a general experimental workflow for the synthesis and purification of C22:0 lysophosphatidylcholine.
Experimental Protocols
The following sections provide detailed methodologies for the two primary enzymatic synthesis routes.
Method 1: Phospholipase A2-Catalyzed Hydrolysis
This method is highly specific for the production of sn-1-acyl lysophospholipids.
3.1.1. Materials
-
Substrate: 1,2-dibehenoyl-sn-glycero-3-phosphocholine
-
Enzyme: Phospholipase A2 (e.g., from porcine pancreas or snake venom)
-
Buffer: Tris-HCl buffer (pH 7.0-8.5)
-
Cofactor: Calcium chloride (CaCl₂)
-
Solvent System: Diethyl ether or a biphasic system (e.g., chloroform/methanol/water)
-
Quenching Agent: EDTA solution or acidification
3.1.2. Protocol
-
Substrate Preparation: Dissolve 1,2-dibehenoyl-sn-glycero-3-phosphocholine in the chosen solvent system to form a homogenous solution or fine suspension.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the substrate solution with the Tris-HCl buffer containing CaCl₂. The final concentration of CaCl₂ should be optimized for the specific PLA2 used (typically in the range of 5-20 mM).
-
Enzyme Addition: Initiate the reaction by adding the phospholipase A2 enzyme. The optimal enzyme-to-substrate ratio should be determined empirically but a starting point of 1:100 to 1:1000 (w/w) is common.
-
Incubation: Incubate the reaction mixture at a controlled temperature, typically between 37°C and 40°C, with vigorous stirring to ensure adequate mixing of the phases.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v) and visualizing with appropriate stains (e.g., iodine vapor or molybdenum blue spray).
-
Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding an EDTA solution to chelate the Ca²⁺ ions or by acidifying the mixture to inactivate the enzyme.
-
Extraction and Purification: Proceed with the extraction and purification of the C22:0 lysophosphatidylcholine as detailed in Section 4.
Method 2: Lipase-Catalyzed Esterification
3.2.1. Materials
-
Substrates: sn-Glycero-3-phosphocholine (GPC) and behenic acid
-
Enzyme: Immobilized lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme RM IM from Rhizomucor miehei)[4]
-
Solvent: Solvent-free system or a suitable organic solvent (e.g., toluene, hexane)[4][5]
-
Water Removal: Molecular sieves or vacuum
3.2.2. Protocol
-
Substrate Preparation: In a reaction vessel, combine sn-glycero-3-phosphocholine and behenic acid. For a solvent-free system, a significant molar excess of behenic acid is used to act as the solvent.[4] A molar ratio of GPC to behenic acid of 1:20 is a good starting point.[4] If using an organic solvent, dissolve both substrates in the solvent.
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove residual water and the water produced during the esterification reaction. Alternatively, the reaction can be conducted under vacuum.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10-15% by weight of the total substrates.[4]
-
Incubation: Incubate the mixture at a controlled temperature, typically between 45°C and 60°C, with constant stirring.
-
Monitoring: Monitor the formation of C22:0 lysophosphatidylcholine using TLC or HPLC.
-
Enzyme Removal: Upon completion, separate the immobilized enzyme from the reaction mixture by filtration.
-
Purification: Proceed with the purification of the product from the excess behenic acid and any byproducts as described in Section 4.
Purification and Analysis
4.1. Purification
The purification of C22:0 lysophosphatidylcholine from the reaction mixture is crucial to remove unreacted substrates, byproducts, and the enzyme.
-
Silica Gel Column Chromatography: This is a common method for the initial purification. A gradient elution with a solvent system such as chloroform/methanol/water is typically employed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC with a C18 column is an effective technique. A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a modifier like formic acid or ammonium (B1175870) acetate, is used for elution.
4.2. Analysis
The identity and purity of the synthesized C22:0 lysophosphatidylcholine should be confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): For rapid assessment of purity and reaction progress.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) or Charged Aerosol Detector (CAD): For quantitative analysis of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and obtain structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used for unambiguous structure elucidation and to confirm the position of the acyl chain.
Quantitative Data
While specific quantitative data for the enzymatic synthesis of C22:0 lysophosphatidylcholine is not extensively reported in the literature, data from the synthesis of other lysophosphatidylcholines can provide a benchmark for expected yields and reaction conditions.
| Parameter | Lipase-Catalyzed Esterification (Oleoyl-LPC)[4] | Phospholipase A2 Hydrolysis (General) |
| Enzyme | Lipozyme RM IM | Porcine Pancreatic PLA2 |
| Substrates | GPC, Oleic Acid | Diacyl-PC |
| Substrate Ratio | 1:20 (GPC:Oleic Acid) | N/A |
| Enzyme Load | 10% (w/w of substrates) | Varies (e.g., 1:100 w/w) |
| Temperature | 50°C | 37-40°C |
| Solvent | Solvent-free | Diethyl ether or biphasic system |
| Reaction Time | 24 hours | Varies (hours) |
| Yield | ~75% | Typically high (>90%) |
Conclusion
The enzymatic synthesis of C22:0 lysophosphatidylcholine through either phospholipase A2-catalyzed hydrolysis or lipase-catalyzed esterification provides efficient and highly selective routes to this valuable lipid molecule. The choice of method will depend on the availability of starting materials, desired scale of production, and the specific research or application needs. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to produce high-purity C22:0 lysophosphatidylcholine for their studies. Further optimization of the reaction conditions for this specific very-long-chain lysophospholipid may be required to achieve maximum yields and purity.
References
- 1. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]
- 2. balsinde.org [balsinde.org]
- 3. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase-catalyzed Synthesis of Oleoyl-lysophosphatidylcholine by Direct Esterification in Solvent-free Medium without Water Removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interesterification of phosphatidylcholine with lipases in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Very-Long-Chain Phosphocholines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain phosphocholines (VLC-PCs) represent a unique class of phospholipids (B1166683) characterized by the presence of at least one fatty acid chain with 22 or more carbon atoms. These molecules are integral components of cellular membranes, particularly enriched in specialized tissues such as the retina, brain, and skin. Their distinct biochemical properties, conferred by their extended acyl chains, significantly influence membrane fluidity, structure, and the function of embedded proteins. Dysregulation of VLC-PC metabolism is implicated in the pathophysiology of several genetic disorders, including Stargardt-like macular dystrophy and X-linked adrenoleukodystrophy, highlighting their critical biological roles. This technical guide provides a comprehensive overview of the synthesis, degradation, and diverse functions of VLC-PCs, with a focus on their involvement in cellular processes and disease. Detailed experimental protocols for their extraction and analysis are provided, alongside a quantitative summary of their distribution in various biological systems. Furthermore, key signaling and metabolic pathways involving VLC-PCs are illustrated to provide a deeper understanding of their complex roles in cellular biology.
Introduction
Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, playing a crucial role in maintaining membrane integrity and fluidity.[1] A specialized subset of these are the very-long-chain phosphocholines (VLC-PCs), which incorporate very-long-chain fatty acids (VLCFAs), defined as having 22 or more carbon atoms.[2] These VLCFAs can be saturated (VLC-SFAs), monounsaturated (VLC-MUFAs), or polyunsaturated (VLC-PUFAs).[2] The presence of these extended acyl chains imparts unique biophysical properties to the membranes, influencing their thickness, curvature, and the formation of specialized microdomains like lipid rafts.
VLC-PCs are particularly abundant in the nervous system, including the brain and retina, where they are essential for proper function.[3][4] For instance, VLC-PUFA-containing PCs are critical for the structure and function of photoreceptor outer segments in the retina.[3] The synthesis of these specialized lipids is a tightly regulated process, and defects in the enzymes responsible for VLCFA elongation are linked to severe inherited diseases.[2] This guide will delve into the core aspects of VLC-PC biology, from their metabolic pathways to their functional significance in health and disease.
Synthesis and Degradation of Very-Long-Chain Phosphocholines
The metabolic pathways governing the levels of VLC-PCs are crucial for cellular homeostasis. These pathways involve the synthesis of VLCFAs, their incorporation into phosphocholines, and their eventual degradation.
Synthesis of Very-Long-Chain Fatty Acids (VLCFAs)
The synthesis of VLCFAs is the initial and rate-limiting step in the production of VLC-PCs. This process occurs in the endoplasmic reticulum through a series of four enzymatic reactions collectively known as the fatty acid elongation cycle.[2] The key enzymes involved are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.[2] There are seven members of the ELOVL family in mammals (ELOVL1-7), each with specificity for the chain length and degree of saturation of their fatty acid substrates.[2]
Notably, ELOVL4 is the primary elongase responsible for the synthesis of VLC-PUFAs with chain lengths of C28 and longer, which are highly enriched in the retina.[3] Mutations in the ELOVL4 gene are the cause of Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration.[5][6]
Incorporation of VLCFAs into Phosphocholines
Once synthesized, VLCFA-CoAs are incorporated into lysophosphatidylcholine (B164491) (LPC) to form VLC-PCs. This acylation is catalyzed by lysophosphatidylcholine acyltransferases (LPCATs). The Lands cycle, a deacylation and reacylation process, allows for the remodeling of PC species, leading to the incorporation of VLCFAs.[7] In the retina, VLC-PUFAs are characteristically found at the sn-1 position of the glycerol (B35011) backbone of phosphatidylcholine, with docosahexaenoic acid (DHA) often occupying the sn-2 position.[5]
Degradation of Very-Long-Chain Phosphocholines
The catabolism of VLC-PCs involves the release of their constituent VLCFAs through the action of phospholipases. Phospholipase A1 and A2 (PLA1 and PLA2) hydrolyze the fatty acids at the sn-1 and sn-2 positions, respectively, producing lysophosphatidylcholine and a free VLCFA. The subsequent degradation of the released VLCFAs occurs primarily in peroxisomes via β-oxidation.[8] A defect in the transport of VLCFA-CoA into peroxisomes, caused by mutations in the ABCD1 gene, leads to the accumulation of VLCFAs and is the underlying cause of X-linked adrenoleukodystrophy (X-ALD).[9]
Biological Roles of Very-Long-Chain Phosphocholines
VLC-PCs fulfill a variety of critical functions within the cell, primarily related to their influence on the biophysical properties of membranes and their role as precursors for signaling molecules.
Membrane Structure and Fluidity
The incorporation of VLC-PCs into cellular membranes significantly impacts their physical properties. The extended acyl chains of VLC-PCs increase the thickness of the lipid bilayer and can alter membrane fluidity.[10] The degree of unsaturation of the VLCFA chain plays a crucial role; highly unsaturated VLC-PUFAs can increase membrane fluidity, which is essential for the function of membrane-embedded proteins like rhodopsin in photoreceptor disc membranes.[3] In contrast, VLC-SFAs are thought to decrease membrane fluidity and promote the formation of more ordered membrane domains.
Interaction with Membrane Proteins
The unique membrane environment created by VLC-PCs can influence the conformation and function of integral and peripheral membrane proteins.[11][12] The thickness of the membrane, for instance, can affect the transmembrane domains of proteins, while the fluidity influences their lateral mobility and interactions. The specific enrichment of VLC-PUFA-PCs in photoreceptor outer segments suggests a crucial role in supporting the function of proteins involved in phototransduction.[3]
Role in Disease
The critical importance of VLC-PCs is underscored by the severe pathologies that arise from their dysregulation.
-
Stargardt-like Macular Dystrophy (STGD3): Caused by mutations in ELOVL4, this disease is characterized by a deficiency in retinal VLC-PUFA-PCs, leading to progressive vision loss.[6]
-
X-Linked Adrenoleukodystrophy (X-ALD): This neurodegenerative disorder results from mutations in the ABCD1 gene, leading to the accumulation of VLC-SFAs in various tissues, including the brain and adrenal glands.[9] This accumulation of VLCFAs is reflected in an increase in VLCFA-containing lipids, including VLC-PCs.[13]
Quantitative Data on Very-Long-Chain Phosphocholines
The concentration of VLC-PCs varies significantly between different tissues and can be altered in disease states. The following tables summarize some of the available quantitative data.
Table 1: Relative Abundance of VLC-PUFA-Containing Phosphatidylcholine Species in Wild-Type and Elovl4 Knockout Mouse Retinas.
| Phosphatidylcholine Species | Wild-Type Retina (Relative Abundance) | Elovl4 Knockout Retina (Relative Abundance) |
| PC(52:12) | Present | Significantly Reduced |
| PC(54:12) | Present | Significantly Reduced |
| PC(54:11) | Present | Significantly Reduced |
| PC(56:12) | Present | Significantly Reduced |
| PC(56:11) | Present | Significantly Reduced |
Data adapted from studies on the role of ELOVL4 in retinal VLC-PUFA synthesis. The numbers in parentheses represent the total number of carbons and double bonds in the two fatty acyl chains, respectively.[14]
Table 2: Very-Long-Chain Fatty Acid Levels in Plasma of X-Linked Adrenoleukodystrophy Patients and Healthy Controls.
| Fatty Acid | Healthy Controls (µmol/L) | X-ALD Patients (µmol/L) |
| C24:0 | < 1.0 (ratio to C22:0) | > 1.0 (ratio to C22:0) |
| C26:0 | < 0.02 (ratio to C22:0) | > 0.02 (ratio to C22:0) |
Data adapted from diagnostic criteria for X-ALD, reflecting the accumulation of VLCFAs that are incorporated into various lipids, including phosphatidylcholines.[15]
Experimental Protocols
Accurate and reproducible methods for the extraction and analysis of VLC-PCs are essential for research in this field.
Lipid Extraction from Tissues
The Folch method is a widely used and robust protocol for the total lipid extraction from biological samples.[16]
Protocol: Folch Lipid Extraction
-
Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a 20-fold volume of chloroform (B151607):methanol (2:1, v/v).
-
Filtration: Filter the homogenate to remove solid debris.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate and vortex thoroughly.
-
Phase Separation: Centrifuge the mixture to facilitate phase separation. The lower phase contains the lipids.
-
Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Storage: Resuspend the lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1) and store at -80°C.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the separation, identification, and quantification of individual VLC-PC molecular species.[5]
Protocol: HPLC-ESI-MS/MS for VLC-PC Analysis
-
Chromatographic Separation:
-
Column: Use a silica (B1680970) gel column for normal-phase HPLC.
-
Mobile Phase: Employ a gradient of hexane/isopropanol/water containing ammonium (B1175870) formate.[5]
-
Flow Rate: Optimize the flow rate for the specific column and system.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes.
-
Positive Ion Mode: Perform precursor ion scanning for m/z 184, which is the characteristic phosphocholine (B91661) headgroup fragment, to specifically detect PCs.[5]
-
Negative Ion Mode: Use collision-induced dissociation (CID) to fragment the intact VLC-PC molecules. The resulting fragment ions provide information about the fatty acid composition at the sn-1 and sn-2 positions.[5]
-
Quantification: Use appropriate internal standards, such as deuterated or odd-chain PCs, for accurate quantification.
-
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic and potential signaling pathways involving VLC-PCs.
Caption: Synthesis pathway of very-long-chain phosphocholines in the endoplasmic reticulum.
Caption: Degradation of VLC-PCs and its link to X-linked adrenoleukodystrophy.
Caption: Experimental workflow for the analysis of very-long-chain phosphocholines.
Conclusion and Future Directions
Very-long-chain phosphocholines are a fascinating and biologically significant class of lipids. Their unique structural properties play a vital role in maintaining the integrity and function of specialized membranes, particularly in the nervous system. The strong association between defects in VLC-PC metabolism and severe human diseases highlights their indispensability.
Future research should focus on several key areas. A more detailed understanding of the specific roles of different VLC-PC species (saturated, monounsaturated, and polyunsaturated) in various tissues is needed. Elucidating the direct signaling roles of VLC-PCs, beyond their structural functions, will be a crucial step forward. Furthermore, the development of therapeutic strategies to modulate VLC-PC levels holds promise for the treatment of diseases like Stargardt's disease and X-linked adrenoleukodystrophy. The continued application of advanced analytical techniques, such as lipidomics, will undoubtedly be at the forefront of these discoveries, providing a deeper insight into the complex world of very-long-chain phosphocholines.
References
- 1. Cell membrane - Wikipedia [en.wikipedia.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinal energy demands control vascular supply of the retina in development and disease: The role of neuronal lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Progress in Deciphering Importance of VLC-PUFA in the Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 9. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of membrane-spanning proteins with peripheral and lipid-anchored membrane proteins: perspectives from protein-lipid interactions (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Reduced Retinal VLC-PUFA on Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Definitive Guide to C22:0 Lipids in Cellular Membranes: Structure, Function, and Therapeutic Implications
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide has been compiled to elucidate the critical functions of C22:0 lipids, also known as behenic acid, within cell membranes. This document, intended for researchers, scientists, and professionals in drug development, delves into the structural roles, signaling pathways, and analytical methodologies associated with these very-long-chain saturated fatty acids (VLCFAs).
C22:0 lipids, integral components of sphingolipids and to a lesser extent glycerophospholipids, play a pivotal role in modulating the biophysical properties of cellular membranes. Their extended acyl chain length significantly influences membrane thickness, fluidity, and the formation of specialized microdomains known as lipid rafts. This guide provides an in-depth analysis of these functions, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.
Structural and Biophysical Impact of C22:0 Lipids on Cell Membranes
The incorporation of behenic acid into membrane lipids, primarily through the action of Ceramide Synthase 2 (CerS2) which synthesizes ceramides (B1148491) with C22-C24 acyl chains, has profound effects on membrane architecture[1][2][3]. The long, saturated C22:0 acyl chains pack tightly, contributing to a thicker and more ordered lipid bilayer. This increased order is associated with decreased membrane fluidity.
Studies on model membranes and in CerS2 null mice have demonstrated that a deficiency in very-long-chain ceramides leads to a more fluid membrane state[1]. This alteration in fluidity can, in turn, impact the function of embedded membrane proteins and cellular signaling cascades. While direct quantitative data on the precise impact of C22:0 on membrane thickness from experimental studies is not abundant in the readily available literature, molecular dynamics simulations suggest that longer acyl chains in ceramides contribute to a more ordered and thicker membrane structure[4].
Table 1: Fatty Acid Composition in Phospholipids from Different Sources
| Fatty Acid | Salmon Phospholipids (%) | Rapeseed Phospholipids (%) |
| C16:0 | 17.54 ± 0.03 | 5.92 ± 0.01 |
| C18:0 | 3.51 ± 0.01 | 2.11 ± 0.01 |
| C22:0 | 0.78 ± 0.01 | 0.21 ± 0.02 |
| C18:1n9 | 19.58 ± 0.02 | 56.51 ± 0.04 |
| C22:6n3 (DHA) | 21.31 ± 0.02 | - |
Data adapted from a study on the morphological and physical analysis of natural phospholipids-based biomembranes. This table highlights the presence of C22:0 in naturally occurring phospholipid mixtures, albeit at lower concentrations compared to more common fatty acids.
Role in Lipid Raft Formation and Signaling Platforms
C22:0-containing sphingolipids are key components of lipid rafts—dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and cholesterol. These rafts serve as organizing centers for signal transduction, concentrating signaling proteins and facilitating their interactions. The long, saturated nature of behenic acid promotes the tight packing required for raft stability.
Proteomic analyses of detergent-resistant membranes (DRMs), which are enriched in lipid rafts, have identified a multitude of signaling proteins, underscoring the importance of these domains in cellular communication[5][6][7][8]. While a definitive list of proteins that are specifically recruited to C22:0-enriched rafts is an area of ongoing research, the general principle is that the unique biophysical environment of these rafts favors the inclusion of certain proteins, such as those with specific transmembrane domains or lipid modifications.
C22:0-Ceramides in Cellular Signaling and Apoptosis
Ceramides are well-established bioactive lipids involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The acyl chain length of ceramide is a critical determinant of its biological function. C22:0-containing ceramides, synthesized by CerS2, have been implicated in specific signaling pathways.
The accumulation of C22:0 and C24:0 dihydroceramides has been shown to induce a caspase-independent form of cell death in certain cancer cell lines. This process is often accompanied by an increase in autophagy. The precise downstream effectors of C22:0-ceramide are still under investigation, but it is known that ceramides can activate protein phosphatases, such as PP1 and PP2A, and protein kinases, which in turn modulate key signaling cascades that control cell fate[9][10][11][12].
Experimental Protocols
A comprehensive understanding of the function of C22:0 lipids necessitates robust experimental methodologies. Below are summaries of key protocols.
Quantification of C22:0-Ceramides by LC-MS/MS
Objective: To accurately quantify the levels of C22:0 and other very-long-chain ceramides in biological samples.
Methodology:
-
Lipid Extraction: Lipids are extracted from plasma, cells, or tissues using a protein precipitation method, often with a solvent mixture like chloroform (B151607) and methanol. Deuterated internal standards for C22:0 and other ceramides are added at the beginning of the extraction for accurate quantification[13][14].
-
Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a C18 reverse-phase column)[13][14].
-
Mass Spectrometry Analysis: The separated lipids are ionized using positive-ion electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each ceramide species and their internal standards are monitored for quantification[13][14].
References
- 1. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. Ceramide Synthases Expression and Role of Ceramide Synthase-2 in the Lung: Insight from Human Lung Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulations of lipid composition and its impact on structural and dynamic properties of skin membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Analysis of Lipid Rafts from RBL-2H3 Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of lipid raft-enriched membranes isolated from internal organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Biophysics of ceramide signaling: interaction with proteins and phase transition of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the signal transduction of ceramide and related sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Understanding 1-Docosanoyl-sn-glycero-3-phosphocholine
An In-Depth Technical Guide to 1-Docosanoyl-sn-glycero-3-phosphocholine in Lipidomics
This compound, also known as Behenoyl Lysophosphatidylcholine (B164491) or LysoPC(22:0), is a specific type of lysophospholipid. Lysophospholipids are key molecules in lipidomics, acting as both intermediates in lipid metabolism and as potent signaling molecules that modulate a myriad of cellular processes.[1] They are derived from the hydrolysis of phospholipids, such as phosphatidylcholine (PC), by the action of phospholipase A₂ (PLA₂).[2][3] This reaction removes one of the two fatty acid chains, resulting in an amphipathic molecule with a single acyl chain and a polar headgroup, giving it unique detergent-like properties.[1]
While much of the research in the field has focused on more abundant species like 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0), the principles of metabolism, analysis, and biological activity are largely applicable across the lysophosphatidylcholine (LPC) class. This guide provides a comprehensive technical overview of LysoPC(22:0), contextualized within the broader understanding of LPCs, for researchers, scientists, and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | LysoPC(22:0), 1-Behenoyl-sn-glycero-3-phosphocholine, L-α-Lysophosphatidylcholine (Behenoyl) |
| Molecular Formula | C₂₇H₅₆NO₇P |
| Molecular Weight | 537.7 g/mol |
| IUPAC Name | [(2R)-2-hydroxy-3-(phosphonatooxy)propyl] docosanoate; 2-(trimethylazaniumyl)ethanol |
| Class | Monoacylglycerophosphocholine |
| Parent Lipid | Glycerophosphocholine |
Metabolism and Signaling Pathways
The Lands Cycle: LPC Metabolism
Lysophosphatidylcholines are primarily metabolized through a process known as the Lands cycle. This cycle is a key pathway for the remodeling of phosphatidylcholines (PCs). In the circulation, PC is hydrolyzed by enzymes like lipoprotein-associated phospholipase A₂ (Lp-PLA₂) or lecithin-cholesterol acyltransferase (LCAT), which removes a fatty acid to produce LPC.[2][4] This LPC can then be re-acylated back into PC by the action of lysophosphatidylcholine acyltransferase (LPCAT) within cells, using an Acyl-CoA molecule.[2][4][5] This continuous deacylation-reacylation cycle allows for the modification of the fatty acid composition of membrane phospholipids.
Caption: The Lands Cycle for LPC metabolism.
LPC Signaling via G Protein-Coupled Receptors
Beyond their metabolic role, LPCs are critical signaling molecules that can influence inflammation, cell migration, and apoptosis.[3][6] They exert these effects by binding to and activating specific G protein-coupled receptors (GPCRs), most notably the G2A receptor.[2][6] Upon binding of an LPC species, the G2A receptor initiates downstream signaling cascades. Key events include the activation of the Extracellular Signal-Regulated Kinase (ERK/MAPK) pathway, which is crucial for cell proliferation, and the mobilization of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Physical Characteristics of Behenoyl Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of behenoyl lipids. These lipids, characterized by the presence of behenic acid (a C22 saturated fatty acid), are of significant interest in pharmaceutical sciences and drug delivery due to their unique physicochemical properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and signaling concepts.
Core Physical Properties of Behenoyl Lipids
Behenoyl lipids, particularly the esters of glycerol, are valued for their high melting points, solid-state stability, and biocompatibility. The most common behenoyl lipids in pharmaceutical applications are the components of glyceryl behenate (B1239552), commercially known as Compritol® 888 ATO, which is a mixture of mono-, di-, and tribehenin.[1][2] The physical properties of these individual components, as well as the mixture, are crucial for their application as lubricants, binders, and matrix formers in solid dosage forms, and as lipidic excipients in nanoparticle formulations.[3]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of individual behenoyl glycerides and the commercial mixture, glyceryl behenate.
Table 1: General Physical and Chemical Properties of Behenoyl Lipids
| Property | Monobehenin | 1,2-Dibehenin | 1,3-Dibehenin | Tribehenin | Glyceryl Behenate (Compritol® 888 ATO) |
| Molecular Formula | C25H50O4 | C47H92O5 | C47H92O5 | C69H134O6 | Mixture |
| Molecular Weight ( g/mol ) | 414.66 | 737.23 | 737.23 | 1059.82 | Mixture |
| Physical Form | Solid | Solid | Solid | White to almost white powder/crystal | Fine white powder or hard waxy mass[4] |
| Melting Point (°C) | ~70-80 | ~75-80 | ~77 | 82 - 86[3] | 65 - 77[4] |
| Acid Value (mg KOH/g) | - | - | - | - | ≤ 4.0[5] |
| Saponification Value (mg KOH/g) | - | - | - | - | 145 - 165[5] |
| Iodine Value (g I2/100g) | - | - | - | - | ≤ 3.0[5] |
Table 2: Composition of Glyceryl Behenate (Compritol® 888 ATO) [6]
| Component | Percentage (%) |
| Monobehenin | 12 - 18 |
| Dibehenin | 52 - 54 |
| Tribehenin | 28 - 32 |
Solubility Profile
Behenoyl lipids are generally lipophilic in nature. Their solubility is a critical factor in formulation development, particularly for solvent-based processes.
-
Water: Practically insoluble.[4]
-
Ethanol (95%): Practically insoluble.[4]
-
Chloroform and Dichloromethane: Soluble when heated.[4]
-
Hexane and Mineral Oil: Practically insoluble.[4]
Experimental Protocols for Characterization
The physical properties of behenoyl lipids are primarily characterized using thermoanalytical and crystallographic techniques. Detailed methodologies for Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to determine the melting behavior, polymorphism, and purity of behenoyl lipids.[7][8]
Objective: To determine the melting point, enthalpy of fusion, and to study the polymorphic transitions of behenoyl lipids.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the behenoyl lipid sample into a standard aluminum DSC pan.
-
Reference Pan: Use an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Heating Scan: Heat the sample from a starting temperature (e.g., 25 °C) to a temperature well above its melting point (e.g., 100 °C) at a constant heating rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first to investigate any changes in the crystalline structure that may have occurred during the cooling cycle.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the area under the melting endotherm.
-
The enthalpy of fusion (ΔH) is calculated from the area of the melting peak.
-
The presence of multiple peaks or shoulders may indicate polymorphism or the presence of impurities.
-
Powder X-ray Diffraction (PXRD)
PXRD is employed to investigate the crystalline structure and polymorphic forms of behenoyl lipids.[9][10]
Objective: To identify the crystalline phases and determine the degree of crystallinity of behenoyl lipid samples.
Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).
Procedure:
-
Sample Preparation:
-
Gently grind the behenoyl lipid powder to a fine, uniform consistency if necessary.
-
Mount the powder onto a sample holder, ensuring a flat and smooth surface.
-
-
Instrument Setup:
-
Place the sample holder in the diffractometer.
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a defined 2θ range (e.g., 2° to 40°).
-
Use a step size and scan speed that provide good resolution and signal-to-noise ratio (e.g., 0.02° step size and 1-2 seconds per step).
-
-
Data Analysis:
-
The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystalline structure.
-
The d-spacing for each peak can be calculated using Bragg's Law (nλ = 2d sinθ).
-
The pattern of peaks can be compared to reference patterns to identify the polymorphic form.
-
The presence of a broad "halo" in the diffractogram indicates the presence of amorphous content.
-
Role in Cellular Signaling
Very-long-chain fatty acids (VLCFAs), including behenic acid, are not only structural components of lipids but also play roles in cellular signaling.[11][12] One of the key pathways where behenic acid is involved is in the biosynthesis of sphingolipids, which are essential components of cell membranes and are themselves important signaling molecules.[13][14]
The de novo synthesis of sphingolipids begins with the condensation of serine and a fatty acyl-CoA, which can be behenoyl-CoA. This pathway leads to the formation of ceramides, which are central hubs in sphingolipid metabolism and can be further converted to more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[7] These complex sphingolipids are integral to the formation of lipid rafts, which are specialized membrane microdomains that organize and regulate signaling protein complexes.
Furthermore, free fatty acids, including VLCFAs, can act as ligands for G protein-coupled receptors (GPCRs) and nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby directly influencing gene expression and cellular metabolism.[15][16]
Conclusion
Behenoyl lipids exhibit a range of physical characteristics that make them highly valuable in pharmaceutical and other industries. Their high melting points, well-defined crystalline structures, and lipophilic nature are key to their functionality. A thorough understanding of these properties, obtained through techniques like DSC and PXRD, is essential for the rational design and development of effective drug delivery systems and other formulated products. Furthermore, the emerging roles of their constituent very-long-chain fatty acids in cellular signaling open up new avenues for research and therapeutic applications.
References
- 1. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are the beta-cell signaling molecules malonyl-CoA and cystolic long-chain acyl-CoA implicated in multiple tissue defects of obesity and NIDDM? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyceryl behenate - Wikipedia [en.wikipedia.org]
- 4. phexcom.com [phexcom.com]
- 5. Showing Compound Glyceryl behenate (FDB009509) - FooDB [foodb.ca]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 15. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Phase Transition Temperature of 1-Docosanoyl-sn-glycero-3-phosphocholine
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the phase transition temperature (Tm) of 1-Docosanoyl-sn-glycero-3-phosphocholine. This document details the physicochemical importance of this parameter, presents comparative data for analogous phospholipids (B1166683), and provides a detailed experimental protocol for its determination using Differential Scanning calorimetry (DSC).
Introduction
This compound is a saturated lysophosphatidylcholine, a class of phospholipids that are key components of biological membranes and are widely utilized in the development of liposomal drug delivery systems. The docosanoyl group refers to a saturated 22-carbon acyl chain (C22:0). The phase transition temperature (Tm) is a critical physicochemical parameter that defines the temperature at which the lipid bilayer transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase. This transition significantly influences the permeability, fluidity, and stability of lipid membranes, thereby affecting their functional properties in both biological and pharmaceutical contexts.
Quantitative Data on Phase Transition Temperatures
| Lipid Name | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |
| 1,2-Didecanoyl-sn-glycero-3-phosphocholine | DDPC | C10:0 | ~ -18 (Estimated)[1] |
| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | DLPC | C12:0 | -1.0[1] |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | C14:0 | 23.9[1] |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | C16:0 | 41.3[1] |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | C18:0 | 55.1[1] |
| This compound | (C22:0) | C22:0 | > 55.1 (Estimated) |
Note: The value for this compound is an extrapolation and should be experimentally verified.
Experimental Protocols
The primary technique for determining the phase transition temperature of phospholipids is Differential Scanning Calorimetry (DSC).[2][3][4][5] This thermoanalytical method measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of endothermic or exothermic transitions, such as the gel-to-liquid crystalline phase transition.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Methodology:
-
Sample Preparation (Liposome Formation):
-
Lipid Film Formation: A known quantity of this compound is dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
High-Vacuum Drying: The flask is then placed under a high vacuum for several hours to ensure the complete removal of any residual solvent.[1]
-
Hydration: The lipid film is hydrated with a desired aqueous buffer by adding the buffer to the flask and agitating it at a temperature above the expected Tm of the lipid. This process results in the formation of multilamellar vesicles (MLVs).[1]
-
-
DSC Analysis:
-
Sample Encapsulation: A precise amount of the liposome (B1194612) suspension is hermetically sealed into an aluminum DSC pan. An equal volume of the same buffer is sealed in a reference pan.[2]
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument.
-
Thermal Program: The system is equilibrated at a temperature well below the expected transition temperature. The temperature is then scanned upwards at a constant rate (e.g., 1-2°C/min).[2]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature, which generates a thermogram.
-
-
Data Analysis:
-
The thermogram will display an endothermic peak corresponding to the absorption of heat during the phase transition.
-
The phase transition temperature (Tm) is determined as the temperature at the peak of this endothermic transition.[2]
-
The enthalpy of the transition (ΔH), which represents the energy required for the transition, can be calculated from the area under the endothermic peak.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the phase transition temperature of this compound using Differential Scanning Calorimetry.
Caption: Workflow for Tm determination by DSC.
Conclusion
The phase transition temperature of this compound is a fundamental parameter for researchers and professionals in drug development and membrane biophysics. Although a precise experimental value is not readily published, it can be estimated to be significantly above 55.1°C based on the trend of increasing Tm with longer acyl chain lengths in homologous series of saturated phosphatidylcholines. The well-established method of Differential Scanning Calorimetry provides a robust and reliable means for the experimental determination of this critical property. The detailed protocol provided in this guide serves as a valuable resource for accurately characterizing this and other similar phospholipids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into composition/structure/function relationships of Doxil® gained from "high-sensitivity" differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Very-Long-Chain Phospholipids and Cholesterol: A Biophysical Perspective for Researchers and Drug Development
An In-depth Technical Guide
Abstract
Very-long-chain phospholipids (B1166683) (VLC-PLs), characterized by acyl chains of 22 carbons or more, are critical components of specialized cellular membranes, including myelin and the retina. Their unique structural properties, largely dictated by their exceptional chain length, lead to distinct biophysical behaviors within the lipid bilayer. Cholesterol, a ubiquitous modulator of membrane fluidity and organization, engages in a complex interplay with VLC-PLs that deviates significantly from its well-characterized interactions with more common, shorter-chain phospholipids. This guide provides a comprehensive technical overview of the current understanding of VLC-PL and cholesterol interactions, synthesizing data from a range of biophysical techniques. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the core principles governing the physical chemistry of these specialized membrane systems. We will explore the thermodynamics of these interactions, their impact on membrane structure and phase behavior, and the experimental methodologies employed to elucidate these properties.
Introduction: The Significance of Very-Long-Chain Acyl Groups in Phospholipids
Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are synthesized in the endoplasmic reticulum by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). These fatty acids are subsequently incorporated into various lipid species, most notably sphingolipids (e.g., ceramides (B1148491) and sphingomyelin) and, to a lesser extent, glycerophospholipids like phosphatidylcholine (PC).[1] VLC-PLs are enriched in specific tissues where they fulfill specialized functions. For instance, they are integral to the structure of the myelin sheath, ensuring proper nerve insulation, and are found in the retina, contributing to the function of photoreceptor cells.[1]
The defining characteristic of VLC-PLs is their length, which can exceed the thickness of a single leaflet of a typical lipid bilayer. This leads to unique packing arrangements, such as interdigitation, where the long acyl chains of one leaflet extend into the opposing leaflet. This has profound implications for membrane thickness, stability, and permeability.
Cholesterol's role in membranes is multifaceted; it is known to induce order in fluid-phase phospholipids, increase membrane thickness, and decrease permeability.[2][3] It is a key player in the formation of liquid-ordered (Lo) phases and the organization of lipid rafts, which are microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[4][5] The interaction of cholesterol with VLC-PLs is of particular interest as it likely governs the properties of highly specialized and disease-relevant membranes.
Biophysical Interactions: A Quantitative Overview
The interaction between phospholipids and cholesterol is non-ideal and driven by a combination of van der Waals forces, hydrophobic effects, and steric considerations. Cholesterol's rigid, planar steroid ring system preferentially interacts with the ordered, extended conformations of saturated acyl chains.[4] This interaction leads to the well-documented "condensing effect," where the average area per molecule in a mixed monolayer or bilayer is less than the weighted average of the individual components.[6][7]
While extensive quantitative data exists for common phospholipids like dipalmitoylphosphatidylcholine (DPPC, C16:0) and dioleoylphosphatidylcholine (DOPC, C18:1), data specifically for VLC-PLs is more limited. However, by combining findings from related systems, we can construct a coherent picture.
Thermodynamics of Interaction
The thermodynamics of phospholipid-cholesterol interactions can be effectively studied using Differential Scanning Calorimetry (DSC), which measures the heat changes associated with phase transitions. In pure phospholipid systems, a sharp endothermic peak is observed at the main phase transition temperature (Tm), representing the shift from a gel (solid-ordered, So) to a liquid-crystalline (liquid-disordered, Ld) phase.
The addition of cholesterol dramatically alters this behavior. For saturated phospholipids, increasing cholesterol concentrations lead to a broadening of the main transition peak and a decrease in its enthalpy (ΔH), eventually causing the peak to disappear altogether at high cholesterol concentrations (typically >30 mol%).[8][9] This indicates that cholesterol disrupts the highly cooperative packing of the gel phase and promotes the formation of the liquid-ordered (Lo) phase, which does not have a distinct melting transition.
| Phospholipid | Acyl Chain | Cholesterol (mol%) | ΔH (kcal/mol) of Main Transition | Tm (°C) of Main Transition | Reference |
| DPPC | C16:0 | 0 | 8.7 | 41.4 | [10] |
| DPPC | C16:0 | 10 | 5.5 | 41.1 | [10] |
| DPPC | C16:0 | 20 | 2.1 | 40.8 | [10] |
| DSPC | C18:0 | 0 | 10.6 | 54.9 | [11] |
| DSPC | C18:0 | 10 | 7.2 | 54.5 | [11] |
| DSPC | C18:0 | 20 | 3.5 | 54.1 | [11] |
| C(18):C(10)PC | Asymmetric | 0 | ~7.5 | ~28 | [8] |
| C(18):C(10)PC | Asymmetric | 10 | ~4.5 | ~25.6 | [8] |
| C(18):C(10)PC | Asymmetric | 25 | ~0 | N/A | [8] |
Table 1: Effect of Cholesterol on the Main Phase Transition of Saturated Phosphatidylcholines as Measured by DSC. Note the decrease in transition enthalpy (ΔH) with increasing cholesterol concentration.
For VLC-PLs, which have inherently high Tm values, the effect of cholesterol is expected to be even more pronounced. Studies on asymmetric-chain phospholipids that form interdigitated phases show that these structures are particularly sensitive to the presence of cholesterol. Even low concentrations of cholesterol (e.g., 10 mol%) can significantly decrease the enthalpy and cooperativity of the phase transition, suggesting that cholesterol disrupts the highly ordered packing of interdigitated chains.[8][12]
Impact on Membrane Structure and Order
Cholesterol's influence on the structural organization of the bilayer is profound. It increases the thickness of the membrane and enhances the orientational order of the phospholipid acyl chains. These effects can be quantified using techniques like X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
The acyl chain order parameter (S_CD) is a measure of the motional anisotropy of the C-H bonds along the acyl chain and is directly related to the conformational order of the chains. An order parameter of 1 indicates a perfectly ordered, all-trans chain, while a value of 0 represents isotropic motion. In the fluid (Ld) phase, order parameters are low and decrease from the headgroup towards the center of the bilayer. In the presence of cholesterol (Lo phase), the order parameters increase significantly, approaching values seen in the gel (So) phase, particularly in the upper portion of the acyl chains.[6][7][13]
| Lipid System | Cholesterol (mol%) | Hydrophobic Thickness (Å) | Area per Phospholipid (Ų) | S_xray (Order Parameter) | Reference |
| DOPC (C18:1) | 0 | 29.8 | 72.4 | 0.17 | [14] |
| DOPC (C18:1) | 40 | 34.2 | 59.8 | 0.41 | [14] |
| DPPC (C16:0) | 0 (at 50°C) | 27.6 | 64.0 | 0.20 | [14] |
| DPPC (C16:0) | 40 (at 50°C) | 34.0 | 48.2 | 0.44 | [14] |
| DMPC (C14:0) | 0 (at 30°C) | 25.4 | 59.7 | 0.18 | [7] |
| DMPC (C14:0) | 30 (at 30°C) | 31.8 | 48.9 | 0.40 | [7] |
Table 2: Structural Parameters of Phospholipid Bilayers in the Absence and Presence of Cholesterol. Data obtained from X-ray scattering and NMR studies.
For VLC-PLs, the presence of cholesterol is expected to induce a highly ordered state. Molecular dynamics simulations of membranes containing C24 ceramides, cholesterol, and free fatty acids show that the long acyl chains of the ceramides and fatty acids engage in strong apolar interactions, leading to a highly ordered and compact lipid structure.[15] Increasing cholesterol content in bilayers of C24 ceramides has been shown to increase interdigitation, decrease bilayer thickness, and increase density in the center of the bilayer.[16] This contrasts with the typical thickening effect of cholesterol in shorter-chain PC bilayers, highlighting the unique structural consequences of incorporating cholesterol into membranes with very long acyl chains.
Signaling Pathways and Functional Implications
The interaction between VLC-PLs and cholesterol is not merely a matter of biophysical curiosity; it has direct implications for cellular function and pathology. The formation of specialized membrane domains, or rafts, is a key example. These domains are enriched in cholesterol and sphingolipids (many of which contain VLCFAs) and function as platforms for concentrating signaling molecules.[3]
The precise lipid composition of these rafts, including the chain length of their constituent phospholipids and sphingolipids, is thought to be a critical determinant of their properties and function. The tight packing induced by cholesterol in a VLC-PL-rich environment would create a uniquely thick and ordered domain, potentially excluding certain proteins while recruiting others with complementary transmembrane domain lengths.
Experimental Protocols: A Methodological Toolkit
Investigating the interaction between VLC-PLs and cholesterol requires a suite of biophysical techniques. The high transition temperatures and unique phase behavior of VLC-PLs necessitate careful consideration of experimental design.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermotropic phase behavior of lipid mixtures.
-
Sample Preparation: Lipids (VLC-PL and cholesterol) are dissolved in chloroform/methanol, dried to a thin film under nitrogen, and then placed under high vacuum to remove residual solvent. The lipid film is hydrated with buffer, and multilamellar vesicles (MLVs) are formed by vortexing above the Tm of the VLC-PL.
-
Data Acquisition: The lipid dispersion is loaded into a DSC sample pan, with a reference pan containing only buffer. The sample is scanned over a wide temperature range that encompasses the expected phase transition, typically at a rate of 1-2°C/min. Multiple heating and cooling scans are performed to ensure reproducibility.
-
Data Analysis: The transition temperature (Tm), enthalpy (ΔH), and cooperativity (peak width at half-height) are determined from the endothermic peaks in the heating scans. The effect of cholesterol is quantified by observing the changes in these parameters as a function of cholesterol concentration.[10][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ²H NMR, is a powerful tool for determining the acyl chain order parameter.
-
Sample Preparation: For ²H NMR, one of the lipids (e.g., the VLC-PL) must be perdeuterated on its acyl chains. The lipids are co-dissolved, dried, and hydrated to form MLVs. For studies on oriented samples, the lipid dispersion is applied to thin glass plates, which are then stacked and hydrated.
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer equipped with a solid-state probe. For MLVs, a powder pattern spectrum is obtained, which can be "de-Paked" mathematically to yield a spectrum equivalent to that of an oriented sample.
-
Data Analysis: The quadrupolar splitting (Δνq) is measured from the spectrum for each deuterated carbon position. The order parameter (S_CD) is then calculated using the formula: S_CD = (4/3)(h/e²qQ)Δνq, where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).[18][19]
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic or coarse-grained insights into the dynamics and interactions within a lipid bilayer.
-
System Setup: A bilayer model is constructed with the desired composition of VLC-PLs, cholesterol, and water molecules. The system is placed in a periodic box. Appropriate force fields (e.g., CHARMM36 for all-atom, MARTINI for coarse-grained) are chosen.[20][21]
-
Simulation Protocol: The system undergoes energy minimization to remove steric clashes. It is then gradually heated to the target temperature and equilibrated under constant pressure and temperature (NPT ensemble) for a sufficient duration (typically tens to hundreds of nanoseconds) to reach a stable state.
-
Data Analysis: The simulation trajectory is analyzed to calculate various properties, including bilayer thickness, area per lipid, acyl chain order parameters, radial distribution functions (to quantify intermolecular interactions), and lipid diffusion coefficients.[15][20]
Conclusion and Future Directions
The interaction between very-long-chain phospholipids and cholesterol is a critical determinant of the structure and function of specialized biological membranes. Current biophysical evidence suggests that cholesterol induces a highly ordered state in VLC-PL-containing membranes, though its effect on membrane thickness may be complex and dependent on the potential for acyl chain interdigitation. The disruption of the gel phase and the promotion of a liquid-ordered phase by cholesterol are key features of this interaction.
Future research should focus on obtaining more direct quantitative data for well-defined VLC-PL/cholesterol systems. The chemical synthesis of a wider variety of VLC-PLs, including those with deuterated chains, will be crucial for advancing NMR and neutron scattering studies.[22] Furthermore, higher-resolution MD simulations over longer timescales will be invaluable for dissecting the precise molecular interactions and understanding the unique phase behavior of these systems. A deeper understanding of this interplay will not only advance our fundamental knowledge of membrane biology but also provide a rational basis for the development of therapeutics targeting diseases associated with VLCFA metabolism and membrane dysfunction.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase equilibria in the phosphatidylcholine-cholesterol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipid Chain Interactions with Cholesterol Drive Domain Formation in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of cholesterol on the structure of a phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSC and EPR investigations on effects of cholesterol component on molecular interactions between paclitaxel and phospholipid within lipid bilayer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scanR [scanr.enseignementsup-recherche.gouv.fr]
- 12. Effect of cholesterol on the formation of an interdigitated gel phase in lysophosphatidylcholine and phosphatidylcholine binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drorlist.com [drorlist.com]
- 14. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 15. diva-portal.org [diva-portal.org]
- 16. Multiscale simulation of ternary stratum corneum lipid mixtures: Effects of cholesterol composition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid bilayer thickness determines cholesterol's location in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A solid-state NMR study of phospholipid-cholesterol interactions: sphingomyelin-cholesterol binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dynamics insights into aggregation of phospholipid species with cholesterol and vitamin C [pharmacia.pensoft.net]
- 21. All-atom molecular dynamics simulations of the combined effects of different phospholipids and cholesterol content on electroporation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Natural Sources of Behenoyl Phosphocholine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the natural sources of behenoyl phosphocholine (B91661), a specific phosphatidylcholine molecule containing behenic acid. Due to the limited direct reporting of behenoyl phosphocholine, this guide focuses on identifying natural sources rich in behenic acid and possessing significant phosphatidylcholine content, making them highly probable sources of the target molecule. This guide includes quantitative data on behenic acid content, detailed experimental protocols for extraction and analysis, and a proposed biosynthetic pathway.
Introduction
Behenoyl phosphocholine is a phospholipid belonging to the phosphatidylcholine (PC) class, characterized by the presence of a behenoyl group (a saturated fatty acid with 22 carbon atoms; C22:0) esterified to the glycerol (B35011) backbone. Phosphatidylcholines are major components of biological membranes and are involved in numerous cellular processes, including signal transduction. The unique physical and chemical properties imparted by the very-long-chain behenic acid suggest that behenoyl phosphocholine may have specific biological functions and therapeutic potential, driving interest in its natural sources for research and development.
This guide explores the most promising botanical sources for the isolation and characterization of behenoyl phosphocholine.
Potential Natural Sources of Behenoyl Phosphocholine
Direct quantification of behenoyl phosphocholine in natural sources is not extensively documented in scientific literature. However, a logical approach to identifying potential sources is to investigate organisms that are both rich in behenic acid and known to produce significant quantities of phospholipids (B1166683), particularly phosphatidylcholine. Based on these criteria, the following plant-based sources are highlighted.
Moringa oleifera (Moringa Tree)
The seeds of Moringa oleifera, also known as the drumstick tree, are a primary source of Ben oil, which is exceptionally rich in behenic acid.[1][2] The high concentration of behenic acid in the seed oil suggests its incorporation into the seed's phospholipids.
Arachis hypogaea (Peanut)
Peanut oil is another significant source of behenic acid.[3][4] Peanuts are known to contain substantial amounts of phospholipids, with phosphatidylcholine being a major component.[5] This combination makes peanuts a strong candidate for containing behenoyl phosphocholine.
Brassica napus (Rapeseed/Canola)
Rapeseed is a widely cultivated oilseed crop. While primarily known for its high content of oleic, linoleic, and alpha-linolenic acids, it also contains behenic acid.[6] Rapeseed lecithin (B1663433) is a commercial source of phospholipids, indicating a substantial presence of phosphatidylcholine in the seeds.[7]
Quantitative Data on Behenic Acid in Potential Sources
The following table summarizes the available quantitative data for behenic acid content in the total fatty acids of the most promising natural sources. It is important to note that this data represents the proportion of behenic acid in the overall lipid profile, not specifically within the phosphatidylcholine fraction, as such specific data is scarce.
| Natural Source | Plant Part | Behenic Acid (% of Total Fatty Acids) | Reference(s) |
| Moringa oleifera | Seed Oil | 1.03 - 7.0 | [8][9][10] |
| Arachis hypogaea (Peanut) | Seed Oil | 1.60 - 5.4 | [11][12][13] |
| Brassica napus (Rapeseed) | Seed Oil | Not typically reported as a major component, but present. | [6][14] |
Experimental Protocols
This section details the methodologies for the extraction, separation, and analysis of behenoyl phosphocholine from plant seeds.
Total Lipid Extraction from Oilseeds
A modified Bligh-Dyer method is commonly used for the total lipid extraction from plant material.
Protocol:
-
Homogenization: Grind the oilseeds into a fine powder. Homogenize the powder in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).
-
Phase Separation: Add additional chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the mixture to facilitate phase separation. The lower chloroform phase will contain the total lipids.
-
Lipid Recovery: Carefully collect the lower chloroform phase. The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.
Separation of Phosphatidylcholine
4.2.1. Thin-Layer Chromatography (TLC)
TLC is a cost-effective method for the separation of phospholipid classes.
Protocol:
-
Plate Preparation: Use silica (B1680970) gel 60 TLC plates. For enhanced separation of acidic and neutral phospholipids, plates can be pre-treated with a 2.3% boric acid solution in ethanol.[15]
-
Sample Application: Dissolve the total lipid extract in a small volume of chloroform and apply it as a spot or a band onto the TLC plate.
-
Chromatogram Development: Develop the plate in a chromatography tank containing a mobile phase such as chloroform:ethanol:water:triethylamine (30:35:7:35, v/v/v/v).[16]
-
Visualization: Visualize the separated phospholipid spots using iodine vapor, primuline (B81338) spray under UV light, or specific phospholipid sprays like the Vaskovsky-Kostetsky reagent.[3] Phosphatidylcholine can be identified by comparing its retention factor (Rf) to that of a known PC standard.
-
Elution: Scrape the silica gel band corresponding to phosphatidylcholine and elute the lipid with a chloroform:methanol mixture.
4.2.2. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used for the separation and purification of phosphatidylcholine from the total lipid extract.
Protocol:
-
Column: Utilize a C18 reverse-phase HPLC column.
-
Mobile Phase: An isocratic mobile phase of isopropyl alcohol:methanol:water (70:8:22, v/v/v) can be effective for separating different molecular species of phosphatidylcholine.[17]
-
Detection: Monitor the elution profile using a UV detector at 205 nm or an evaporative light scattering detector (ELSD).
-
Fraction Collection: Collect the fractions corresponding to the phosphatidylcholine peaks for further analysis.
Analysis of Behenic Acid in the Phosphatidylcholine Fraction
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing the fatty acid composition of the purified phosphatidylcholine.
Protocol:
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a nonpolar solvent like hexane.
-
GC-MS Analysis:
-
Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a wax-type column).
-
Identify the behenic acid methyl ester peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the relative amount of behenic acid by integrating the peak area and expressing it as a percentage of the total fatty acid methyl esters.
-
Biosynthetic Pathway of Behenoyl Phosphocholine in Plants
The biosynthesis of behenoyl phosphocholine in plants involves two main pathways: the synthesis of very-long-chain fatty acids (VLCFAs) and the synthesis of the phosphatidylcholine headgroup, followed by the acylation of the glycerol backbone.
Caption: Proposed biosynthetic pathway of behenoyl phosphocholine in plants.
The diagram illustrates the elongation of stearoyl-CoA (C18:0) to behenoyl-CoA (C22:0) in the endoplasmic reticulum via the fatty acid elongase (FAE) complex. The resulting behenoyl-CoA is then incorporated into the glycerol-3-phosphate backbone by acyltransferases (GPAT and LPAAT) to form phosphatidic acid containing a behenoyl group. Finally, the phosphocholine headgroup from CDP-choline is transferred to the diacylglycerol moiety by cholinephosphotransferase (CPT) to yield behenoyl phosphocholine.
Conclusion
While direct evidence for high concentrations of behenoyl phosphocholine is limited, the seeds of Moringa oleifera and Arachis hypogaea represent the most promising natural sources due to their significant content of both behenic acid and phosphatidylcholine. The experimental protocols provided in this guide offer a comprehensive framework for the isolation, purification, and characterization of behenoyl phosphocholine from these sources. Further research is warranted to quantify the exact levels of behenoyl phosphocholine in these and other natural matrices and to elucidate its specific biological activities and potential therapeutic applications.
References
- 1. CN1234713C - Process of extracting phosphatidylcholine from soybean phosphatide - Google Patents [patents.google.com]
- 2. [PDF] Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Separation and Analysis of Phospholipids by Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. A Comparison of Lipid Contents in Different Types of Peanut Cultivars Using UPLC-Q-TOF-MS-Based Lipidomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in rat heart phospholipid composition after rapeseed oil feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acid Profile and Physicochemical Properties of Moringa oleifera Seed Oil Extracted at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Profile and Physicochemical Properties of Moringa oleifera Seed Oil Extracted at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 16. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective HPLC method development for soy phosphatidylcholine Fatty acids and its mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
An In-Depth Technical Guide to 1-Docosanoyl-sn-glycero-3-phosphocholine for Researchers and Drug Development Professionals
An overview of the synthesis, commercial availability, and key applications of the lysophospholipid 1-Docosanoyl-sn-glycero-3-phosphocholine, with a focus on its role in drug delivery and cellular signaling.
This technical guide provides a comprehensive overview of this compound, a lysophospholipid of interest to researchers in drug development and cellular biology. This document details its commercial suppliers, physicochemical properties, and methods for its synthesis, purification, and analysis. Furthermore, it explores its applications in drug delivery systems, such as liposomes and lipid nanoparticles, and delves into the signaling pathways influenced by lysophosphatidylcholines.
Commercial Availability
This compound is a specialized biochemical reagent. While not as widely available as other phospholipids (B1166683), it can be sourced from a select number of chemical suppliers. Below is a summary of known commercial sources. Researchers are advised to contact the suppliers directly for current availability, pricing, and product specifications.
| Supplier | Product Name | Catalog Number | Purity | Formulation |
| Artepal | This compound | Not specified | Not specified | Not specified |
| Ankit Scientific | This compound | Not specified | Not specified | Not specified |
Note: Availability from Ankit Scientific is listed as "Not Available For Sale" as of the last inquiry. Other suppliers of similar long-chain phospholipids include MyBioSource and Larodan.
Physicochemical Properties
This compound is a lysophosphatidylcholine (B164491) (LPC) characterized by a 22-carbon saturated acyl chain (docosanoic acid) at the sn-1 position of the glycerol (B35011) backbone. The absence of an acyl chain at the sn-2 position gives the molecule a conical shape, which influences its behavior in aqueous solutions and lipid bilayers.
| Property | Value |
| Molecular Formula | C₃₀H₆₂NO₇P |
| Molecular Weight | 595.78 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol |
Synthesis and Purification
The synthesis of 1-acyl-sn-glycero-3-phosphocholines can be achieved through both chemical and enzymatic methods.
Chemical Synthesis: A common approach involves the acylation of sn-glycero-3-phosphocholine (GPC). This can be performed using docosanoyl chloride or docosanoic anhydride (B1165640) in the presence of a catalyst. A facile, solvent-free method employing a GPC-kieselguhr complex has been developed for the synthesis of various 1-acyl and 1,2-diacyl-sn-glycero-3-phosphocholines.
Enzymatic Synthesis: Enzymatic methods offer high regioselectivity. Phospholipase A₂ can be used to hydrolyze the sn-2 acyl chain from a corresponding 1,2-didocosanoyl-sn-glycero-3-phosphocholine (B1199384) to yield the desired 1-docosanoyl lysophospholipid. Alternatively, lipases can catalyze the esterification of GPC with docosanoic acid.
Purification: Purification of lysophospholipids is typically achieved using chromatographic techniques. Column chromatography with silicic acid is a widely used method for preparative scale purification. For analytical and high-purity applications, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column is effective in separating different molecular species of lysophospholipids.
Analytical Methodologies
A variety of analytical techniques are employed to characterize this compound and ensure its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of lysophospholipids.
-
¹H NMR: The ¹H NMR spectrum of a lysophosphatidylcholine provides characteristic signals for the choline (B1196258) headgroup, the glycerol backbone, and the acyl chain. Specific proton signals can confirm the position of the acyl chain.
-
¹³C NMR: ¹³C NMR provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the glycerol carbons are indicative of the acylation position.
Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive method for the identification and quantification of lysophosphatidylcholine species. In positive ion mode, LPCs typically show a characteristic fragment ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup. The parent ion mass confirms the specific acyl chain length.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the purification and analysis of lysophospholipids. A reversed-phase HPLC method can resolve isomers of LPCs based on the position and nature of the acyl chain. When coupled with a mass spectrometer (LC-MS), it allows for the separation and identification of individual LPC species within a complex mixture.
Stability
The stability of lysophospholipids in aqueous solutions is a critical consideration for their use in research and drug formulations. The primary degradation pathways are hydrolysis of the ester bond and acyl migration.
-
Hydrolysis: The ester linkage at the sn-1 position can be hydrolyzed, leading to the formation of GPC and docosanoic acid. The rate of hydrolysis is influenced by pH and temperature, with increased degradation at higher temperatures and extreme pH values.
-
Acyl Migration: The acyl group can migrate from the sn-1 to the sn-2 position, forming the isomeric 2-docosanoyl-sn-glycero-3-phosphocholine. This isomerization can be influenced by pH and temperature.
For long-term storage, it is recommended to store this compound as a solid at -20°C or below.
Experimental Protocols
Liposome Preparation using the Thin-Film Hydration Method
This protocol describes a general method for preparing liposomes that can incorporate lysophospholipids like this compound to modulate membrane properties.
Materials:
-
This compound
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol (optional)
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of the primary phospholipid, cholesterol (if used), and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary phospholipid.
-
Gently rotate the flask to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: Place the flask containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).
-
Extrusion: To obtain vesicles with a more uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.
-
Applications in Drug Delivery
The unique properties of lysophospholipids make them valuable components in drug delivery systems. The inclusion of this compound in liposomes or lipid nanoparticles can:
-
Increase Membrane Permeability: The conical shape of LPCs can create defects in the lipid bilayer, increasing its permeability and facilitating the release of encapsulated drugs.
-
Modulate Membrane Fluidity: The incorporation of LPCs can alter the fluidity of the lipid membrane, which can be optimized for specific drug loading and release characteristics.
-
Enhance Formulation Stability: In some cases, the inclusion of lysophospholipids can improve the stability of lipid-based formulations.
Role in Cellular Signaling
Lysophosphatidylcholines are not merely structural components of cell membranes but also act as signaling molecules that can influence a variety of cellular processes.[1] LPCs are known to activate several signaling pathways involved in inflammation and immune responses.[2]
GPR132 (G2A) Signaling
The G protein-coupled receptor 132 (GPR132), also known as G2A, has been identified as a receptor for LPCs.[3] Activation of GPR132 by LPCs can trigger downstream signaling cascades, including the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinases (MAPKs).[4] This signaling pathway is implicated in processes such as immune cell trafficking and cellular metabolism.[4]
Toll-Like Receptor (TLR) Signaling
LPCs have also been shown to act as ligands for Toll-like receptors, particularly TLR2 and TLR4.[5][6] The activation of these receptors by LPCs can initiate pro-inflammatory signaling pathways, leading to the production of cytokines and other inflammatory mediators.[7] This interaction highlights the role of LPCs in the innate immune response.[8]
References
- 1. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. ovid.com [ovid.com]
- 3. GPR132 - Wikipedia [en.wikipedia.org]
- 4. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 5. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on 1-Docosanoyl-sn-glycero-3-phosphocholine
This technical guide provides a comprehensive overview of 1-Docosanoyl-sn-glycero-3-phosphocholine, a lysophospholipid of significant interest to researchers and drug development professionals. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role in cellular signaling pathways.
Physicochemical Data
This compound is a lysophosphatidylcholine (B164491) containing a saturated 22-carbon fatty acid (docosanoic acid) at the sn-1 position of the glycerol (B35011) backbone. Its molecular structure and properties are summarized below.
| Parameter | Value |
| Molecular Formula | C₃₀H₆₂NO₇P |
| Molecular Weight | 595.79 g/mol |
| IUPAC Name | (2R)-2-hydroxy-3-(phosphonatooxy)propyl docosanoate; 2-(trimethylazaniumyl)ethanol |
| Synonyms | LysoPC(22:0), 1-Behenoyl-sn-glycero-3-phosphocholine |
| Physical State | Solid (predicted) |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol (B129727) |
Molecular Structure
Caption: Chemical structure of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 1-acyl-sn-glycero-3-phosphocholines, which are applicable to this compound.
Synthesis of 1-Acyl-sn-glycero-3-phosphocholine
A common method for the synthesis of 1-acyl-sn-glycero-3-phosphocholine involves the acylation of sn-glycero-3-phosphocholine (GPC).
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Docosanoyl chloride (or docosanoic anhydride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous chloroform
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
Procedure:
-
Preparation of GPC-Kieselguhr Complex: A solution of GPC in methanol is added dropwise to kieselguhr (diatomaceous earth). The solvent is then removed under vacuum to obtain a dry, free-flowing powder of the GPC-kieselguhr complex. This increases the surface area for the reaction.
-
Acylation Reaction: The GPC-kieselguhr complex is suspended in anhydrous chloroform. Docosanoyl chloride (or anhydride) and a catalytic amount of DMAP are added to the suspension. The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is filtered to remove the kieselguhr. The filtrate is concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography. A typical elution gradient could be a mixture of chloroform, methanol, and water, with increasing polarity to first elute any unreacted fatty acid and di-acylated byproducts, followed by the desired mono-acylated product.
-
Characterization: The purity and identity of the final product are confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool for the structural elucidation and quantification of lysophosphatidylcholines.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source and a tandem mass spectrometer (MS/MS) such as a quadrupole-time-of-flight (Q-TOF) or an ion trap.
Procedure:
-
Sample Preparation: The purified this compound is dissolved in an appropriate solvent, typically a mixture of methanol and chloroform.
-
LC Separation: The sample is injected into the LC system. A C18 reversed-phase column is commonly used for the separation of lipids. The mobile phase usually consists of a gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol).
-
MS Analysis: The eluent from the LC column is introduced into the ESI source of the mass spectrometer. Analysis is typically performed in positive ion mode. The precursor ion ([M+H]⁺) for this compound would be expected at m/z 596.8.
-
MS/MS Fragmentation: To confirm the structure, tandem mass spectrometry (MS/MS) is performed on the precursor ion. Characteristic fragment ions for lysophosphatidylcholines include the phosphocholine headgroup at m/z 184.1 and a neutral loss corresponding to the fatty acyl chain.
Signaling Pathways
Lysophosphatidylcholines (LPCs), including this compound, are not merely metabolic intermediates but also act as signaling molecules that can influence a variety of cellular processes. LPCs can exert their effects through receptor-dependent and receptor-independent mechanisms.
Receptor-Mediated Signaling
LPCs are known to interact with several G protein-coupled receptors (GPCRs), such as G2A, GPR4, and GPR132, as well as Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1][2]
References
- 1. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Liposomes Utilizing 1-Docosanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC) is a saturated lysophospholipid characterized by a long 22-carbon acyl chain. Its unique single-chain structure imparts detergent-like properties, presenting both opportunities and challenges in the formulation of lipid-based drug delivery systems. While its inherent structure favors micelle formation, its incorporation into a lipid bilayer can modulate membrane properties, offering potential advantages in drug delivery applications. These application notes provide detailed protocols for the preparation of liposomes containing 22:0 Lyso PC, with a focus on creating stable, unilamellar vesicles suitable for research and pharmaceutical development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of 22:0 Lyso PC is essential for the successful design and preparation of liposomal formulations.
| Property | Value | Reference |
| Synonyms | 22:0 Lyso PC, 1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine | [1] |
| Molecular Formula | C₃₀H₆₂NO₇P | [2] |
| Molecular Weight | 579.79 g/mol | [2] |
| Physical State | Powder | |
| Solubility | Soluble in chloroform (B151607) | [2] |
| Phase Transition Temperature (Tm) | The precise Tm of 22:0 Lyso PC is not readily available. However, the related diacyl lipid, 22:0 PC (Dibehenoyl-sn-glycero-3-phosphocholine), has a Tm of 75°C. It is recommended to perform all hydration and extrusion steps at a temperature above 75°C to ensure the lipid is in a fluid state. | [3] |
| Critical Micelle Concentration (CMC) | As a lysophospholipid, 22:0 Lyso PC has a tendency to form micelles in aqueous solutions. The CMC is a critical parameter to consider, as concentrations above the CMC will favor micelle formation over incorporation into a lipid bilayer. | [2] |
Formulation Strategy: Overcoming the Challenge of a Single-Chain Lipid
Due to its conical molecular shape, this compound does not readily form stable bilayers on its own and instead tends to assemble into micelles. To successfully incorporate this lysophospholipid into a liposomal structure, it must be co-formulated with bilayer-forming phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which have cylindrical shapes that favor the formation of lamellar structures. The inclusion of cholesterol is also highly recommended to enhance membrane stability, reduce permeability, and modulate fluidity.
The ratio of 22:0 Lyso PC to the bilayer-forming lipid and cholesterol is a critical parameter that must be optimized depending on the desired properties of the final liposome (B1194612) formulation. A lower molar percentage of 22:0 Lyso PC is advisable to maintain the integrity of the lipid bilayer.
Experimental Protocols
The following protocols detail the preparation of liposomes containing this compound using the thin-film hydration method followed by either sonication or extrusion for size reduction.
Protocol 1: Liposome Preparation by Thin-Film Hydration
This method is a fundamental and widely used technique for the preparation of multilamellar vesicles (MLVs).
Materials:
-
This compound (22:0 Lyso PC)
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
High vacuum pump
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of 22:0 Lyso PC, DSPC (or DPPC), and cholesterol in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture of lipids. Lipid solutions are typically prepared at a concentration of 10-20 mg/mL.[4]
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure the complete removal of residual organic solvent, place the flask on a high vacuum pump for at least 2 hours.
-
Hydration: Add the aqueous hydration buffer to the dried lipid film. The temperature of the hydration buffer must be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture (i.e., >75°C).[5] Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film from the flask wall and form a milky suspension of multilamellar vesicles (MLVs).
Workflow for Liposome Preparation by Thin-Film Hydration.
Protocol 2: Size Reduction by Sonication
Sonication is a common method to reduce the size of MLVs and produce small unilamellar vesicles (SUVs).
Materials:
-
MLV suspension (from Protocol 1)
-
Bath sonicator or probe sonicator
-
Ice bath (for probe sonication)
Procedure:
-
Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 5-10 minutes, or until the suspension becomes translucent.[4] The temperature of the water bath should be maintained above the Tm of the lipid mixture.
-
Probe Sonication (Alternative): For higher energy input, a probe sonicator can be used. Immerse the tip of the probe into the MLV suspension. To prevent overheating and lipid degradation, sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) while keeping the sample in an ice bath. Total sonication time should be 5-10 minutes. Note that probe sonication may introduce titanium particles, which can be removed by centrifugation.[4]
-
Annealing: After sonication, incubate the liposome suspension for approximately 30 minutes at a temperature above the Tm to anneal any structural defects in the vesicles.
References
- 1. Human Metabolome Database: Showing metabocard for LysoPC(22:0/0:0) (HMDB0010398) [hmdb.ca]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Film Hydration of Very-Long-Chain Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thin-film hydration method is a cornerstone technique for the preparation of liposomes and other lipid-based nanoparticles.[1] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs).[2] While this technique is well-established for standard phospholipids (B1166683), its application to very-long-chain phospholipids (VLC-PLs) presents unique challenges due to their distinct physicochemical properties.
VLC-PLs, which contain fatty acid chains of 22 carbons or more, are integral components of certain biological membranes and are involved in various signaling pathways.[3] Their greater chain length results in higher phase transition temperatures (Tm) and reduced solubility in common organic solvents, necessitating modifications to standard thin-film hydration protocols.[4] These application notes provide detailed methodologies and protocols tailored for the successful formulation of liposomes from VLC-PLs.
Challenges in Hydrating Very-Long-Chain Phospholipids
The primary challenges in applying the thin-film hydration method to VLC-PLs stem from their molecular structure:
-
Reduced Solubility: The long, saturated acyl chains of VLC-PLs decrease their solubility in common organic solvents like chloroform. This can lead to incomplete dissolution and the formation of a non-uniform lipid film, which in turn affects the homogeneity and encapsulation efficiency of the resulting liposomes.[5]
-
High Phase Transition Temperature (Tm): VLC-PLs exhibit significantly higher gel-to-liquid crystalline phase transition temperatures compared to their shorter-chain counterparts. Hydration of the lipid film must be performed above the Tm to ensure proper lipid mobility and vesicle formation.[6] Failure to do so can result in incomplete hydration and the formation of large, irregular lipid aggregates.
Modified Thin-Film Hydration Protocol for VLC-PLs
This protocol is designed to address the challenges associated with the hydration of VLC-PLs.
Materials
-
Very-Long-Chain Phospholipid (e.g., 1,2-dibehenoyl-sn-glycero-3-phosphocholine, DBPC, C22:0)
-
Cholesterol (optional, to modulate membrane fluidity)
-
Organic Solvent Mixture (e.g., Chloroform:Methanol, 2:1 v/v)[5]
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Bath sonicator or probe sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Experimental Workflow
Caption: Workflow for VLC-PL liposome preparation.
Detailed Protocol
-
Lipid Dissolution:
-
Weigh the desired amount of VLC-PL and other lipids (e.g., cholesterol) and place them in a round-bottom flask.
-
Add the organic solvent mixture (e.g., Chloroform:Methanol 2:1 v/v) to dissolve the lipids completely. Gentle warming in a water bath may be necessary to aid dissolution. A clear solution should be obtained.[5]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without causing lipid degradation.
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
-
Drying:
-
Place the flask under a high vacuum for at least 2-4 hours to ensure the complete removal of any residual organic solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer to a temperature significantly above the Tm of the VLC-PL. For example, for DBPC (C22:0), with a Tm of approximately 75°C, a hydration temperature of 80-85°C is recommended.
-
Add the pre-warmed buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.
-
-
Vesicle Formation:
-
Agitate the flask by hand or on a vortex mixer to detach the lipid film from the flask wall. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
For improved hydration and homogeneity, the suspension can be subjected to several freeze-thaw cycles or sonication in a bath sonicator above the lipid's Tm.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
The extruder and the liposome suspension should be maintained at a temperature above the Tm of the VLC-PL throughout the extrusion process.
-
Pass the suspension through the membrane an odd number of times (e.g., 11-21 passes) to ensure a narrow size distribution.[3]
-
-
Characterization:
-
The resulting liposome suspension should be characterized for its physicochemical properties.
-
Quantitative Data and Characterization
The following tables summarize typical quantitative parameters for the preparation of VLC-PL liposomes and their expected characterization data.
Table 1: Formulation Parameters for VLC-PL Liposomes
| Parameter | Value | Reference/Note |
| Lipid Composition | ||
| Primary Lipid | 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) | C22:0 saturated acyl chains |
| Molar Ratio (DBPC:Cholesterol) | 100:0 or 80:20 | Cholesterol can be included to modulate membrane properties. |
| Solvent System | ||
| Organic Solvent | Chloroform:Methanol (2:1, v/v) | A mixture is often required for complete dissolution of VLC-PLs.[5] |
| Hydration Parameters | ||
| Hydration Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Other buffers can be used depending on the application. |
| Hydration Temperature | 80-85 °C | Must be above the Tm of the VLC-PL (Tm of DBPC is ~75°C). |
| Sizing Parameters | ||
| Extrusion Temperature | 80-85 °C | Maintained above the Tm. |
| Membrane Pore Size | 100 nm | For the production of LUVs. |
| Number of Extrusion Passes | 11-21 | To achieve a narrow size distribution.[3] |
Table 2: Typical Characterization of VLC-PL Liposomes
| Parameter | Typical Value | Method |
| Size and Polydispersity | ||
| Mean Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Surface Charge | ||
| Zeta Potential | -5 to -15 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (EE%) | ||
| Hydrophilic Marker (e.g., Carboxyfluorescein) | 5 - 15% | Fluorescence Spectroscopy |
| Lipophilic Marker (e.g., Nile Red) | > 90% | Fluorescence Spectroscopy |
Signaling Pathway Involving Very-Long-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs) are precursors to a variety of lipids, including very-long-chain phospholipids and sphingolipids, which play crucial roles in cellular signaling. In plants, for instance, VLCFAs are essential for the biosynthesis of sphingolipids, which are involved in the response to pathogens.
Caption: VLCFA signaling in plant defense.
This pathway highlights how VLCFAs contribute to the synthesis of sphingolipids, which are then metabolized into signaling molecules upon pathogen recognition, leading to the activation of defense responses.[3]
Conclusion
The successful preparation of liposomes from very-long-chain phospholipids using the thin-film hydration method requires careful consideration of their unique physicochemical properties. By modifying the standard protocol to include co-solvents for improved solubility and conducting hydration and sizing steps at temperatures above the high phase transition temperature of the VLC-PLs, it is possible to produce homogenous liposomal formulations. These specialized liposomes can serve as valuable tools for drug delivery applications and for studying the biological roles of membranes enriched in very-long-chain lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of temperature, acyl chain length, and flow-rate ratio on liposome formation and size in a microfluidic hydrodynamic focusing device - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. Effects of polyethyleneglycol chain length and phospholipid acyl chain composition on the interaction of polyethyleneglycol-phospholipid conjugates with phospholipid: implications in liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase equilibria and formation of vesicles of dioleoylphosphatidylcholine in glycerol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
Application Notes and Protocols for Extrusion of High Transition Temperature Phosphocholine Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of unilamellar vesicles (liposomes) from high transition temperature (Tm) phosphocholine (B91661) lipids using the extrusion method. This technique is crucial for producing vesicles with a defined and homogenous size distribution, a critical parameter for applications in drug delivery, biophysical studies, and diagnostics. High Tm lipids, such as dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), are often selected for their ability to form stable, low-permeability bilayers at physiological temperatures.
Overview of the Extrusion Process
The extrusion process involves the passage of a multilamellar vesicle (MLV) suspension through a polycarbonate membrane with a defined pore size.[1][2][3][4] This process is conducted at a temperature above the lipid's phase transition temperature (Tm) to ensure the lipid bilayer is in a fluid state, which is necessary for vesicle formation and resizing.[5][6][7] The repeated passage through the membrane results in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.
Key Experimental Parameters and Data
The successful formation of high Tm phosphocholine vesicles via extrusion is dependent on several critical parameters. The following table summarizes key quantitative data extracted from established protocols.
| Parameter | Typical Values and Conditions | Source(s) |
| Lipid Composition | DSPC, DPPC, often with Cholesterol (e.g., 55:45 molar ratio) to enhance stability. DSPE-PEG2000 can be included for "stealth" properties. | [5][8] |
| Transition Temp (Tm) | DSPC: ~55°C, DPPC: ~41°C | [9] |
| Hydration Buffer | Phosphate-buffered saline (PBS), citrate (B86180) buffer, HEPES buffer with NaCl. | [5][8] |
| Hydration Temperature | Must be above the lipid Tm (e.g., 60-65°C for DSPC). | [5][8] |
| Extrusion Temperature | Must be maintained above the lipid Tm (e.g., 60-65°C for DSPC).[5][7] | [5][8] |
| Membrane Pore Size | Commonly 100 nm for initial extrusion, can be followed by smaller pore sizes (e.g., 50 nm) for further size reduction. | [5][10] |
| Number of Passes | A minimum of 10 passes is recommended for a homogenous size distribution.[5][8][11] Some protocols suggest up to 20 passes.[12] | [5][8][11][12] |
| Resulting Vesicle Size | Typically slightly larger than the membrane pore size. | [13] |
| Polydispersity Index (PDI) | Decreases with a smaller membrane pore size, indicating a more uniform size distribution. | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of high Tm phosphocholine vesicles by extrusion.
Caption: Workflow for high Tm phosphocholine vesicle preparation.
Detailed Experimental Protocol
This protocol is adapted for the preparation of DSPC-based vesicles and can be modified for other high Tm phosphocholine lipids.
Materials and Equipment:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (optional)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Vortex mixer
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Dynamic Light Scattering (DLS) instrument
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC and cholesterol at a 55:45 molar ratio) in a suitable organic solvent in a round-bottom flask.[8]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature above the Tm of the lipid (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the lipid's Tm (e.g., 60-65°C).
-
Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration.
-
Vortex the flask vigorously to detach the lipid film and form a milky suspension of multilamellar vesicles (MLVs).
-
For increased encapsulation efficiency, the MLV suspension can be subjected to 3-5 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (e.g., 65°C).[8][11]
-
-
Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Ensure all components are clean.
-
Equilibrate the extruder to a temperature above the lipid's Tm (e.g., 60-65°C) using a heating block.[11]
-
Load the MLV suspension into one of the gas-tight syringes and carefully attach it to the extruder. Attach an empty syringe to the other side.
-
Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane to the empty syringe. This constitutes one pass.
-
Repeat the extrusion for a minimum of 10 passes to ensure a homogenous population of unilamellar vesicles.[5][8] The final pass should leave the vesicle solution in the alternate syringe.[11] The solution should appear more translucent after successful extrusion.[12]
-
-
Characterization:
-
Determine the vesicle size (hydrodynamic diameter) and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.
-
For drug-loaded vesicles, further characterization of encapsulation efficiency and drug release profiles would be necessary.
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between key parameters and the final vesicle characteristics in the extrusion process.
Caption: Key parameters influencing final vesicle properties.
Troubleshooting and Key Considerations
-
Difficulty in Extrusion: If extrusion is difficult or impossible, it is likely that the temperature is below the lipid's Tm, causing the lipids to be in a gel state and block the membrane pores.[5][7] Ensure the extruder and lipid suspension are maintained at the appropriate temperature.
-
High PDI: A high PDI value indicates a broad size distribution. This can be improved by increasing the number of extrusion passes or by sequential extrusion through progressively smaller pore sizes.
-
Vesicle Stability: The inclusion of cholesterol in the lipid formulation can increase the stability of the vesicles.[14] For long-circulating vesicles, the addition of a PEGylated lipid (e.g., DSPE-PEG2000) is recommended.
-
Storage: Extruded vesicles should be stored at an appropriate temperature. For high Tm lipids, storage at 4°C is common, though DPPC-only vesicles may be stable at room temperature.[10][14]
References
- 1. sterlitech.com [sterlitech.com]
- 2. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. liposomes.ca [liposomes.ca]
- 6. Extrusion: A new method for rapid formulation of high-yield, monodisperse nanobubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposome preparation [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. protocols.io [protocols.io]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 13. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physical stability of different liposome compositions obtained by extrusion method [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Docosanoyl-sn-glycero-3-phosphocholine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanoyl-sn-glycero-3-phosphocholine is a lysophospholipid, a class of lipids characterized by a single acyl chain, a glycerol (B35011) backbone, and a phosphocholine (B91661) headgroup. This structure imparts unique physicochemical properties that are advantageous in the formulation of sophisticated drug delivery systems. The presence of the long, saturated 22-carbon docosanoyl chain influences the stability and thermotropic behavior of lipid bilayers, making it a valuable component for creating specialized liposomal and nanoparticle-based drug carriers.
These application notes provide a comprehensive overview of the use of this compound in drug delivery, including detailed experimental protocols for the preparation and characterization of liposomal formulations.
Physicochemical Properties and Rationale for Use in Drug Delivery
The long saturated acyl chain of this compound contributes to the formation of rigid and stable lipid bilayers. When incorporated into liposomes, it can modulate membrane fluidity and permeability, potentially leading to slower drug release profiles and increased stability in biological fluids. The phase transition temperature (Tm) of the corresponding diacylphospholipid, 1,2-didocosanoyl-sn-glycero-3-phosphocholine (B1199384) (22:0 PC), is approximately 75°C[1]. This high Tm suggests that liposomes containing a significant proportion of this lipid will be in a gel state at physiological temperature (37°C), which can enhance drug retention.
Data Presentation: Physicochemical Characteristics of Liposomes
The following table summarizes representative physicochemical characteristics of liposomes formulated with this compound in combination with other lipids. Please note that these values are illustrative and will vary depending on the specific formulation parameters, including the co-lipid composition, drug encapsulated, and preparation method.
| Formulation Composition (molar ratio) | Drug Model | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound:Cholesterol (80:20) | Doxorubicin | 120 ± 5 | 0.15 ± 0.03 | -5 ± 2 | 85 ± 5 |
| This compound:DOPC:Cholesterol (40:40:20) | Paclitaxel | 150 ± 8 | 0.20 ± 0.05 | -8 ± 3 | 78 ± 7 |
| This compound:DSPE-PEG2000 (95:5) | siRNA | 110 ± 6 | 0.12 ± 0.02 | -15 ± 4 | 92 ± 4 |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
Experimental Protocols
Protocol 1: Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a widely used method for producing unilamellar vesicles with a controlled and uniform size distribution.
Materials:
-
This compound
-
Co-lipid(s) (e.g., Cholesterol, DOPC, DSPE-PEG2000)
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Organic solvent (e.g., chloroform (B151607) or a 2:1 v/v chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Water bath
-
Round-bottom flask
-
Nitrogen or argon gas stream
-
High-vacuum pump
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amounts of this compound and any co-lipids.
-
Dissolve the lipids in a suitable volume of the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids at this stage.
-
Gently swirl the flask to ensure complete dissolution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 40-50°C).
-
Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tm) of the lipid mixture. Given the high Tm of the diacyl equivalent (75°C), a hydration temperature of approximately 80°C is recommended.
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Add the pre-heated buffer to the flask containing the dry lipid film.
-
Agitate the flask by gentle rotation to hydrate (B1144303) the lipid film. This leads to the spontaneous formation of multilamellar vesicles (MLVs). This process should be carried out for at least 1 hour at a temperature above the Tm.
-
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder to the same temperature as the hydration buffer (e.g., 80°C).
-
Load the MLV suspension into a syringe and pass it through the extruder membrane to another syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure the final liposome (B1194612) suspension is collected in the second syringe. This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
To remove unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis against fresh buffer.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) at 25°C.
-
For zeta potential, use the same diluted sample and measure the electrophoretic mobility.
-
2. Encapsulation Efficiency:
-
Principle: The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated drug and then quantifying the drug associated with the liposomes.
-
Procedure:
-
Separate the unencapsulated (free) drug from the liposome suspension using a method like size exclusion chromatography, dialysis, or ultrafiltration.
-
Collect the liposomal fraction.
-
Lyse the liposomes to release the encapsulated drug. This can be achieved by adding a detergent (e.g., 0.5% Triton X-100) or an appropriate organic solvent.
-
Quantify the drug concentration in the lysed liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC)).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Visualizations
Concluding Remarks
This compound presents a promising, albeit less-explored, option for the formulation of specialized drug delivery systems. Its long, saturated acyl chain is expected to contribute to the formation of stable, rigid liposomes with potentially favorable drug retention and release properties. The provided protocols offer a foundational framework for researchers to begin exploring the utility of this unique phospholipid in their drug delivery applications. Further research is warranted to fully elucidate its specific advantages and to generate comprehensive quantitative data for various drug formulations.
References
Application Notes and Protocols for Drug Encapsulation in Behenoyl Phosphocholine Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the encapsulation of therapeutic agents within liposomes formulated with 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC). This document outlines the critical parameters influencing drug encapsulation efficiency, detailed experimental protocols for liposome (B1194612) preparation and drug loading, and methods for quantifying encapsulation efficiency.
Introduction to Behenoyl Phosphocholine Liposomes
1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a high-phase transition temperature (Tc) phospholipid that forms stable, rigid bilayers at physiological temperatures. This characteristic makes DBPC-based liposomes an attractive option for drug delivery applications requiring controlled release and enhanced stability. The long, saturated behenoyl acyl chains (22:0) contribute to a less permeable membrane, which can be advantageous for retaining encapsulated drugs. The efficiency of drug encapsulation in these liposomes is a critical quality attribute that depends on the physicochemical properties of the drug and the liposome formulation and preparation methods.
Factors Influencing Drug Encapsulation Efficiency
The successful encapsulation of drugs within liposomes is a multifactorial process. Key parameters that influence the encapsulation efficiency (EE) include:
-
Physicochemical Properties of the Drug :
-
Lipophilicity/Hydrophilicity : Lipophilic (hydrophobic) drugs are typically entrapped within the lipid bilayer, while hydrophilic drugs are encapsulated in the aqueous core. The encapsulation efficiency of lipophilic drugs is often higher.
-
Molecular Weight : Larger molecules may be more challenging to encapsulate passively.
-
Charge : Electrostatic interactions between the drug and the lipid headgroups can influence encapsulation.
-
-
Liposome Composition :
-
Lipid Concentration : Higher lipid concentrations can lead to a higher encapsulation efficiency.
-
Presence of Cholesterol : Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability, which can impact drug retention.
-
Surface Charge : The inclusion of charged lipids can alter the surface potential of the liposomes, affecting interactions with charged drug molecules.
-
-
Preparation Method :
-
Passive Loading : In passive loading methods, such as thin-film hydration and ethanol (B145695) injection, the drug is encapsulated during the formation of the liposomes. The encapsulation efficiency for hydrophilic drugs in passive loading is often low.
-
Active Loading : Active or remote loading techniques can achieve significantly higher encapsulation efficiencies for ionizable drugs by using transmembrane pH or ion gradients.
-
Data Presentation: Encapsulation Efficiency of Various Drugs in Liposomes
While extensive quantitative data specifically for a wide range of drugs in DBPC liposomes is limited in publicly available literature, the following table provides representative encapsulation efficiencies for different types of drugs in various phosphocholine-based liposomal formulations. This data serves as a benchmark for understanding the expected encapsulation efficiencies.
| Drug | Drug Type | Liposome Composition (Primary Phospholipid) | Encapsulation Method | Encapsulation Efficiency (%) | Reference(s) |
| Gentamicin (B1671437) | Hydrophilic | Not specified (Neutral and Negatively Charged Liposomes) | Not specified | 1.8 - 43.6 | [1] |
| 5-Fluorouracil | Hydrophilic | Not specified | Small Volume Incubation | 30.8 - 35.8 | [2] |
| Doxorubicin (B1662922) | Hydrophilic/Amphiphilic | Phosphatidylcholine, Cholesterol, Tetramyristoyl Cardiolipin | Not specified | > 90 | [3] |
| Paclitaxel | Lipophilic | DOTAP, DOPC | Hydration of lipid-drug mixture | Initial loading is 100%, but stability is key | [4] |
| Curcumin | Lipophilic | 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) | Not specified | Partition coefficient dependent on formulation |
Experimental Protocols
Protocol 1: Preparation of DBPC Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be downsized to produce unilamellar vesicles (LUVs or SUVs).
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC)
-
Cholesterol (optional)
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform (B151607) or a 2:1 v/v chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Dissolution : Dissolve DBPC and cholesterol (if used) in the organic solvent in a round-bottom flask. For lipophilic drugs, dissolve the drug in this organic solvent along with the lipids.
-
Thin-Film Formation : Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tc of DBPC to ensure a fluid lipid film. Apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.
-
Film Drying : Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration : Add the hydration buffer to the flask. For hydrophilic drugs, dissolve the drug in the hydration buffer prior to adding it to the lipid film. The temperature of the buffer should be above the Tc of DBPC. Agitate the flask by hand or on a shaker to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion) : To obtain vesicles with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).
Protocol 2: Determination of Encapsulation Efficiency
The encapsulation efficiency is determined by separating the unencapsulated (free) drug from the liposomes and then quantifying the amount of encapsulated drug.
Materials:
-
Drug-loaded liposome suspension
-
Centrifugal filter units or dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis agent (e.g., 0.1% Triton X-100 or a suitable organic solvent like methanol)
-
Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC, fluorescence spectrophotometer)
Procedure:
-
Separation of Free Drug :
-
Ultracentrifugation : Centrifuge the liposome suspension at a high speed (e.g., >100,000 x g) to pellet the liposomes. The supernatant will contain the free drug.
-
Size Exclusion Chromatography (SEC) : Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Dialysis : Place the liposome suspension in a dialysis bag and dialyze against a large volume of buffer to remove the free drug.
-
-
Quantification of Encapsulated Drug :
-
Take a known volume of the purified liposome suspension (containing only the encapsulated drug).
-
Lyse the liposomes by adding a lysis agent to release the encapsulated drug.
-
Quantify the concentration of the drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). This gives the concentration of the encapsulated drug.
-
-
Quantification of Total Drug :
-
Take a known volume of the original, unpurified liposome suspension.
-
Lyse the liposomes to release the encapsulated drug.
-
Quantify the total drug concentration (encapsulated + free drug).
-
-
Calculation of Encapsulation Efficiency (EE%) : The encapsulation efficiency is calculated using the following formula:
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Visualizations
References
- 1. Efficacy of neutral and negatively charged liposome-loaded gentamicin on planktonic bacteria and biofilm communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyprusjmedsci.com [cyprusjmedsci.com]
- 3. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel loading in cationic liposome vectors is enhanced by replacement of oleoyl with linoleoyl tails with distinct lipid shapes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Thick Bilayer Models with C22:0 Phosphocholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and characterizing thick bilayer models using 1,2-dibehenoyl-sn-glycero-3-phosphocholine (C22:0 PC, or DBPC). The extended length of the saturated C22:0 acyl chains results in the formation of significantly thicker and more ordered lipid bilayers compared to those formed from more common phospholipids (B1166683) with shorter acyl chains. These thick bilayer models are invaluable tools for investigating the influence of membrane thickness on the structure and function of transmembrane proteins, studying drug-membrane interactions, and developing drug delivery systems.
Data Presentation: Bilayer Thickness
The thickness of a lipid bilayer is a critical parameter that is influenced by several factors, including the acyl chain length of the constituent phospholipids, temperature, and the presence of other molecules such as cholesterol. Below is a summary of reported bilayer thickness values for various phosphocholine (B91661) lipids, highlighting the significant increase in thickness with longer saturated acyl chains. This data is compiled from X-ray scattering and computational studies.
| Phospholipid Composition | Phase | Method | Hydrocarbon Thickness (2DC) (Å) | Headgroup-to-Headgroup Thickness (DHH) (Å) | Reference(s) |
| DMPC (di-C14:0 PC) | Gel (10°C) | X-ray Diffraction | 30.3 ± 0.2 | 40.1 ± 0.1 | [1] |
| DPPC (B1200452) (di-C16:0 PC) | Gel (19°C) | X-ray Diffraction | ~35 | ~45 | [2] |
| DOPC (di-C18:1 PC) | Fluid (30°C) | MD Simulation | 27.4 | 38.7 | [3][4] |
| DEPC (di-C22:1 PC) | Fluid | MD Simulation | 35.7 | 47.3 | [3][4] |
| DBPC (di-C22:0 PC) | Gel | Not specified | ~50-55 | ~60-65 | Estimated from trends |
| diC22:1PC | Gel | X-ray Diffraction | 46.4 | 54.6 | [5] |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the formation of LUVs with a defined size, which can be used for various biophysical assays or as precursors for creating supported lipid bilayers.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (C22:0 PC) powder
-
Desired aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Glass vials
-
Nitrogen or argon gas
-
Vacuum desiccator
-
Water bath or heating block
-
Syringes
Procedure:
-
Lipid Film Preparation: a. Dissolve the C22:0 PC powder in chloroform in a round-bottom flask or glass vial to a final concentration of 10-20 mg/mL. b. Remove the chloroform under a gentle stream of nitrogen or argon gas while rotating the vessel to create a thin lipid film on the wall. c. Place the vessel in a vacuum desiccator for at least 2 hours (preferably overnight) to remove any residual solvent.
-
Hydration: a. Heat the desired aqueous buffer to a temperature significantly above the main phase transition temperature (Tm) of C22:0 PC (Tm = 75°C)[6]. A temperature of 80-85°C is recommended. b. Add the heated buffer to the lipid film to achieve the desired final lipid concentration (typically 1-5 mg/mL). c. Agitate the mixture by vortexing for several minutes. The suspension will appear milky due to the formation of multilamellar vesicles (MLVs). d. To facilitate hydration, the suspension can be subjected to several freeze-thaw cycles by alternately placing it in liquid nitrogen and the heated water bath.
-
Extrusion: a. Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. b. Heat the extruder assembly to the same temperature as the hydration buffer (80-85°C). c. Draw the MLV suspension into a gas-tight syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port. d. Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 11 or 21 times). This process will generate a more homogenous population of LUVs. e. The final vesicle suspension should be translucent.
-
Storage: a. Store the LUV suspension at a temperature above the Tm if they are to be used shortly. For longer-term storage, they can be kept at 4°C, but will need to be heated above the Tm and vortexed before use.
Protocol 2: Formation of a Supported Lipid Bilayer (SLB) by Vesicle Fusion
This protocol describes the formation of a planar lipid bilayer on a solid support, such as glass or mica, which is suitable for surface-sensitive analytical techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).
Materials:
-
LUV suspension of C22:0 PC (from Protocol 1)
-
Solid support (e.g., glass coverslips, mica discs)
-
Piranha solution (for cleaning glass) or isopropanol (B130326) and water (for cleaning mica)
-
Buffer containing divalent cations (e.g., 10 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.4)
-
Deionized water
Procedure:
-
Substrate Cleaning: a. Glass: Immerse glass coverslips in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED, HANDLE WITH APPROPRIATE PERSONAL PROTECTIVE EQUIPMENT IN A FUME HOOD ) for 10-15 minutes. Rinse extensively with deionized water and dry under a stream of nitrogen. b. Mica: Freshly cleave the mica surface using adhesive tape to expose a clean, atomically flat surface.
-
Vesicle Fusion: a. Heat the cleaned substrate, the LUV suspension, and the buffer containing CaCl2 to a temperature above the Tm of C22:0 PC (80-85°C). b. Place the cleaned substrate in a suitable chamber. c. Add the heated buffer to the chamber. d. Inject the heated LUV suspension into the buffer to a final lipid concentration of 0.1-0.5 mg/mL. The presence of Ca2+ facilitates the fusion of vesicles to the hydrophilic surface. e. Incubate for 30-60 minutes at 80-85°C to allow for vesicle rupture and fusion into a continuous bilayer.
-
Rinsing: a. Gently rinse the surface with pre-warmed buffer (without vesicles) to remove any unfused or excess vesicles. This should be done carefully to avoid delaminating the newly formed bilayer.
-
Characterization: a. The SLB can now be characterized by techniques such as AFM to assess its morphology and thickness, or by Fluorescence Recovery After Photobleaching (FRAP) to measure lipid diffusion (note: fluidity will be very low in the gel phase).
Signaling Pathways and Logical Relationships
Thick lipid bilayers, such as those formed by C22:0 PC, play a crucial role in modulating the function of transmembrane proteins through a principle known as hydrophobic matching . This principle states that the hydrophobic transmembrane domain of a protein will preferentially localize in a membrane region where the hydrophobic thickness of the bilayer matches the length of the protein's hydrophobic domain. A mismatch can lead to energetic penalties, which can influence protein conformation, oligomerization, and activity.
Caption: Hydrophobic matching principle influencing protein function.
This diagram illustrates that a transmembrane protein with a long hydrophobic domain will be most stable and functional in a thick bilayer where there is a good hydrophobic match. In a thinner bilayer, a hydrophobic mismatch occurs, which can lead to protein inactivation, aggregation, or sorting into thicker membrane domains.[9] The cell membrane can act as a sensor, with changes in thickness modulating the function of membrane proteins.[10] The sorting of membrane proteins in the secretory pathway is influenced by the matching of their transmembrane domains to the bilayer thickness.[11]
Experimental Workflow
The following diagram outlines the general workflow for preparing and characterizing supported lipid bilayers.
Caption: Workflow for Supported Lipid Bilayer (SLB) formation.
This workflow provides a step-by-step guide from the initial preparation of the C22:0 phosphocholine lipid film to the final characterization of the supported lipid bilayer.
Applications in Drug Development
Thick bilayer models are particularly relevant in several areas of drug development:
-
Permeability Studies: The thickness and order of a lipid bilayer can significantly affect the passive diffusion of small molecules.[12] Thick, ordered bilayers made from C22:0 PC can serve as a model for less permeable biological membranes, allowing for the screening of drug candidates with enhanced permeation capabilities.
-
Transmembrane Protein-Targeted Drugs: For drugs that target transmembrane proteins, the lipid environment is critical for protein conformation and function.[9] Using thick bilayer models that mimic specific membrane environments (e.g., lipid rafts) can provide a more accurate assessment of drug-target interactions.
-
Liposomal Drug Delivery: The stability and release kinetics of liposomal drug formulations are influenced by the properties of the lipid bilayer.[7] Incorporating long-chain lipids like C22:0 PC can increase the stability and reduce the permeability of liposomes, potentially leading to more controlled drug release profiles.
By providing a more physiologically relevant model of certain membrane environments, thick bilayers constructed from C22:0 phosphocholine offer a valuable platform for advancing our understanding of membrane biology and for the development of more effective therapeutics.
References
- 1. Structure of gel phase DMPC determined by X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 3. The role of hydrophobic matching on transmembrane helix packing in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of hydrophobic matching on transmembrane helix packing in cells [cell-stress.com]
- 5. Structure of the gel phase of diC22:1PC lipid bilayers determined by x-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. pnas.org [pnas.org]
- 8. Physiological changes in bilayer thickness induced by cholesterol control GPCR rhodopsin function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is the protein/lipid hydrophobic matching principle relevant to membrane organization and functions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Membrane Thickness as a Key Factor Contributing to the Activation of Osmosensors and Essential Ras Signaling Pathways [frontiersin.org]
- 11. Modulation of the bilayer thickness of exocytic pathway membranes by membrane proteins rather than cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of x-ray spectra on dppc bilayers [iris.unime.it]
Application Notes and Protocols for the Analytical Characterization of 1-Docosanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine (B164491) (LPC) characterized by a docosanoyl (C22:0) acyl chain at the sn-1 position of the glycerol (B35011) backbone. As a member of the LPC class of lipids, it is implicated in various physiological and pathological processes, including cell signaling and membrane biology. Accurate and robust analytical methods are crucial for its quantification and structural elucidation in various matrices, which is essential for research and drug development.
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols and representative data are presented to guide researchers in their analytical workflows.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the sensitive and specific quantification of this compound in complex biological samples. The combination of liquid chromatography for separation and tandem mass spectrometry for detection allows for the accurate measurement of this lipid species.
Experimental Protocol: Quantification by LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound using a reversed-phase LC system coupled to a triple quadrupole mass spectrometer.
1. Sample Preparation (Lipid Extraction)
-
Objective: To extract lipids from a biological matrix (e.g., plasma, cell culture).
-
Method: A modified Bligh-Dyer extraction is commonly used.
-
To 100 µL of sample, add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture.
-
Vortex for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).
-
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating lysophosphatidylcholines.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Gradient from 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Multiple Reaction Monitoring (MRM): For quantification, a specific precursor-to-product ion transition is monitored. For lysophosphatidylcholines, the most characteristic transition involves the neutral loss of the phosphocholine (B91661) headgroup.
-
Precursor Ion (Q1): The [M+H]⁺ of this compound (C30H62NO7P), with a predicted m/z of 596.4.
-
Product Ion (Q3): The phosphocholine fragment at m/z 184.1.[1]
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Optimized for the specific instrument and analyte, typically in the range of 20-40 eV.
-
Data Presentation: Predicted LC-MS/MS Parameters
| Parameter | Value |
| Analyte | This compound |
| Formula | C30H62NO7P |
| Monoisotopic Mass | 595.42 g/mol |
| Precursor Ion [M+H]⁺ | 596.4 m/z |
| Product Ion | 184.1 m/z (Phosphocholine) |
| Predicted Retention Time | Dependent on the specific LC system, but expected to be in the later-eluting region for long-chain LPCs. |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a valuable tool for the structural elucidation of this compound, providing detailed information about its chemical structure and conformation. Both ¹H and ¹³C NMR are employed for this purpose.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation
-
Objective: To prepare a solution of this compound for NMR analysis.
-
Procedure:
-
Dissolve 5-10 mg of the purified lipid in a deuterated solvent (e.g., chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD)). The choice of solvent can influence the chemical shifts.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Temperature: 298 K (25°C).
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables provide predicted chemical shifts for the key protons and carbons of this compound. These are based on known chemical shifts for similar long-chain lysophosphatidylcholines and general lipid structures.[3][4][5]
Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| N(CH₃)₃ | ~3.40 | s |
| N-CH₂ | ~3.85 | m |
| P-O-CH₂ | ~4.30 | m |
| sn-3 CH₂ | ~3.95 | m |
| sn-2 CH | ~4.10 | m |
| sn-1 CH₂ | ~4.20 | dd |
| Acyl α-CH₂ | ~2.30 | t |
| Acyl β-CH₂ | ~1.60 | m |
| Acyl (CH₂)n | ~1.25 | br s |
| Acyl ω-CH₃ | ~0.88 | t |
Table: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| N(CH₃)₃ | ~54.5 |
| N-CH₂ | ~66.5 |
| P-O-CH₂ | ~59.5 |
| sn-3 CH₂ | ~63.0 |
| sn-2 CH | ~70.0 |
| sn-1 CH₂ | ~63.5 |
| Acyl C=O | ~174.0 |
| Acyl α-CH₂ | ~34.0 |
| Acyl β-CH₂ | ~25.0 |
| Acyl (CH₂)n | ~29.0-32.0 |
| Acyl ω-CH₃ | ~14.1 |
III. Signaling Pathway of Lysophosphatidylcholines
Lysophosphatidylcholines, including this compound, are known to act as signaling molecules that can activate G protein-coupled receptors (GPCRs), such as G2A and GPR4, leading to downstream cellular responses.[6][7]
Caption: A simplified signaling pathway for lysophosphatidylcholines (LPCs) via G protein-coupled receptors.
IV. Stability Considerations
The stability of this compound in aqueous solutions is an important consideration for experimental design. Like other lysophospholipids, it can undergo acyl migration, where the docosanoyl chain moves from the sn-1 to the sn-2 position, forming an isomeric mixture. This process is influenced by pH and temperature. Additionally, hydrolysis of the ester bond can occur, leading to the formation of glycerophosphocholine and docosanoic acid. To minimize degradation, it is recommended to store stock solutions at low temperatures (-20°C or -80°C) and at a slightly acidic to neutral pH.
Conclusion
The analytical techniques and protocols described in these application notes provide a robust framework for the characterization and quantification of this compound. The use of LC-MS/MS offers high sensitivity and specificity for quantitative analysis in biological matrices, while NMR spectroscopy provides detailed structural information. Understanding the signaling pathways and stability of this molecule is crucial for interpreting its biological roles. These guidelines are intended to assist researchers in obtaining reliable and reproducible data in their studies of this important lipid molecule.
References
- 1. ir.amolf.nl [ir.amolf.nl]
- 2. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
- 5. A high-resolution NMR study (1H, 13C, 31P) of the interaction of paramagnetic ions with phospholipids in aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry of 1-Docosanoyl-sn-glycero-3-phosphocholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Docosanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine (B164491) (LPC) containing a saturated 22-carbon fatty acyl chain (docosanoic acid, also known as behenic acid). Lysophospholipids are important signaling molecules involved in numerous physiological and pathological processes. Accurate and sensitive quantification of specific LPC species like this compound is crucial for understanding their biological roles and for potential biomarker discovery. This document provides detailed application notes and protocols for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Chemical Properties and Ionization Behavior
This compound is a zwitterionic molecule at neutral pH. Due to the permanent positive charge on the quaternary amine of the choline (B1196258) headgroup, it ionizes very efficiently in positive ion mode electrospray ionization.[1][2] The primary ions observed are the protonated molecule [M+H]⁺ and adducts with alkali metals, such as the sodiated molecule [M+Na]⁺.[3] While analysis in negative ion mode is possible, positive ion mode is generally preferred for phosphocholine-containing lipids due to higher sensitivity.[4]
Table 1: Calculated Mass-to-Charge Ratios (m/z) for this compound
| Ion Species | Chemical Formula | Exact Mass (Da) | m/z |
| [M+H]⁺ | C₃₀H₆₃NO₇P⁺ | 608.4336 | 608.43 |
| [M+Na]⁺ | C₃₀H₆₂NNaO₇P⁺ | 630.4156 | 630.42 |
| [M-H]⁻ | C₃₀H₆₀NO₇P⁻ | 606.4192 | 606.42 |
Mass Spectrometry and Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and quantification of LPCs. The fragmentation patterns are highly characteristic and depend on the ionization mode and the precursor ion selected for collision-induced dissociation (CID).
In positive ion mode, the most characteristic fragmentation of all phosphocholine-containing lipids, including this compound, is the production of a highly abundant product ion at m/z 184.07 .[1][2][5][6] This ion corresponds to the phosphocholine (B91661) headgroup ([C₅H₁₄NO₄P]⁺). This specific fragmentation is the basis for the widely used precursor ion scanning for m/z 184 to selectively detect all phosphocholine-containing lipids in a complex mixture.[2][5][7]
Upon CID of the protonated precursor ion [M+H]⁺, other less abundant fragment ions may be observed, resulting from the neutral loss of the docosanoyl chain.
In negative ion mode, the deprotonated molecule [M-H]⁻ can be observed. Upon CID, a characteristic fragment is the fatty acyl anion from the docosanoyl chain.
Table 2: Key Fragment Ions of this compound in MS/MS
| Precursor Ion | m/z | Mode | Key Fragment Ion | m/z | Fragment Identity |
| [M+H]⁺ | 608.43 | Positive | [C₅H₁₄NO₄P]⁺ | 184.07 | Phosphocholine headgroup |
| [M+H]⁺ | 608.43 | Positive | [M+H - 183]⁺ | 425.36 | Loss of phosphocholine |
| [M-H]⁻ | 606.42 | Negative | [C₂₂H₄₃O₂]⁻ | 339.32 | Docosanoyl (behenate) anion |
| [M-H]⁻ | 606.42 | Negative | [M-H - 15]⁻ | 591.40 | Loss of a methyl group from choline |
Experimental Protocols
Sample Preparation (Lipid Extraction from Plasma)
This protocol is a general guideline for the extraction of lipids from plasma samples.
Materials:
-
EDTA-plasma samples
-
Chloroform
-
Methanol
-
Internal Standard (e.g., LPC 17:0 or other non-endogenous LPC) solution in chloroform
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add 20 µL of plasma.
-
Add a known amount of internal standard (e.g., 10 µL of 10 ng/µL LPC 17:0 in chloroform).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform (3:1, v/v) with 10 mM ammonium (B1175870) acetate).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.[5]
-
Cone Voltage: 40 V.[5]
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 700 L/h.
-
Collision Gas: Argon.
-
Collision Energy: 25 V (optimize for the specific instrument).[5]
-
Scan Mode: Precursor ion scan for m/z 184.07 for identification, or Multiple Reaction Monitoring (MRM) for quantification.
Table 3: Example MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 608.4 | 184.1 | 100 |
| LPC 17:0 (Internal Standard) | 522.4 | 184.1 | 100 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte (this compound) and the internal standard using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Determine the concentration of this compound in the unknown samples by using the linear regression equation from the calibration curve.
Summary
The protocols and information provided herein offer a comprehensive guide for the mass spectrometric analysis of this compound. The high efficiency of ionization in positive mode and the characteristic fragmentation to m/z 184.07 make ESI-MS/MS an ideal platform for the sensitive and specific detection and quantification of this and other lysophosphatidylcholines in complex biological matrices. Adherence to robust sample preparation and analytical procedures is essential for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. sfrbm.org [sfrbm.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H NMR Analysis of Behenoyl Phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenoyl phosphocholine (B91661), a saturated phospholipid containing a C22:0 fatty acid (behenic acid), is a critical component in various biological and pharmaceutical systems. Its long, saturated acyl chain imparts unique physicochemical properties to lipid bilayers, influencing membrane fluidity, thickness, and stability. In drug development, particularly in lipid-based formulation strategies such as liposomes and lipid nanoparticles, the precise characterization of components like behenoyl phosphocholine is paramount for ensuring product quality, stability, and performance.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of phospholipids. It provides detailed information about the molecular structure, conformation, and purity of the sample. This application note provides a detailed protocol for the ¹H NMR analysis of behenoyl phosphocholine, including sample preparation, data acquisition, and spectral interpretation.
Key Applications
-
Structural Verification: Confirmation of the chemical identity of behenoyl phosphocholine.
-
Purity Assessment: Detection and quantification of impurities, such as residual solvents or byproducts from synthesis.
-
Quantitative Analysis: Determination of the concentration of behenoyl phosphocholine in solution and in lipid formulations.
-
Formulation Characterization: Investigation of the incorporation and interaction of behenoyl phosphocholine within lipid-based drug delivery systems.
¹H NMR Spectral Data of Behenoyl Phosphocholine
The ¹H NMR spectrum of behenoyl phosphocholine exhibits characteristic signals corresponding to the protons of the behenoyl acyl chain and the phosphocholine headgroup. The chemical shifts are influenced by the local chemical environment of each proton. Below is a summary of the expected ¹H NMR chemical shifts and their assignments.
Table 1: Quantitative ¹H NMR Data for Behenoyl Phosphocholine in CDCl₃
| Chemical Group | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Behenoyl Chain | ||||
| Terminal Methyl | ω-CH₃ | ~ 0.88 | t | ~ 6.8 |
| Methylene Chain | -(CH₂)₁₈- | ~ 1.25 | br s | - |
| Methylene (β to C=O) | β-CH₂ | ~ 1.61 | m | - |
| Methylene (α to C=O) | α-CH₂ | ~ 2.28 | t | ~ 7.5 |
| Glycerol Backbone | ||||
| Methylene (sn-1) | sn-1 CH₂ | ~ 4.39 (dd), 4.15 (dd) | dd | Jgem ≈ 12.0, Jvic ≈ 3.0, 7.0 |
| Methine (sn-2) | sn-2 CH | ~ 5.23 | m | - |
| Methylene (sn-3) | sn-3 CH₂ | ~ 4.30 | m | - |
| Phosphocholine Headgroup | ||||
| Choline (B1196258) Methylene (β to N) | P-O-CH₂- | ~ 4.28 | m | - |
| Choline Methylene (α to N) | -CH₂-N⁺(CH₃)₃ | ~ 3.80 | m | - |
| Choline Methyl | -N⁺(CH₃)₃ | ~ 3.38 | s | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS at 0 ppm). Multiplicity is abbreviated as s (singlet), t (triplet), m (multiplet), dd (doublet of doublets), and br s (broad singlet). Coupling constants (J) are given in Hertz (Hz). The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and temperature.
Experimental Protocols
Materials and Equipment
-
Behenoyl Phosphocholine sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of behenoyl phosphocholine directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Homogenization: Vortex the sample for 1-2 minutes until the lipid is completely dissolved. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature before analysis.
¹H NMR Data Acquisition Protocol
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 16 ppm (centered around 4.7 ppm).
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction.
-
Integrate the signals corresponding to the different proton groups.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Data Interpretation and Analysis
The integrated areas of the ¹H NMR signals are directly proportional to the number of protons giving rise to each signal. This allows for the verification of the molecule's structure and the assessment of its purity. For example, the ratio of the integration of the terminal methyl protons (ω-CH₃) to the choline methyl protons (-N⁺(CH₃)₃) should be 3:9 (or 1:3), as there are three protons in the terminal methyl group and nine protons in the three methyl groups of the choline headgroup.
Experimental Workflow
Caption: Workflow for ¹H NMR analysis of behenoyl phosphocholine.
Application Notes and Protocols: DSC Analysis of 1-Docosanoyl-sn-glycero-3-phosphocholine Phase Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanoyl-sn-glycero-3-phosphocholine (C22:0-LPC), a lysophospholipid containing a saturated 22-carbon acyl chain, is of significant interest in the fields of biophysics, drug delivery, and cell signaling. The thermotropic phase behavior of this molecule is critical for understanding its interaction with cell membranes, its stability in formulations, and its potential role in biological processes. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the phase transitions of lipids by measuring the heat flow associated with thermal events. These application notes provide a comprehensive overview and detailed protocols for the analysis of C22:0-LPC phase behavior using DSC.
Physicochemical Properties and Phase Behavior of Saturated Lysophosphatidylcholines
Generally, for saturated diacylphosphatidylcholines, the Tm and ΔH increase with increasing acyl chain length due to stronger van der Waals interactions between the hydrocarbon chains. A similar trend is expected for the lysophosphatidylcholine (B164491) series. By comparing the phase transition data of diacylphosphatidylcholines with their corresponding lysophosphatidylcholine counterparts for shorter chain lengths, a predictive estimation can be made for C22:0-LPC.
Data Presentation: Phase Transition of Saturated Phosphatidylcholines
The following table summarizes the experimental phase transition temperatures and enthalpies for a homologous series of saturated diacylphosphatidylcholines. This data is essential for contextualizing the expected behavior of C22:0-LPC.
| Compound (Acyl Chain) | Abbreviation | Tm (°C) | ΔH (kcal/mol) |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (16:0) | DPPC | 41.3 | 8.7 |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine (18:0) | DSPC | 55.1 | 10.6 |
| 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (20:0) | DAPC | 66.5 | 13.5 |
| 1,2-Dibechenoyl-sn-glycero-3-phosphocholine (22:0) | DBPC | 75.0 | ~15-17 (Est.) |
| 1,2-Dilignoceroyl-sn-glycero-3-phosphocholine (24:0) | DLPC | 80.0 | ~18-20 (Est.) |
Note: The enthalpy values for DBPC and DLPC are estimated based on the trend observed in the homologous series.
Based on the trend of increasing Tm with acyl chain length, the estimated main phase transition temperature for this compound (C22:0-LPC) is anticipated to be in the range of 60-70°C . The enthalpy of transition is expected to be lower than its diacyl counterpart.
Experimental Protocols
Protocol 1: Preparation of Multilamellar Vesicles (MLVs) of C22:0-LPC for DSC Analysis
Materials:
-
This compound (C22:0-LPC) powder
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Buffer solution (e.g., 10 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
Weigh a precise amount of C22:0-LPC powder and dissolve it in a chloroform/methanol (2:1, v/v) mixture in a clean round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the estimated Tm of the lipid (~75-80°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed buffer solution (at a temperature above the estimated Tm) to the flask containing the dry lipid film.
-
Hydrate the lipid film by gentle rotation of the flask for 1-2 hours at a temperature maintained above the Tm.
-
Vortex the suspension intermittently to facilitate the formation of multilamellar vesicles (MLVs). The final lipid concentration is typically between 1-10 mg/mL.
-
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
Instrumentation:
-
High-sensitivity Differential Scanning Calorimeter
Procedure:
-
Sample and Reference Preparation:
-
Transfer a precise volume of the C22:0-LPC MLV suspension into a DSC sample pan.
-
Transfer an equal volume of the same buffer solution used for hydration into a reference pan.
-
Hermetically seal both the sample and reference pans.
-
-
DSC Scan:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 25°C).
-
Heat the sample at a constant scan rate (e.g., 1°C/min) to a final temperature well above the expected transition (e.g., 90°C).
-
Cool the sample back to the starting temperature at the same scan rate.
-
Perform a second heating scan to check for the reversibility of the phase transition and to ensure thermal equilibrium.
-
-
Data Analysis:
-
The DSC thermogram will show the heat flow as a function of temperature.
-
The main phase transition (gel-to-liquid crystalline) will appear as an endothermic peak.
-
Determine the peak temperature of this transition, which corresponds to the main phase transition temperature (Tm).
-
Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak. The software provided with the DSC instrument is typically used for this analysis.
-
Mandatory Visualizations
Experimental Workflow for DSC Analysis
Caption: Workflow for the DSC analysis of C22:0-LPC.
Lysophosphatidylcholine Signaling Pathway
Lysophosphatidylcholines (LPCs) are not merely structural components of membranes but also act as signaling molecules that can influence a variety of cellular processes. They are known to interact with G protein-coupled receptors (GPCRs), initiating downstream signaling cascades.
Application Notes and Protocols for Incorporating 1-Docosanoyl-sn-glycero-3-phosphocholine into Nanodiscs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the very long-chain saturated phospholipid, 1-Docosanoyl-sn-glycero-3-phosphocholine (C22:0 PC), into nanodiscs. This document offers detailed experimental protocols, data presentation tables for key parameters, and visualizations to aid in understanding the underlying processes. Given the unique properties of C22:0 PC, particularly its high phase transition temperature, specific considerations are highlighted to ensure optimal nanodisc formation and stability.
Introduction
Nanodiscs are valuable tools in membrane protein research, providing a native-like lipid bilayer environment in a soluble, monodisperse format. The choice of phospholipid is critical in mimicking specific cellular membranes and ensuring the stability and functionality of reconstituted membrane proteins. This compound, a phosphatidylcholine with two 22-carbon saturated acyl chains, offers a highly ordered and thick bilayer, which can be advantageous for studying specific membrane proteins that reside in such rigid domains. However, its high phase transition temperature (T\u2098) presents unique challenges for standard nanodisc assembly protocols. These notes provide a framework for overcoming these challenges and successfully generating C22:0 PC nanodiscs.
Key Considerations for this compound Nanodiscs
-
High Phase Transition Temperature (T\u2098): this compound has a significantly high T\u2098, estimated to be around 75°C. Nanodisc self-assembly is most efficient when performed at or slightly above the T\u2098 of the lipid. This necessitates conducting the assembly and detergent removal steps at an elevated temperature, which may affect the stability of the target membrane protein and the Membrane Scaffold Protein (MSP).
-
Lipid Solubility: Due to its long saturated acyl chains, C22:0 PC has very low aqueous solubility and can be challenging to solubilize with detergents. Complete solubilization is crucial for successful nanodisc formation.
Data Presentation
The following tables summarize key quantitative data for commonly used components in nanodisc formation, providing a basis for comparison when working with this compound.
Table 1: Properties of Common Phospholipids Used in Nanodiscs
| Phospholipid | Abbreviation | Acyl Chains | Phase Transition Temp. (T\u2098) | Area per Lipid (Ų) |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0/14:0 | ~24°C | ~57 |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | ~41°C | ~52 |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 16:0/18:1 | ~ -2°C | ~69 |
| This compound | C22:0 PC | 22:0/22:0 | ~75°C (estimated) | ~45-50 (estimated) |
Note: The area per lipid for C22:0 PC is an estimation based on the trend of decreasing area with increasing chain length for saturated phospholipids. Experimental validation is highly recommended.
Table 2: Common Membrane Scaffold Proteins (MSPs) and their Properties
| MSP Variant | Length (amino acids) | Resulting Nanodisc Diameter (nm) |
| MSP1D1 | 200 | ~9.7 |
| MSP1E3D1 | 243 | ~12.9 |
| MSP2N2 | 265 | ~15.0 |
Experimental Protocols
This section provides a detailed protocol for the formation of "empty" nanodiscs containing this compound and a subsequent protocol for the incorporation of a target membrane protein.
Protocol 1: Formation of Empty this compound Nanodiscs
This protocol is designed as a starting point and may require optimization, particularly the lipid-to-MSP ratio.
Materials:
-
This compound (C22:0 PC) powder
-
Sodium cholate (B1235396)
-
Membrane Scaffold Protein (e.g., MSP1D1 or MSP1E3D1)
-
Assembly Buffer: 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4
-
Bio-Beads SM-2
-
Glass vials with Teflon-lined caps
-
Water bath sonicator
-
Thermostatically controlled incubator/shaker
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Lipid Film Preparation:
-
Dissolve a known amount of C22:0 PC in chloroform in a glass vial to a final concentration of 10-20 mg/mL.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
Place the vial under high vacuum for at least 4 hours (or overnight) to remove any residual solvent.
-
-
Lipid Solubilization:
-
Prepare a stock solution of 10% (w/v) sodium cholate in Assembly Buffer.
-
Add the required volume of Assembly Buffer and sodium cholate stock solution to the dried lipid film to achieve a final lipid concentration of ~25 mM and a cholate-to-lipid molar ratio of approximately 3:1. The higher ratio is recommended due to the nature of the long-chain lipid.
-
Incubate the mixture at a temperature above the estimated T\u2098 of C22:0 PC (~80°C) for 1-2 hours with intermittent vortexing and sonication in a water bath sonicator until the solution is clear and all lipid is dissolved. Caution: Use appropriate safety measures when working with heated, sealed vials.
-
-
Nanodisc Assembly Mixture:
-
In a separate tube, prepare the desired amount of MSP in Assembly Buffer.
-
Combine the solubilized C22:0 PC/cholate mixture with the MSP solution. The initial recommended molar ratio of C22:0 PC to MSP1D1 is 90:1 . For MSP1E3D1, a starting ratio of 170:1 is suggested. These are estimations and should be optimized.
-
Incubate the assembly mixture at ~80°C for 1 hour.
-
-
Detergent Removal and Self-Assembly:
-
Prepare Bio-Beads by washing them extensively with methanol (B129727) and then with water. Store in water.
-
Add washed and drained Bio-Beads to the assembly mixture at a ratio of 0.8 g of beads per 1 mL of assembly mixture.
-
Incubate the mixture on a rocking or shaking platform at ~80°C for 4-6 hours to allow for gradual detergent removal and nanodisc self-assembly.
-
-
Purification and Characterization:
-
Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.
-
Purify the nanodiscs by size-exclusion chromatography (e.g., using a Superdex 200 column) pre-equilibrated with Assembly Buffer.
-
Monitor the elution profile at 280 nm. Assembled nanodiscs should elute as a monodisperse peak at a volume corresponding to their expected size.
-
Analyze the peak fractions by SDS-PAGE to confirm the presence of MSP. The homogeneity and size of the nanodiscs can be further characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Protocol 2: Incorporation of a Membrane Protein into this compound Nanodiscs
This protocol assumes the target membrane protein has been purified and is stable at the elevated temperatures required for C22:0 PC nanodisc assembly. If the protein is not thermostable, this lipid may not be a suitable choice.
Additional Materials:
-
Purified target membrane protein, solubilized in a suitable detergent (e.g., DDM, LDAO).
-
Protein-specific buffers and additives for stability.
Procedure:
-
Prepare Solubilized Lipid and MSP: Follow steps 1-3 of Protocol 1 to prepare the cholate-solubilized C22:0 PC and the MSP solution.
-
Prepare Detergent-Solubilized Membrane Protein: Ensure the purified membrane protein is in a buffer compatible with the nanodisc assembly buffer and at a known concentration.
-
Combined Assembly Mixture:
-
Mix the cholate-solubilized C22:0 PC, MSP, and the detergent-solubilized membrane protein.
-
A typical starting molar ratio for MSP to the target membrane protein is 10:1 to favor the incorporation of monomers. This ratio should be optimized based on the specific protein.
-
The lipid-to-MSP ratio may need to be adjusted to account for the volume occupied by the incorporated protein. A slight increase in the lipid amount may be necessary.
-
Ensure the final concentration of the protein's solubilizing detergent is below its critical micelle concentration after mixing to facilitate the exchange into the nanodisc. The final cholate concentration should remain sufficiently high to keep the lipids soluble before detergent removal.
-
-
Incubation and Detergent Removal:
-
Incubate the combined assembly mixture at ~80°C for 1 hour.
-
Proceed with detergent removal using Bio-Beads as described in step 4 of Protocol 1, maintaining the elevated temperature.
-
-
Purification of Proteo-nanodiscs:
-
Purify the resulting proteo-nanodiscs using an appropriate affinity chromatography step if the target protein has an affinity tag (e.g., His-tag, Strep-tag). This will separate the protein-containing nanodiscs from empty nanodiscs.
-
Further purify the sample by SEC to ensure homogeneity. Proteo-nanodiscs will elute earlier than empty nanodiscs.
-
Analyze the purified fractions by SDS-PAGE to confirm the presence of both the MSP and the target membrane protein.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Application Notes and Protocols: C22:0 Phosphocholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the proper handling, storage, and utilization of C22:0 Phosphocholine, also known as Behenoyl Phosphocholine or 1-Docosanoyl-sn-glycero-3-phosphocholine.
Product Information and Properties
C22:0 Phosphocholine is a saturated lysophosphatidylcholine (B164491) containing a 22-carbon fatty acid (behenic acid). Its long, saturated acyl chain imparts distinct physical and chemical properties that are critical for its various applications in research and drug development.
Quantitative Data Summary
| Property | Value | Source |
| Synonyms | 1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine, Behenoyl LPC, 22:0 Lyso PC | [1] |
| Molecular Formula | C30H62NO7P | [1] |
| Molecular Weight | 579.79 g/mol | [1] |
| Appearance | White to off-white powder | |
| Storage Temperature | -20°C | [1] |
| Melting Point | Not available. For reference, the melting point of Stearoyl lysophosphatidylcholine (C18:0) is 100-200 °C. | [2] |
| Critical Micelle Concentration (CMC) | Not specifically determined for C22:0. Estimated to be in the low micromolar range based on data for other long-chain lysophosphatidylcholines (e.g., C18:0 Lyso PC: ~0.4 µM). | [3] |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and ethanol (B145695).[4] A common solvent mixture for phospholipids (B1166683) is chloroform:methanol (B129727) (2:1, v/v).[5] For long-chain, saturated lipids that are difficult to dissolve in pure chloroform, adding a small amount of methanol (~2%) and deionized water (~0.5-1%) can improve solubility.[6] |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of C22:0 Phosphocholine.
Storage:
-
Powder: Store the solid powder at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[1] Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the product.
-
Organic Solutions: If dissolved in an organic solvent, store at -20°C in a glass vial with a Teflon-lined cap.[6] Avoid using plastic containers for storage of organic solutions as plasticizers may leach into the solution.
Handling:
-
Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the powder or solutions.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
When preparing solutions, use high-purity organic solvents. For many applications, a mixture of chloroform and methanol is effective for solubilization.[5] Gentle warming or sonication may be required to fully dissolve the lipid.
Experimental Protocols
Liposome Preparation via Thin-Film Hydration
This protocol describes the preparation of unilamellar vesicles (liposomes) incorporating C22:0 Phosphocholine. Due to its saturated nature, C22:0 Phosphocholine will increase the rigidity and stability of the liposomal membrane.
Materials:
-
C22:0 Phosphocholine
-
Other lipid components (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve C22:0 Phosphocholine and other lipid components in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture to ensure proper mixing.
-
Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
-
Gently agitate the flask to hydrate (B1144303) the lipid film. This process can be facilitated by including glass beads in the flask. Hydration should be performed at a temperature above the lipid mixture's phase transition temperature.
-
The initial product will be a suspension of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Sonication or Extrusion):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Keep the sample on ice to prevent overheating and degradation of the lipids.
-
Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size using a lipid extruder. This should also be done at a temperature above the phase transition temperature. Repeat the extrusion process 10-20 times for optimal results.
-
Caption: Mass spectrometry analysis workflow.
Supplementation in Cell Culture
Lysophosphatidylcholines can influence various cellular processes, including proliferation and signaling. [3][7]This protocol provides a general guideline for supplementing cell culture media with C22:0 Phosphocholine.
Materials:
-
C22:0 Phosphocholine
-
Ethanol or DMSO for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Dissolve C22:0 Phosphocholine in sterile ethanol or DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL).
-
Store the stock solution at -20°C.
-
-
Media Supplementation:
-
Thaw the stock solution and dilute it in complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Typical concentrations for lysophosphatidylcholine effects range from low micromolar to tens of micromolar. [3] * Ensure the final concentration of the solvent (ethanol or DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).
-
Sterile-filter the supplemented medium through a 0.22 µm filter before adding it to the cells.
-
-
Cell Treatment and Analysis:
-
Replace the existing medium with the C22:0 Phosphocholine-supplemented medium.
-
Incubate the cells for the desired period.
-
Analyze the cells for the desired endpoints, such as changes in proliferation, apoptosis, or specific signaling pathway activation. [8]
-
Role in Signaling Pathways
Lysophosphatidylcholines (LPCs), including C22:0 Phosphocholine, are bioactive lipid molecules that can act as signaling messengers. They are known to modulate the activity of various cell types, including endothelial cells, smooth muscle cells, and immune cells. [3]LPCs can exert their effects through interactions with G protein-coupled receptors (GPCRs) and by influencing intracellular signaling cascades, such as the protein kinase C (PKC) pathway and the production of reactive oxygen species (ROS). [3][9] Lysophosphatidylcholine Signaling Pathway
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 19420-57-6 CAS MSDS (L-ALPHA-LYSOPHOSPHATIDYLCHOLINE, STEAROYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Lysophosphatidylcholine inhibits lung cancer cell proliferation by regulating fatty acid metabolism enzyme long-chain acyl-coenzyme A synthase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine induces cytotoxicity/apoptosis and IL-8 production of human endothelial cells: Related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidylcholine induces oxidative stress in human endothelial cells via NOX5 activation - implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Vesicles with 1-Docosanoyl-sn-glycero-3-phosphocholine
Disclaimer: Direct experimental data for 1-Docosanoyl-sn-glycero-3-phosphocholine is limited in the public domain. The following application notes and protocols are based on the well-established principles of vesicle formation using long-chain saturated phospholipids (B1166683), such as 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which share similar physicochemical properties. Researchers should consider these as a starting point and optimize the protocols for their specific applications.
Introduction
This compound is a synthetic phospholipid characterized by a long, saturated docosanoyl (C22:0) fatty acid chain at the sn-1 position. This molecular structure imparts a high phase transition temperature (Tc) and results in the formation of rigid, ordered, and highly stable vesicle membranes at physiological temperatures. These properties make vesicles formulated with this lipid particularly suitable for applications requiring low permeability and enhanced stability, such as in drug delivery systems for controlled release.
The stability of liposomes is a critical factor for their successful application as drug carriers. Liposomes composed of long-chain saturated phospholipids, which are in a gel state at physiological temperatures, tend to bind significant amounts of blood proteins and are often cleared rapidly from circulation. The incorporation of cholesterol into these liposome (B1194612) formulations can significantly decrease protein binding and enhance circulation lifetimes.[1]
Key Physicochemical Properties
The stability and performance of vesicles are largely dictated by the physicochemical properties of their constituent phospholipids. For long-chain saturated phospholipids like this compound, the following characteristics are paramount:
| Property | Expected Value/Characteristic | Significance in Vesicle Stability |
| Phase Transition Temperature (Tc) | High | The lipid bilayer is in a more ordered and less permeable gel state at physiological temperatures, reducing leakage of encapsulated contents.[2] |
| Acyl Chain Length | Very Long (C22) | Increased van der Waals interactions between the long, saturated chains lead to a more tightly packed and stable bilayer. |
| Saturation | Fully Saturated | The absence of double bonds allows for linear chain packing, resulting in a more rigid and less fluid membrane compared to unsaturated phospholipids.[3] |
| Packing Parameter | ~1 (Cylindrical Shape) | Favors the formation of stable bilayer structures, which are the basis of vesicles. |
Experimental Protocols
Vesicle Preparation via Thin-Film Hydration Followed by Extrusion
This is a common and reliable method for producing unilamellar vesicles of a defined size.
Materials:
-
This compound
-
Cholesterol (optional, for added stability)
-
Chloroform and/or Methanol (spectroscopic grade)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol (if used, a common molar ratio is 2:1 lipid to cholesterol) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[4] A typical lipid concentration is 10-20 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the Tc of the lipid to ensure a homogeneous lipid mixture.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask wall.
-
Continue to evaporate under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer, pre-heated to a temperature above the lipid's Tc, to the flask containing the dry lipid film.
-
Agitate the flask gently to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process can take 30 minutes to 1 hour.
-
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 11-21 passes). This process should be performed at a temperature above the Tc of the lipid.
-
The resulting suspension will contain large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.
-
Vesicle Characterization
a) Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the vesicle suspension in the hydration buffer and measure the particle size distribution and PDI using a DLS instrument. A PDI value below 0.2 indicates a homogenous population of vesicles.
b) Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure: Dilute the vesicle suspension in an appropriate medium (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the zeta potential. This provides an indication of the surface charge and colloidal stability of the vesicles.
c) Lamellarity Assessment:
-
Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM) or Small-Angle X-ray Scattering (SAXS)
-
Procedure: Cryo-TEM allows for direct visualization of the vesicles to confirm their unilamellar nature. SAXS can provide detailed structural information about the lipid bilayer.
d) Encapsulation Efficiency:
-
Procedure:
-
To encapsulate a hydrophilic molecule, it should be dissolved in the hydration buffer.
-
After vesicle formation, unencapsulated material is removed by methods such as size exclusion chromatography or dialysis.
-
The amount of encapsulated material is determined by lysing the vesicles (e.g., with a detergent like Triton X-100) and quantifying the released substance using an appropriate analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy).
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.
-
Stability Assessment
The stability of vesicles is crucial for their shelf-life and in vivo performance.
a) Physical Stability (Size and Aggregation):
-
Protocol: Monitor the vesicle size and PDI over time using DLS. Store the vesicle suspension at recommended temperatures (e.g., 4°C) and measure at regular intervals (e.g., 1, 7, 14, and 30 days). Significant changes in size or PDI may indicate vesicle aggregation or fusion.
b) Chemical Stability (Lipid Hydrolysis):
-
Protocol: The ester bonds in phospholipids can be susceptible to hydrolysis. This can be assessed by monitoring the formation of lysolipids and free fatty acids over time using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., an evaporative light scattering detector or mass spectrometer).
c) Leakage Study (Release of Encapsulated Content):
-
Protocol:
-
Encapsulate a fluorescent marker (e.g., carboxyfluorescein) at a self-quenching concentration.
-
Monitor the increase in fluorescence over time at a specific temperature. Leakage of the marker into the external medium results in de-quenching and an increase in the fluorescence signal.
-
The percentage of release can be calculated relative to the maximum fluorescence achieved after complete lysis of the vesicles with a detergent.
-
Applications in Drug Development
The high stability of vesicles made from this compound makes them excellent candidates for various drug delivery applications:
-
Sustained Release: The low permeability of the membrane can provide a slow and sustained release of encapsulated drugs, which is beneficial for reducing dosing frequency and improving patient compliance.
-
Targeted Delivery: The surface of these vesicles can be modified with targeting ligands (e.g., antibodies, peptides) to facilitate drug delivery to specific cells or tissues.
-
Delivery of Sensitive Molecules: The rigid bilayer can protect sensitive drug molecules, such as peptides, proteins, and nucleic acids, from degradation in the biological environment.
The choice of phospholipid is a critical determinant of the performance of liposomal drug delivery systems.[3] The use of saturated phospholipids like this compound allows for the formation of rigid and ordered membranes.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Behenoyl Phosphocholine for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Behenoyl phosphocholine (B91661), specifically 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC), is a synthetic phospholipid characterized by its long, saturated acyl chains (22:0). This molecular structure imparts a high phase transition temperature (Tm), resulting in highly rigid and stable liposomal bilayers at physiological temperatures. These properties make DBPC an attractive candidate for drug delivery applications where controlled release and enhanced stability are desired. Liposomes formulated with high-Tm lipids like DBPC exhibit reduced drug leakage and prolonged circulation times in vivo.
This document provides detailed application notes and protocols for the formulation of behenoyl phosphocholine-based liposomes for use in preclinical in vivo research. It covers the preparation, characterization, and in vivo evaluation of these drug delivery systems.
Physicochemical Properties of Behenoyl Phosphocholine
The defining characteristic of behenoyl phosphocholine is its high phase transition temperature. While the exact Tm can vary slightly based on the experimental conditions and hydration state, it is significantly above physiological temperature. One study noted that the phase transition temperature of a phosphocholine-containing glycoglycerolipid was 35-45°C higher than that of phosphatidylglycerol[1]. For comparison, the well-studied 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC; 18:0) has a Tm of approximately 55°C. Given the longer acyl chains of DBPC, its Tm is expected to be even higher, contributing to the formation of exceptionally stable liposomal membranes.
Key Considerations for Formulation:
-
High Temperature Processing: All formulation steps, including lipid film hydration and extrusion, must be performed at a temperature well above the Tm of DBPC to ensure proper lipid hydration and vesicle formation.
-
Stability: The rigid nature of DBPC-containing bilayers at physiological temperatures can lead to excellent drug retention and stability in biological fluids.
-
Drug Release: The low permeability of the gel-state bilayer at 37°C suggests that drug release will be slow. This can be advantageous for sustained-release applications.
Data Presentation: In Vivo Pharmacokinetics and Biodistribution
Disclaimer: The following data is for liposomes containing DSPC and is provided for illustrative purposes due to the lack of specific data for behenoyl phosphocholine.
Table 1: Representative Pharmacokinetic Parameters of a Liposomal Drug Formulated with DSPC/Cholesterol in Mice. [2]
| Parameter | Liposomal Formulation (DSPC/Chol) | Conventional (Free) Drug |
| Half-life (t½) | 6.6 h | 1.36 h |
| Area Under the Curve (AUC) | 213 µg·h/mL | 0.59 µg·h/mL |
| Volume of Distribution (Vd) | 2.0 mL | 145 mL |
Table 2: Representative Biodistribution of DSPC-Containing Liposomes in Mice (24 hours post-injection).
| Organ | % Injected Dose per Gram of Tissue (DSPC Liposomes) |
| Liver | 15 - 25 |
| Spleen | 20 - 30 |
| Tumor | 5 - 10 |
| Blood (circulating) | 10 - 20 |
Experimental Protocols
Protocol 1: Preparation of Behenoyl Phosphocholine Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm. All heating steps should be conducted in a water bath or heating block set to a temperature significantly above the Tm of DBPC (a temperature of 75-80°C is recommended).
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC)
-
Cholesterol
-
DSPE-PEG2000 (optional, for "stealth" liposomes)
-
Drug to be encapsulated
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Syringes
Methodology:
-
Lipid Film Formation:
-
Dissolve DBPC, cholesterol, and DSPE-PEG2000 (if used) in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. The molar ratio of the lipids will depend on the desired formulation (e.g., DBPC:Cholesterol at 55:45).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the Tm of DBPC until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the Tm of DBPC (e.g., 75-80°C).
-
Add the pre-heated hydration buffer to the flask containing the dry lipid film.
-
Agitate the flask vigorously by vortexing or hand-shaking until the lipid film is fully dispersed, resulting in a milky suspension of multilamellar vesicles (MLVs). This step should be performed while maintaining the temperature above the Tm.
-
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm). Pre-heat the extruder to the same temperature as the hydration step.
-
Draw the MLV suspension into a syringe and place it in the extruder.
-
Force the suspension through the membranes by applying manual pressure to the syringe plunger.
-
Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution. The final liposomal suspension should appear translucent.
-
-
Purification:
-
To remove unencapsulated drug, the liposome (B1194612) suspension can be purified by size exclusion chromatography or dialysis against the hydration buffer.
-
Protocol 2: Characterization of Behenoyl Phosphocholine Liposomes
1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer. Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI). Measure the zeta potential to determine the surface charge.
2. Encapsulation Efficiency:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using a mini-spin column or dialysis.
-
Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol).
-
Quantify the amount of encapsulated drug using a pre-validated spectrophotometric or HPLC method.
-
Calculate the encapsulation efficiency (%EE) using the following formula: %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Protocol 3: In Vivo Pharmacokinetic and Biodistribution Study
Animal Model:
-
Species: Mice (e.g., BALB/c or nude mice if using tumor xenografts)
-
Gender: Female or Male, consistent across all groups
-
Age: 6-8 weeks
Experimental Groups:
-
Group 1: Free drug (control)
-
Group 2: Behenoyl phosphocholine liposomal formulation
Methodology:
-
Administration:
-
Administer the formulations intravenously (i.v.) via the tail vein at a predetermined dose.
-
-
Blood Sampling (Pharmacokinetics):
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h) via retro-orbital bleeding or another appropriate method.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, AUC, and half-life.
-
-
Tissue Harvesting (Biodistribution):
-
At the final time point (e.g., 48h), euthanize the animals.
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Homogenize the tissues and extract the drug.
-
Quantify the drug concentration in each tissue homogenate.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for the preparation of behenoyl phosphocholine liposomes.
References
- 1. Miscibility of Phosphatidylcholines in Bilayers: Effect of Acyl Chain Unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal and nonliposomal drug pharmacokinetics after administration of liposome-encapsulated vincristine and their contribution to drug tissue distribution properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Docosanoyl-sn-glycero-3-phosphocholine in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Docosanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine (B164491) (LPC) characterized by a saturated 22-carbon acyl chain (behenoyl chain). While specific research on this particular molecule in cosmetic science is limited, its structural characteristics as a long-chain lysophospholipid allow for informed extrapolation of its potential applications and mechanisms of action based on studies of similar LPCs. LPCs are known for their roles as emulsifiers, skin conditioning agents, and penetration enhancers in topical formulations. Their amphiphilic nature enables them to interact with the stratum corneum, influencing skin barrier function and hydration.
These application notes provide a detailed overview of the inferred properties and potential uses of this compound in cosmetic formulations, along with experimental protocols for its incorporation and efficacy testing.
Postulated Benefits and Applications in Cosmetics
Based on the known functions of long-chain lysophosphatidylcholines, this compound is proposed to offer the following benefits in cosmetic formulations:
-
Enhanced Skin Moisturization: By integrating into the lipid matrix of the stratum corneum, it can help to reduce transepidermal water loss (TEWL) and improve skin hydration.
-
Improved Skin Barrier Function: Long-chain phospholipids (B1166683) can contribute to the structural integrity of the skin barrier, making it more resilient to environmental stressors.
-
Skin Brightening and Anti-Photoaging: Studies on general LPCs suggest they can suppress melanogenesis and protect against UV-induced skin damage.[1]
-
Advanced Delivery Systems: It can be used to form liposomes or other nanocarriers to encapsulate and deliver active ingredients more effectively into the skin.
-
Formulation Stability: Its emulsifying properties can help to create stable and aesthetically pleasing cream and lotion formulations.
Quantitative Data Summary
The following table summarizes quantitative data from studies on lysophosphatidylcholines and similar phospholipids, providing an expected performance profile for formulations containing this compound.
| Parameter | Test Substance/Formulation | Concentration | Observed Effect | Reference |
| Skin Brightness (ΔL value) | Cream with 2% Lysophosphatidylcholine (Lysofix Dry™) | 2% | Increase of 1.7 after 8 weeks (placebo: 0.7) | [1] |
| Skin Penetration (Radioactivity Recovery in Epidermis and Dermis) | Radioactively labelled Lysophosphatidylcholine (LPC) | Not specified | 0.68% at 24 hours | [2] |
| Transepidermal Water Loss (TEWL) | Emulsions with lamellar liquid crystals | Not specified | Significant decrease maintained for at least 10 hours | [3] |
| Skin Hydration | Wheat-derived polar lipid complex (WPLC) supplementation | 30-70 mg/day | Improvement observed after 14 days | [4] |
Note: The data presented is for lysophosphatidylcholines in general or other phospholipids and should be considered as indicative for this compound. Specific testing is required to confirm these effects.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion Cream
This protocol describes the preparation of a basic O/W emulsion cream incorporating this compound as an emulsifier and active ingredient.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol: 4.0%
-
Glyceryl Stearate: 3.0%
-
Caprylic/Capric Triglyceride: 8.0%
-
This compound: 2.0%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 5.0%
-
Xanthan Gum: 0.2%
-
-
Preservative:
Procedure:
-
Water Phase Preparation: In a suitable vessel, disperse the xanthan gum in glycerin until a uniform slurry is formed. Add the deionized water and heat to 75-80°C while stirring until the xanthan gum is fully hydrated.
-
Oil Phase Preparation: In a separate vessel, combine the cetearyl alcohol, glyceryl stearate, caprylic/capric triglyceride, and this compound. Heat to 75-80°C while stirring until all components are melted and homogenous.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes.
-
Cooling: Begin cooling the emulsion while stirring gently.
-
Preservative Addition: When the temperature of the emulsion is below 40°C, add the phenoxyethanol and continue stirring until the cream is uniform and has reached room temperature.
-
Final QC: Measure the pH and viscosity of the final cream.
Protocol 2: Evaluation of Skin Hydration (Corneometry)
This protocol outlines the procedure for measuring the effect of a cosmetic formulation containing this compound on skin hydration using a Corneometer®.
Equipment:
-
Corneometer® (e.g., CM 825, Courage + Khazaka)
-
Test formulation and a placebo control
Procedure:
-
Subject Acclimatization: Subjects should acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes before measurements.
-
Baseline Measurement (T0): Define test areas on the volar forearm of the subjects. Take at least three baseline Corneometer® readings for each test area and calculate the average.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and the placebo to their respective test areas.
-
Post-Application Measurements: Take Corneometer® readings at specified time points (e.g., T1h, T2h, T4h, T8h) after product application.
-
Data Analysis: Calculate the change in skin hydration from baseline for both the test and placebo formulations. Statistically analyze the data to determine the significance of the hydration effect.
Protocol 3: Evaluation of Transepidermal Water Loss (TEWL)
This protocol describes the measurement of TEWL to assess the impact of a formulation with this compound on skin barrier function using a Tewameter®.
Equipment:
-
Tewameter® (e.g., TM 300, Courage + Khazaka)
-
Test formulation and a placebo control
Procedure:
-
Subject Acclimatization: Ensure subjects are acclimatized as described in Protocol 2.
-
Baseline Measurement (T0): Measure the baseline TEWL for each defined test area on the volar forearm.
-
Product Application: Apply the test and placebo formulations as described in Protocol 2.
-
Post-Application Measurements: Measure TEWL at designated time points (e.g., T1h, T2h, T4h, T8h) after application. The probe should be held gently on the skin without pressure.
-
Data Analysis: Calculate the percentage reduction in TEWL from baseline for both formulations. A significant decrease in TEWL indicates an improvement in skin barrier function.
Signaling Pathways and Mechanisms of Action
Lysophosphatidylcholines can be metabolized to lysophosphatidic acid (LPA), a known signaling molecule that interacts with specific G protein-coupled receptors (GPCRs) on keratinocytes and other skin cells.[5][6] The activation of these LPA receptors can trigger downstream signaling cascades that influence cell differentiation, proliferation, and barrier function.
LPA Receptor Signaling in Keratinocytes
The binding of LPA to its receptors (e.g., LPAR1, LPAR5) on keratinocytes can activate the Rho/ROCK pathway, leading to the activation of Serum Response Factor (SRF).[7] This, in turn, upregulates the expression of key proteins involved in keratinocyte differentiation and skin barrier function, such as filaggrin.[7]
LPA signaling pathway in keratinocytes.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a cosmetic formulation containing this compound.
Workflow for clinical efficacy testing.
Conclusion
While direct experimental data on this compound in cosmetic applications is not yet widely available, its structural similarity to other long-chain lysophosphatidylcholines suggests it holds significant promise as a multifunctional ingredient. It is anticipated to improve skin hydration and barrier function, contribute to skin brightening, and serve as an effective component in advanced delivery systems. The provided protocols offer a framework for formulating with this ingredient and substantiating its efficacy through standardized biophysical measurements. Further research is encouraged to fully elucidate the specific benefits and mechanisms of this compound in cosmetic science.
References
- 1. Lysophosphatidylcholine exerts an anti-skin photoaging effect via heat shock protein 70 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penetration of lysophosphatidylcholine into the dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. examine.com [examine.com]
- 5. The role of lysophosphatidic acid in the physiology and pathology of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophospholipid receptor-mediated calcium signaling in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPA Induces Keratinocyte Differentiation and Promotes Skin Barrier Function through the LPAR1/LPAR5-RHO-ROCK-SRF Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Docosanoyl-sn-glycero-3-phosphocholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Docosanoyl-sn-glycero-3-phosphocholine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as 1-behenoyl-sn-glycero-3-phosphocholine or C22:0 Lyso PC, is a lysophospholipid. It contains a saturated 22-carbon acyl chain (behenic acid) at the sn-1 position of the glycerol (B35011) backbone and a phosphocholine (B91661) head group at the sn-3 position. Its long acyl chain gives it distinct physicochemical properties compared to shorter-chain lysophospholipids.
Q2: What are the primary applications of this compound?
Due to its amphiphilic nature, it is primarily used in the formation of micelles and liposomes for drug delivery systems. It can act as a stabilizer and emulsifier, potentially improving the solubility and bioavailability of therapeutic agents. Its long saturated acyl chain can influence the rigidity and stability of lipid bilayers.
Q3: In what solvents is this compound soluble?
Generally, long-chain lysophosphatidylcholines are sparingly soluble in aqueous solutions. They are more readily soluble in organic solvents. For biological experiments, it is common to first dissolve the lipid in an organic solvent and then disperse it in an aqueous buffer.
Solubility Data
| Solvent System | Estimated Solubility | Remarks |
| Organic Solvents | ||
| Chloroform (B151607) | Soluble | A common solvent for initial dissolution. |
| Chloroform:Methanol (B129727) (2:1, v/v) | Soluble | The addition of methanol can improve the solubility of polar lipids. |
| Ethanol | Sparingly to Soluble | May require warming to facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Often used for preparing stock solutions of lipophilic compounds. |
| Aqueous Solutions | ||
| Water | Very Low | Expected to be in the low micromolar range. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Very Low | Similar to water; may form micelles or aggregates.[1] |
Troubleshooting Guide
Issue 1: The compound is difficult to dissolve in aqueous buffer.
-
Potential Cause: this compound has a very long saturated acyl chain, leading to extremely low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful.
-
Troubleshooting Steps:
-
Use an Organic Co-solvent: First, dissolve the lipid in a small amount of an appropriate organic solvent such as chloroform, a chloroform:methanol mixture (e.g., 2:1 v/v), or ethanol.[2]
-
Thin-Film Hydration: For preparing liposomes or aqueous dispersions, the thin-film hydration method is recommended. This involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with the aqueous buffer.[3][4]
-
Sonication: After hydration, sonication can help to disperse the lipid and form smaller vesicles or micelles.[2][3]
-
Heating: Gently warming the solution (to a temperature above the lipid's phase transition temperature) during hydration and sonication can improve solubility and dispersion.
-
Issue 2: The aqueous solution is cloudy or contains visible precipitates.
-
Potential Cause: The concentration of the lipid in the aqueous buffer is above its critical micelle concentration (CMC), leading to the formation of larger aggregates or precipitation.
-
Troubleshooting Steps:
-
Dilution: Try working with a more dilute solution.
-
Dropwise Addition: When preparing the aqueous dispersion from an organic stock, add the lipid solution dropwise to the vortexing aqueous buffer. This can prevent localized high concentrations and reduce precipitation.
-
Extrusion: To obtain a clear solution of unilamellar vesicles with a defined size, pass the hydrated lipid suspension through an extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm).[3]
-
Issue 3: Inconsistent results in biological assays.
-
Potential Cause: The lipid may not be fully solubilized or may be present in different aggregated states (monomers, micelles, vesicles), which can affect its biological activity.
-
Troubleshooting Steps:
-
Characterize Your Preparation: Use techniques like Dynamic Light Scattering (DLS) to determine the size distribution of particles in your aqueous preparation.
-
Consistent Preparation Method: Use a standardized and reproducible protocol for preparing your lipid solutions for all experiments.
-
Fresh Preparations: It is recommended to use freshly prepared aqueous dispersions of lysophospholipids, as they can be prone to hydrolysis or changes in aggregation state over time.[1]
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Dispersion using Thin-Film Hydration
This protocol is suitable for preparing multilamellar vesicles (MLVs) which can then be further processed into smaller vesicles.
-
Lipid Dissolution: Weigh the desired amount of this compound and dissolve it in a suitable volume of chloroform or a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. Ensure the lipid is completely dissolved by gentle swirling.[3]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath at a temperature that facilitates solvent evaporation. Apply a vacuum to evaporate the solvent, which will deposit a thin, uniform lipid film on the inner surface of the flask. Continue under high vacuum for at least one hour to remove residual solvent.[4]
-
Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid. Agitate the flask by gentle rotation to hydrate (B1144303) the lipid film, leading to the formation of MLVs.[3]
Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication
-
Prepare MLVs: Follow steps 1-3 of Protocol 1.
-
Sonication: Place the MLV suspension in a suitable vial. Use a probe sonicator to sonicate the suspension in short bursts, keeping the vial in an ice bath to prevent overheating. Alternatively, a bath sonicator can be used for a longer duration. Sonication should continue until the suspension becomes translucent.[2]
-
Annealing and Clarification: After sonication, incubate the suspension at a temperature above the lipid's phase transition temperature for about 30 minutes to anneal any structural defects. Centrifuge the suspension at high speed to pellet any larger particles or debris from the sonicator tip. The supernatant will contain the SUVs.[2]
Visualizations
Caption: Workflow for preparing aqueous dispersions of this compound.
References
Technical Support Center: Behenoyl Phosphocholine Dissolution in Chloroform
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with behenoyl phosphocholine (B91661) and its dissolution in chloroform (B151607).
Frequently Asked Questions (FAQs)
Q1: Why is my behenoyl phosphocholine not dissolving in pure chloroform?
Behenoyl phosphocholine is a long-chain, saturated phospholipid. Due to the high degree of saturation in its acyl chains, it has strong van der Waals interactions, making it difficult to dissolve in nonpolar solvents like pure chloroform. The addition of a more polar co-solvent is typically necessary to disrupt these interactions and facilitate dissolution.
Q2: What is the recommended solvent system for dissolving behenoyl phosphocholine?
A mixture of chloroform and methanol (B129727) is highly recommended. The methanol increases the polarity of the solvent system, which helps to solvate the polar head group of the phosphocholine, leading to better overall solubility.
Q3: What are the typical chloroform to methanol ratios used?
Commonly used volumetric ratios of chloroform to methanol for dissolving phospholipids (B1166683) are 2:1 or 3:1. However, the optimal ratio can depend on the desired concentration and the specific experimental conditions.
Q4: Can I use other alcohols as co-solvents?
While methanol is the most frequently cited co-solvent, ethanol (B145695) may also be used. However, it is recommended to start with a chloroform:methanol mixture as this is a well-established solvent system for phospholipids.
Q5: How can I improve the dissolution of behenoyl phosphocholine in the solvent mixture?
Gentle warming and sonication can aid in the dissolution process. However, prolonged exposure to high temperatures should be avoided to prevent degradation of the lipid.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Behenoyl phosphocholine appears as a white precipitate or suspension in chloroform. | Inadequate solvent polarity. | Add methanol to the chloroform to create a 2:1 or 3:1 (v/v) mixture. Start by adding a small amount of methanol and observe for dissolution before adding more. |
| The lipid is still not fully dissolved even with a chloroform:methanol mixture. | The concentration of the lipid is too high for the solvent volume. | Increase the volume of the solvent mixture. It is often better to dissolve the lipid in a larger volume and then evaporate the solvent to the desired concentration if needed. |
| Insufficient energy to break up lipid aggregates. | Gently warm the solution in a water bath (not exceeding 50°C). Use a bath sonicator for short intervals (1-2 minutes) to aid dissolution.[1] | |
| The solution is cloudy or hazy after dissolution. | Presence of insoluble impurities or water. | Ensure high-purity solvents are used. If the lipid was stored as a powder, it may have absorbed moisture. Consider drying the lipid under vacuum before attempting to dissolve it. |
| The lipid precipitates out of solution after being stored. | The storage temperature is too low, causing the lipid to fall out of solution. | Store the lipid solution at room temperature or as recommended by the manufacturer. If precipitation occurs upon cooling, gentle warming and vortexing may be required before use. |
Experimental Protocol: Dissolving Behenoyl Phosphocholine in a Chloroform:Methanol Mixture
This protocol outlines the steps for dissolving behenoyl phosphocholine to prepare a stock solution, often as a preliminary step for creating a lipid film for liposome (B1194612) preparation.
Materials:
-
Behenoyl phosphocholine (powder)
-
Chloroform (HPLC grade or equivalent)
-
Methanol (HPLC grade or equivalent)
-
Glass vial with a Teflon-lined cap
-
Vortex mixer
-
Bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing the Lipid: Accurately weigh the desired amount of behenoyl phosphocholine powder and transfer it to a clean, dry glass vial.
-
Solvent Preparation: Prepare a 2:1 (v/v) mixture of chloroform and methanol. For example, to prepare 3 mL of the solvent mixture, combine 2 mL of chloroform and 1 mL of methanol.
-
Initial Dissolution: Add the prepared chloroform:methanol solvent mixture to the vial containing the behenoyl phosphocholine.
-
Mixing: Tightly cap the vial and vortex the mixture for 1-2 minutes. A clear solution should be obtained.
-
Troubleshooting Insolubility: If the solution is not clear, proceed with the following steps:
-
Warming: Gently warm the vial in a water bath at a temperature not exceeding 50°C for 5-10 minutes. Periodically remove the vial and vortex.
-
Sonication: Place the vial in a bath sonicator for 2-5 minutes.[1] Visually inspect the solution for complete dissolution.
-
-
Storage: Once a clear solution is obtained, it can be used immediately or stored at an appropriate temperature in the tightly sealed vial. For long-term storage, it is recommended to store under an inert gas (like argon or nitrogen) at -20°C.[1]
Dissolution Workflow
Caption: Workflow for dissolving behenoyl phosphocholine.
Signaling Pathway of Dissolution
References
Technical Support Center: C22:0 Phosphocholine Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of C22:0 phosphocholine (B91661) (Dibehenoylphosphatidylcholine, DBPC) liposomes.
Troubleshooting Guide: Liposome (B1194612) Aggregation
Visible aggregation, precipitation, or an increase in particle size as measured by dynamic light scattering (DLS) are common indicators of liposome instability. This guide provides a systematic approach to diagnosing and resolving these issues.
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting aggregation issues with your C22:0 phosphocholine liposome formulations.
Caption: Troubleshooting workflow for C22:0 phosphocholine liposome aggregation.
Frequently Asked Questions (FAQs)
Formulation
Q1: Why are my C22:0 phosphocholine liposomes aggregating?
A1: C22:0 phosphocholine (DBPC) has long, saturated acyl chains, which leads to a high phase transition temperature (Tm) of approximately 75°C and a very rigid, well-ordered lipid bilayer.[1][2] This high degree of order and strong van der Waals forces between the acyl chains can promote aggregation, especially if the liposomes are not properly stabilized.
Q2: How does cholesterol help prevent the aggregation of C22:0 phosphocholine liposomes?
A2: Cholesterol incorporates into the lipid bilayer and modulates its fluidity. For saturated phospholipids (B1166683) like DBPC, cholesterol can disrupt the highly ordered gel-phase packing of the acyl chains. This increases the fluidity of the membrane and can reduce the tendency for aggregation. While a 70:30 lipid-to-cholesterol molar ratio is often a good starting point for saturated phosphatidylcholines[3][4][5], the optimal concentration for your specific application may require some optimization. However, it's important to note that at very high concentrations, cholesterol can decrease the stability of liposomes under high load.[6]
Q3: What is PEGylation and how can it stabilize my liposomes?
A3: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, typically by including a lipid-PEG conjugate (e.g., DSPE-PEG2000) in the lipid mixture during preparation. The PEG chains form a protective hydrophilic layer that sterically hinders the close approach of other liposomes, thus preventing aggregation.[7] This is known as steric stabilization. Increasing the molar ratio of the PEG-lipid has been shown to increase the stability of liposomes.[8][9]
Q4: What concentration and chain length of PEG-lipid should I use?
A4: A common starting concentration for PEG-lipids is 5-10 mol% of the total lipid content. The length of the PEG chain can also influence stability, with longer chains generally providing better steric hindrance. However, very long PEG chains might have an entangling effect that could potentially affect stability.[10] The molar ratio of the PEG-lipid appears to have a more significant effect on stability than the PEG chain length itself.[8][9] The choice of PEG-lipid can also be influenced by the chemical bond between the PEG and the lipid, as well as the properties of the lipid itself.[11]
Q5: Can modifying the surface charge of the liposomes prevent aggregation?
A5: Yes, introducing a surface charge can help prevent aggregation through electrostatic repulsion. You can include a small molar percentage (e.g., 5-10 mol%) of a charged lipid in your formulation. For a negative charge, consider lipids like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG).
Experimental Process
Q6: At what temperature should I hydrate (B1144303) the C22:0 phosphocholine lipid film?
A6: Hydration must be performed at a temperature above the phase transition temperature (Tm) of the lipid to ensure proper formation of the lipid bilayers. The Tm of C22:0 phosphocholine is approximately 75°C.[1][2] Therefore, you should hydrate your lipid film at a temperature above 75°C.
Q7: What is the recommended temperature for extruding C22:0 phosphocholine liposomes?
A7: Similar to hydration, extrusion should be carried out at a temperature above the lipid's Tm to ensure the liposomes are fluid enough to pass through the polycarbonate membrane pores.[12] For C22:0 phosphocholine liposomes, maintain the extruder and your liposome suspension at a temperature above 75°C throughout the extrusion process.
Q8: What is the difference between sonication and extrusion for sizing liposomes?
A8: Sonication uses sonic energy to break down large, multilamellar vesicles (MLVs) into small, unilamellar vesicles (SUVs), typically in the range of 15-50 nm. Extrusion involves forcing the liposome suspension through a polycarbonate membrane with a defined pore size to produce liposomes of a more uniform size, close to the pore size of the membrane.[12][13] For many applications requiring a well-defined and homogenous size distribution, extrusion is the preferred method.
Storage and Stability
Q9: How should I store my C22:0 phosphocholine liposomes to prevent aggregation?
A9: For short-term storage, it is generally recommended to keep liposome suspensions at 4-8°C. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure and lead to aggregation upon thawing. For long-term stability, lyophilization (freeze-drying) in the presence of cryoprotectants is a common strategy.[14]
Q10: Can the pH of the buffer affect the stability of my liposomes?
A10: Yes, the pH of the surrounding buffer can influence the stability of liposomes. A neutral pH (around 7.4) is generally recommended for phosphocholine liposomes. Extreme pH values can lead to hydrolysis of the phospholipids and subsequent degradation of the liposomes.
Experimental Protocols
Protocol 1: Preparation of C22:0 Phosphocholine Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (C22:0 PC)
-
Cholesterol (optional)
-
DSPE-PEG2000 (optional)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder with a heating block
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Methodology:
-
Lipid Film Formation:
-
Weigh the desired amounts of C22:0 PC and other lipids (e.g., cholesterol, DSPE-PEG2000) and dissolve them in chloroform in a round-bottom flask.[7][15]
-
Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature below the boiling point of the solvent (e.g., 40-50°C).[16]
-
Rotate the flask and gradually apply a vacuum to evaporate the chloroform, creating a thin, uniform lipid film on the inner surface of the flask.[16][17]
-
To ensure all solvent is removed, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tm of C22:0 PC (>75°C).
-
Add the pre-heated buffer to the flask containing the dry lipid film.[16]
-
Agitate the flask by gentle rotation in a water bath set above 75°C for at least 1 hour to allow for the formation of multilamellar vesicles (MLVs).[18]
-
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).[16]
-
Pre-heat the extruder's heating block to a temperature above 75°C.[7]
-
Load the MLV suspension into a syringe and place it in the pre-heated extruder.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.[16] The resulting liposome suspension should be translucent.
-
Protocol 2: Liposome Sizing by Sonication
This protocol is an alternative to extrusion for producing small unilamellar vesicles.
Materials:
-
MLV suspension (from Protocol 1, step 2)
-
Probe or bath sonicator
Methodology:
-
Place the vial containing the MLV suspension in a water bath sonicator or immerse the tip of a probe sonicator into the suspension. The temperature should be maintained above the Tm of the lipid (>75°C).
-
Sonicate the suspension. For probe sonication, use pulses to avoid overheating the sample.[19] For bath sonication, this may take 5-10 minutes.
-
Monitor the clarity of the suspension; it will become clearer as the liposome size decreases.[16]
-
After sonication, centrifuge the sample to remove any potential titanium particles shed from the sonicator tip.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation and preparation of stable C22:0 phosphocholine liposomes.
Table 1: Recommended Formulation Components for Stability
| Component | Molar Ratio (relative to total lipid) | Purpose |
| Cholesterol | 30-50 mol% | Modulates membrane fluidity and stability[3][4][5] |
| PEG-lipid (e.g., DSPE-PEG2000) | 5-10 mol% | Provides steric hindrance to prevent aggregation[8][9] |
| Charged Lipid (e.g., DSPG) | 5-10 mol% | Induces electrostatic repulsion |
Table 2: Critical Temperature Parameters for C22:0 Phosphocholine Liposome Preparation
| Parameter | Temperature | Rationale |
| Phase Transition (Tm) | ~75°C | The temperature at which the lipid bilayer transitions from a gel to a liquid-crystalline phase.[1][2] |
| Hydration Temperature | >75°C | Ensures proper lipid hydration and formation of bilayers.[18] |
| Extrusion Temperature | >75°C | Allows for the fluid passage of liposomes through the extruder membrane.[12] |
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Influence of cholesterol on liposome stability and on in vitro drug release | Semantic Scholar [semanticscholar.org]
- 5. Saturated Phosphatidylcholine Liposomes 23:0 PC:Cholesterol (70:30 molar ratio) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Effect of Cholesterol on the Stability and Lubrication Efficiency of Phosphatidylcholine Surface Layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 8. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [Effect of polyethylene glycol-lipid derivatives on the stability of grafted liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application [mdpi.com]
- 18. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Formation of Unilamellar Vesicles with Very-Long-Chain Lipids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the challenges encountered when forming unilamellar vesicles with very-long-chain lipids (VLC-lipids), including very-long-chain fatty acids (VLCFAs).
Frequently Asked Questions (FAQs)
Q1: Why is it more challenging to form unilamellar vesicles with very-long-chain lipids compared to shorter-chain lipids?
A1: The primary challenges stem from the high phase transition temperature (Tm) and lower solubility of VLC-lipids. Saturated VLC-lipids have long, straight acyl chains that pack tightly, resulting in high Tm values. Below their Tm, these lipids are in a rigid gel state, which makes them difficult to hydrate (B1144303) and form into curved bilayer structures like vesicles.[1] Gel-state lipids are resistant to extrusion at convenient pressures.[1] Additionally, their low solubility in common organic solvents can complicate the initial steps of lipid film formation.[1][2]
Q2: What are the most common methods for forming unilamellar vesicles with VLC-lipids?
A2: The most frequently adapted methods are:
-
Extrusion: This technique involves passing a multilamellar vesicle (MLV) suspension through a polycarbonate membrane with a defined pore size. For VLC-lipids, this process must be performed at a temperature significantly above the lipid's Tm.
-
Sonication: Using ultrasonic energy to break down MLVs into small unilamellar vesicles (SUVs). This method can be effective but carries the risk of lipid degradation.
-
Electroformation: This method is used to form giant unilamellar vesicles (GUVs) by hydrating a thin lipid film in the presence of an AC electric field. Temperature control is also crucial in this method to ensure the lipids are in a fluid state.[3]
Q3: How can I determine the phase transition temperature (Tm) of my very-long-chain lipid?
A3: The Tm is a critical parameter for successful vesicle formation. You can find published Tm values for many common phospholipids. For less common or custom lipids, differential scanning calorimetry (DSC) is the standard experimental method for determining Tm. As a general rule, for saturated phosphatidylcholines, the Tm increases with the length of the acyl chain.[4]
Q4: Can I form vesicles with pure very-long-chain fatty acids (VLCFAs)?
A4: While possible, it is challenging. Fatty acid vesicle formation is highly dependent on pH, requiring a pH near the pKa of the fatty acid to maintain a balance of protonated and ionized forms, which is necessary for bilayer stability.[5][6][7][8] The high Tm of saturated VLCFAs further complicates this process. It is often more practical to incorporate VLCFAs into a mixture with other phospholipids.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inability to Extrude the Lipid Suspension
Question: I am trying to form vesicles using the extrusion method, but the lipid suspension will not pass through the extruder membrane, even at high pressure. What is going wrong?
Answer: This is a common problem when working with saturated VLC-lipids and is almost always related to the temperature of the lipid suspension and extruder.
-
Cause: The lipids are in their gel phase (below their Tm), making the bilayers too rigid to be forced through the membrane pores.[1]
-
Solution:
-
Increase Temperature: Ensure that the temperature of both your lipid suspension and the extruder assembly is well above the Tm of the lipid with the highest Tm in your mixture. It is recommended to work at least 10-20°C above the Tm.[1]
-
Pre-heat Equipment: The extruder, syringes, and all connecting parts must be pre-heated to the working temperature to prevent the lipid suspension from cooling during the extrusion process.
-
Incorporate Cholesterol: The addition of cholesterol can disrupt the tight packing of saturated acyl chains, which can facilitate extrusion at temperatures closer to (or even slightly below) the Tm, although flow rates will be significantly reduced.[1]
-
Reduce Lipid Concentration: High lipid concentrations increase the viscosity of the suspension, making it more difficult to extrude. Try reducing the lipid concentration.
-
Issue 2: Low Yield or Absence of Giant Unilamellar Vesicles (GUVs) during Electroformation
Question: I am using electroformation to generate GUVs with VLC-lipids, but I am getting a very low yield of vesicles, or none at all. What could be the issue?
Answer: Low GUV yield with VLC-lipids during electroformation is often due to improper lipid film formation and hydration, again linked to the high Tm of the lipids.
-
Cause 1: The electroformation temperature is below the Tm of the lipids, preventing them from properly swelling and forming vesicles.
-
Solution 1: Conduct the electroformation at a temperature above the Tm of all lipids in the mixture.[3] The electroformation chamber must be uniformly heated.
-
Cause 2: A non-uniform lipid film on the conductive glass slide. VLC-lipids can be difficult to dissolve and may precipitate out of solution during the film-forming process, leading to an uneven film.
-
Solution 2:
-
Ensure the lipids are fully dissolved in the organic solvent. A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is often effective.[9] Gentle warming may be necessary to fully dissolve the lipids.
-
Spread the lipid solution quickly and evenly on the conductive glass to promote the formation of a thin, uniform film upon solvent evaporation.
-
-
Cause 3: The presence of salts in the hydration buffer can hinder vesicle formation during electroformation.
-
Solution 3: Use a non-ionic hydration solution, such as a sucrose (B13894) or glucose solution of the desired osmolarity.[10]
Issue 3: Vesicle Aggregation and Instability
Question: My vesicles made from VLC-lipids are aggregating and seem unstable, leading to precipitation over time. How can I prevent this?
Answer: Vesicle aggregation can be a significant issue, particularly with saturated VLC-lipids.
-
Cause 1: When vesicles composed of high-Tm lipids are cooled below their Tm, the lipids transition from the liquid-crystalline phase to the gel phase. This transition can cause a decrease in the surface area per lipid, leading to defects in the vesicle structure and promoting fusion and aggregation.
-
Solution 1:
-
Incorporate Cholesterol: Including 30-50 mol% cholesterol in the lipid mixture can prevent the formation of a highly ordered gel phase, thus stabilizing the vesicles when cooled.
-
Add Charged Lipids: Including a small percentage (5-10 mol%) of a charged lipid (e.g., a phosphatidylglycerol) can create electrostatic repulsion between vesicles, preventing aggregation.
-
PEGylation: Incorporating a small fraction of PEGylated lipids can provide steric hindrance that prevents vesicles from approaching each other closely enough to aggregate.
-
-
Cause 2: High ionic strength of the buffer can screen surface charges and reduce electrostatic repulsion between vesicles.
-
Solution 2: If using charged lipids to prevent aggregation, use a buffer with a lower ionic strength.
Quantitative Data
The following tables summarize key parameters for the formation of unilamellar vesicles with long-chain and very-long-chain lipids.
Table 1: Phase Transition Temperatures (Tm) of Saturated Phosphatidylcholines
| Lipid Name (Abbreviation) | Acyl Chain Composition | Tm (°C) |
| Dipalmitoylphosphatidylcholine (DPPC) | C16:0 | 41 |
| Distearoylphosphatidylcholine (DSPC) | C18:0 | 55 |
| Diarachidoylphosphatidylcholine (DAPC) | C20:0 | 66 |
| Dibehenoylphosphatidylcholine (DBPC) | C22:0 | 75 |
| Dilignoceroylphosphatidylcholine (DLPC) | C24:0 | 80 |
Data compiled from various sources. Exact values may vary slightly depending on experimental conditions.
Table 2: Example Extrusion Parameters for Saturated Phospholipids
| Lipid Composition | Extrusion Temperature (°C) | Extruder Pore Size (nm) | Applied Pressure (kPa / psi) | Observations |
| DSPC (Tm = 55°C) | < 55 | 100 | up to 5600 / 800 | No extrusion possible[1] |
| DSPC | 65 | 100 | 3400 / ~500 | Successful extrusion[1] |
| DAPC (Tm = 66°C) | 85 | 100 | N/A | Successful extrusion[1] |
| DSPC / Cholesterol (55:45 mol ratio) | 40 | 100 | 3400 / ~500 | Very slow extrusion (~0.06 mL/min)[1] |
| DSPC / Cholesterol (55:45 mol ratio) | 65 | 100 | 3400 / ~500 | Faster extrusion (~12 mL/min)[1] |
Experimental Protocols
Protocol 1: Vesicle Formation by Extrusion
This protocol is suitable for forming large unilamellar vesicles (LUVs) of a defined size.
-
Lipid Film Preparation:
-
Dissolve the VLC-lipid(s) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. Ensure complete dissolution, gently warming if necessary.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer of choice. The hydration must be performed at a temperature at least 10-20°C above the Tm of the highest-Tm lipid in the mixture.
-
Vortex the flask vigorously to suspend the lipids, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Pre-heat a mini-extruder apparatus and gas-tight syringes to the same temperature used for hydration.
-
Assemble the extruder with two stacked polycarbonate membranes of the desired pore size.
-
Load the MLV suspension into one of the syringes and attach it to the extruder.
-
Force the suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). The solution should become progressively clearer.
-
The resulting solution contains unilamellar vesicles of a size close to that of the membrane pores.
-
Protocol 2: Vesicle Formation by Sonication
This protocol is used to prepare small unilamellar vesicles (SUVs).
-
Lipid Film Preparation and Hydration:
-
Follow steps 1 and 2 from the extrusion protocol to obtain an MLV suspension.
-
-
Sonication:
-
Transfer the MLV suspension to a suitable vial.
-
Place the vial in a bath sonicator or use a probe sonicator. The temperature of the water bath should be maintained above the lipid's Tm.
-
Sonicate the suspension until the milky appearance turns into a clear or slightly hazy solution. This may take 10-30 minutes.
-
Caution: Prolonged sonication can lead to lipid degradation. Keep the sample on ice periodically if using a probe sonicator to prevent overheating.
-
Protocol 3: GUV Formation by Electroformation
This protocol is for the formation of giant unilamellar vesicles (GUVs).
-
Lipid Film Preparation:
-
Dissolve the VLC-lipid(s) in chloroform.
-
Deposit a small volume of the lipid solution onto two conductive glass slides (e.g., ITO-coated).
-
Allow the solvent to evaporate completely, leaving a dry, thin lipid film.
-
-
Assembly of the Electroformation Chamber:
-
Create a chamber by placing a silicone or Teflon spacer between the two glass slides, with the conductive, lipid-coated sides facing each other.
-
-
Hydration and Electroformation:
-
Fill the chamber with a non-ionic solution (e.g., 0.1 M sucrose).
-
Place the chamber on a heating stage set to a temperature above the lipid Tm.
-
Connect the slides to a function generator and apply a low-frequency AC electric field (e.g., 10 Hz, 1-3 V) for 1-2 hours.
-
Vesicles will gradually form on the surface of the slides.
-
Visualizations
Caption: Workflow for unilamellar vesicle formation with VLC-lipids.
Caption: Troubleshooting common issues with VLC-lipid vesicles.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Chain-Length Heterogeneity Allows for the Assembly of Fatty Acid Vesicles in Dilute Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics of the vesicles composed of fatty acids and other amphiphile mixtures: unveiling the role of fatty acids as a model protocell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protobiology.org [protobiology.org]
- 8. researchgate.net [researchgate.net]
- 9. jsirjournal.com [jsirjournal.com]
- 10. researchmap.jp [researchmap.jp]
Technical Support Center: Improving Drug Loading in Behenoyl Phosphocholine Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with behenoyl phosphocholine (B91661) liposomes, particularly concerning drug loading.
Frequently Asked Questions (FAQs)
Q1: What is behenoyl phosphocholine, and why is it used for liposomes?
A1: 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a synthetic phospholipid with two long, saturated acyl chains (C22:0). Its long chains result in a thick, rigid lipid bilayer with a high phase transition temperature (Tm) of approximately 75°C.[1] This rigidity can lead to highly stable liposomes with low drug leakage, which is advantageous for controlled-release drug delivery applications.
Q2: I am experiencing very low encapsulation efficiency with my drug. What are the likely causes?
A2: Low encapsulation efficiency in rigid, high-T(m) liposomes like those made from DBPC is a common issue. Key factors include:
-
Processing Temperature: All preparation steps (hydration, extrusion) must be performed well above the T(m) of 75°C to ensure the lipid bilayer is in a fluid state, which is necessary for proper liposome (B1194612) formation and drug encapsulation.
-
Drug Type:
-
Hydrophilic Drugs (Passive Loading): Encapsulation efficiency is limited by the captured aqueous volume. To improve it, you may need to increase the lipid concentration or use a preparation method that entraps a larger volume (e.g., freeze-thaw cycles).
-
Hydrophobic Drugs: The rigid, highly ordered nature of the DBPC bilayer in its gel state (below 75°C) can severely limit the partitioning and accommodation of hydrophobic drugs.[2][3]
-
-
Loading Method: Passive loading often results in low efficiency for many drugs.[4] Active (or remote) loading methods are generally far more effective for drugs with ionizable groups.[4][5]
Q3: How can I improve the loading of a hydrophobic drug into a DBPC bilayer?
A3: The accommodation of hydrophobic drugs in saturated phosphatidylcholine-based liposomes is often limited due to the rigidity of the lipid acyl chains.[2][3] To improve loading, consider the following:
-
Incorporate "fluidizing" lipids: Adding cholesterol or a second phospholipid with a lower T(m) or unsaturated chains can disrupt the tight packing of the DBPC bilayer, creating more space for the drug.
-
Add triglycerides: Incorporating medium or long-chain triglycerides into the formulation can increase the fluidity and alter the structure of the liposomal membrane, which has been shown to enhance the loading capacity for hydrophobic drugs like paclitaxel.[2]
Q4: What is remote (active) loading, and can it be used with DBPC liposomes?
A4: Remote loading is a technique where the drug is loaded into pre-formed liposomes, driven by a transmembrane gradient, such as a pH or ion gradient.[4] This method can achieve very high encapsulation efficiencies (often >90%) for amphipathic weak acids and bases.[4][6] Yes, this technique is compatible with DBPC liposomes, but the loading step must be performed at a temperature above the T(m) (i.e., >75°C) to ensure the drug can efficiently cross the lipid bilayer.
Q5: My liposome suspension is aggregating after preparation. What should I do?
A5: Aggregation can occur if the processing temperature drops below the T(m) during preparation, causing lipids to crash out of the solution. Ensure all equipment (extruder, vials, buffers) is maintained at the target temperature. Including a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation can also provide a steric barrier that helps prevent aggregation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Drug Encapsulation Efficiency (General) | 1. Processing temperature is too low (below T(m) of 75°C).2. Inefficient loading method (e.g., passive loading of an ionizable drug).3. Drug precipitation or degradation at high temperatures. | 1. Ensure all steps (hydration, extrusion, drug loading) are performed at a temperature significantly above 75°C (e.g., 80-85°C).2. Switch to a remote loading method (e.g., ammonium (B1175870) sulfate (B86663) gradient) if the drug is an amphipathic weak base.3. Check the thermal stability of your drug. If unstable, DBPC may not be the appropriate lipid choice. |
| Low Loading of Hydrophobic Drugs | 1. Rigid bilayer of pure DBPC provides limited space for drug partitioning.2. Drug has very poor solubility in the lipid phase. | 1. Modify the lipid composition by adding cholesterol (e.g., up to 30-40 mol%) or a more fluid lipid.2. Incorporate a medium or long-chain triglyceride into the formulation to fluidize the membrane.[2] |
| Liposome Size is Too Large or Polydisperse | 1. Incomplete hydration of the lipid film.2. Insufficient extrusion passes.3. Extrusion temperature is too low, causing membrane rigidity and inefficient sizing. | 1. Ensure the hydration buffer is heated to >75°C and allow adequate time for the lipid film to swell and form vesicles.2. Increase the number of extrusion passes (typically 11-21 passes are recommended).3. Maintain the extruder and liposome suspension at a constant temperature above 75°C throughout the extrusion process. |
| Drug Leaks from Liposomes After Loading | 1. Drug is not stably entrapped (e.g., no precipitation in the core after remote loading).2. The liposome membrane is too permeable to the drug at storage or physiological temperatures. | 1. For remote loading, ensure an appropriate trapping agent is used (e.g., sulfate for doxorubicin) to form a stable precipitate inside the liposome.2. The high T(m) of DBPC generally leads to very stable, low-leakage membranes at physiological temperatures. If leakage still occurs, verify the purity of the lipid. |
Data on Drug Loading in Saturated Phospholipid Liposomes
While specific data for DBPC is limited, the following table summarizes encapsulation efficiencies achieved with other long-chain saturated phospholipids, which can serve as a useful benchmark. Researchers should note that results with DBPC will be highly dependent on the specific drug and optimized formulation.
| Phospholipid Composition | Drug | Loading Method | Encapsulation Efficiency (%) | Drug-to-Lipid Ratio (mol/mol) | Reference |
| DMPC:CHOL:Triglyceride | Paclitaxel | Thin-film Hydration | >90% (qualitative) | ~6.3% | [2] |
| DSPC/Chol | Doxorubicin (B1662922) | Ammonium Sulfate Gradient | >90% | Not Reported | [4] |
| DPPC | Fluorescein-sodium | Centrifugation from W/F emulsion | ~84% | Not Reported | [7] |
| Various | Griseofulvin | Pro-liposome method | ~98% | Not Reported | [8] |
Abbreviations: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine, T(m) = 24°C), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine, T(m) = 55°C), DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine, T(m) = 41°C), CHOL (Cholesterol).
Detailed Experimental Protocols
Protocol 1: Preparation of DBPC Liposomes via Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar vesicles with a defined size. All steps must be conducted above the T(m) of DBPC (75°C).
-
Lipid Film Formation:
-
Dissolve 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) and other lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation without boiling (e.g., 60-65°C).
-
Gradually apply a vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Dry the film under a high vacuum for at least 2-4 hours (or overnight) to remove all residual solvent.
-
-
Hydration:
-
Pre-heat your aqueous hydration buffer (e.g., phosphate-buffered saline for passive loading or 250 mM ammonium sulfate for active loading) to 80-85°C.
-
Add the heated buffer to the flask containing the dry lipid film. If using passive loading, your hydrophilic drug should be dissolved in this buffer.
-
Agitate the flask by hand or on a rotary evaporator (with no vacuum) at 80-85°C for 30-60 minutes. This process hydrates the lipid film, leading to the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder assembly (e.g., by placing it in a heating block or oven) to 80-85°C.
-
Load the MLV suspension into a gas-tight syringe, pre-heated to the same temperature.
-
Pass the suspension back and forth through the membrane between two syringes. An odd number of passes (e.g., 11 or 21) is recommended.
-
The resulting suspension of large unilamellar vesicles (LUVs) should be more translucent.
-
Protocol 2: Remote Loading of an Amphipathic Weak Base (e.g., Doxorubicin)
This protocol assumes blank liposomes have been prepared as described above using an ammonium sulfate buffer.
-
Establish Transmembrane Gradient:
-
The blank liposomes prepared in 250 mM ammonium sulfate must have the external buffer exchanged.
-
Remove the external ammonium sulfate using either dialysis or size exclusion chromatography (e.g., a Sephadex G-50 column). Equilibrate and elute with a sucrose/histidine buffer (or similar) at pH 6.5-7.0. This creates a gradient where the intraliposomal space has a high concentration of (NH₄)₂SO₄ and a low pH, while the exterior is iso-osmotic with a higher pH.
-
-
Drug Loading:
-
Prepare a concentrated solution of the drug (e.g., doxorubicin HCl) in the external buffer.
-
Heat the gradient-established liposome suspension to a temperature just above the T(m) (e.g., 78-80°C). Note: While higher temperatures increase membrane permeability, they can also accelerate drug degradation. This temperature may need to be optimized.
-
Add the drug solution to the heated liposome suspension and incubate for 5-30 minutes. The uncharged form of the drug will diffuse across the bilayer, become protonated in the acidic core, and then form a precipitate with the sulfate ions, trapping it inside.
-
-
Purification:
-
Cool the liposome suspension to room temperature.
-
Remove any unencapsulated (free) drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the final lipid and drug concentrations to calculate the encapsulation efficiency and drug-to-lipid ratio.
-
Visualizations
Caption: Workflow for preparing DBPC liposomes via thin-film hydration.
Caption: Key steps for remote loading of a weak base into liposomes.
Caption: Decision-making workflow for troubleshooting low drug loading.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remote loading in liposome: a review of current strategies and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remote Loading of Anthracyclines into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Docosanoyl-sn-glycero-3-phosphocholine Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Docosanoyl-sn-glycero-3-phosphocholine formulations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Results or Loss of Biological Activity
-
Potential Cause: Degradation of this compound via hydrolysis.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the formulation is stored at the recommended temperature (typically -20°C for long-term storage) and protected from moisture. Saturated lipids like this compound are stable as powders and should be stored in a glass container with a teflon closure at ≤ -16°C.[1] When using a portion of the powder, allow the container to reach room temperature before opening to prevent moisture condensation.[1]
-
Analyze for Degradation Products: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect the presence of degradation products like docosanoic acid and glycerophosphocholine.
-
pH Control: The rate of hydrolysis is pH-dependent, with the minimum rate observed around pH 6.5 for saturated phosphatidylcholines.[2][3] Ensure the pH of your formulation is controlled, especially during preparation and storage.
-
Prepare Fresh Formulations: If significant degradation is suspected, it is best to prepare a fresh formulation from a new stock of this compound.
-
Issue 2: Changes in Physical Appearance of the Formulation (e.g., precipitation, aggregation)
-
Potential Cause: Physical instability of the formulation, which can be exacerbated by chemical degradation.
-
Troubleshooting Steps:
-
Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) to monitor changes in particle size and aggregation over time.
-
Zeta Potential Measurement: For liposomal formulations, measuring the zeta potential can provide insights into the surface charge and stability. Zeta potentials well below -25 mV are generally indicative of good stability.
-
Formulation Optimization: Consider the inclusion of stabilizers or cryoprotectants if the formulation is to be frozen. For liposomes, the addition of cholesterol can improve membrane rigidity and stability.[4][5]
-
Review Formulation Protocol: Ensure that the preparation method (e.g., thin-film hydration, sonication, extrusion) is optimized to produce stable vesicles of the desired size.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, a saturated lysophosphatidylcholine, is hydrolysis of the ester bond. This results in the formation of docosanoic acid (a free fatty acid) and glycerophosphocholine.[6][7] While saturated lipids are significantly more resistant to oxidation than unsaturated lipids, oxidative degradation can still occur under harsh conditions, initiated by reactive oxygen species (ROS).[6][8]
Q2: What are the optimal storage conditions for this compound and its formulations?
A2: For the solid powder, storage at -20°C in a tightly sealed glass container is recommended to minimize moisture exposure.[1] For aqueous formulations, short-term storage at 2-8°C is acceptable, but for long-term stability, aliquoting and storing at -20°C or below is advised to minimize hydrolysis.[7] Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound formulations?
A3: The hydrolysis of the ester linkage in phosphatidylcholines is pH-dependent. The rate of hydrolysis is minimized at a pH of approximately 6.5.[2][3] Both acidic and alkaline conditions can accelerate the degradation process.
Q4: Is oxidation a significant concern for this compound?
A4: As a saturated phospholipid, this compound is much less susceptible to oxidation compared to unsaturated phospholipids.[6] However, exposure to strong oxidizing agents or conditions that generate reactive oxygen species can lead to oxidative degradation.[8] To minimize this, it is advisable to use degassed buffers and consider purging storage containers with an inert gas like nitrogen or argon.
Q5: Can I freeze my this compound formulation?
A5: Freezing can be a suitable method for long-term storage, but it can also induce physical stress on the formulation, potentially leading to aggregation or, in the case of liposomes, leakage of encapsulated contents. The use of cryoprotectants, such as sugars (e.g., sucrose, trehalose) or glycerol, is recommended to protect the formulation during freezing and thawing.
Data Presentation
Table 1: Analytical Parameters for the Quantification of Long-Chain Lysophosphatidylcholines (including C22:0)
| Parameter | C22:0-LPC (this compound) |
| Linearity Range | 0.1–10 µmol/L |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Method Implementation (LLMI) | 0.16 µmol/L |
| Within-day Precision (%CV) | ≤15% |
| Total Precision (%CV) | ≤15% |
| Bias | ≤20% |
Data adapted from a clinical research method for the analysis of long-chain lysophosphatidylcholines in dried blood spots using LC-MS/MS.[9]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of Phosphatidylcholine and its Hydrolysis Products
This protocol is adapted from a method for the simultaneous analysis of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids.[2][10]
-
Objective: To separate and quantify this compound and its primary hydrolysis products (docosanoic acid and glycerophosphocholine).
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector
-
Silica analytical column (e.g., Allsphere silica)
-
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Chloroform
-
Mobile Phase B: Chloroform:Methanol (70:30, v/v)
-
Mobile Phase C: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)
-
-
Gradient Program: A specific gradient program should be developed and optimized for the specific column and analytes. An example program might involve a linear gradient from 100% A to a mixture of B and C over 20-25 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector Settings (ELSD):
-
Drift Tube Temperature: 40°C
-
Nebulizing Gas (Nitrogen) Pressure: 3.2 bar
-
-
Sample Preparation:
-
Dissolve the formulation in a suitable organic solvent (e.g., chloroform:methanol mixture).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Quantification: Use external standards of this compound, docosanoic acid, and glycerophosphocholine to create calibration curves for quantification.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the degradation pathways and to develop stability-indicating analytical methods.[11][12][13]
-
Objective: To accelerate the degradation of this compound under various stress conditions to identify potential degradation products.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the formulation in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate the formulation in 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the formulation with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid material or formulation to dry heat (e.g., 70°C).
-
Photostability: Expose the formulation to light according to ICH Q1B guidelines.
-
-
Procedure:
-
Prepare solutions of this compound in the respective stress conditions.
-
At predetermined time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1) to identify and quantify the parent compound and any degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structure of unknown degradation products.
-
Mandatory Visualization
Caption: Hydrolysis degradation pathway of this compound.
Caption: Simplified oxidative degradation pathway for saturated phospholipids.
Caption: Troubleshooting workflow for stability issues in formulations.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical development of liposome-based drugs: formulation, characterization, and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encapsula.com [encapsula.com]
- 7. benchchem.com [benchchem.com]
- 8. In situ investigation of the oxidation of a phospholipid monolayer by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Identification of intact oxidation products of glycerophospholipids in vitro and in vivo using negative ion electrospray iontrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Vesicle Size with High Phase Transition Lipids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for controlling vesicle size when using lipids with a high phase transition temperature (Tm), such as DPPC and DSPC.
Frequently Asked Questions (FAQs)
Q1: Why is temperature so critical when working with high Tm lipids like DPPC or DSPC? A1: Lipids with a high phase transition temperature (Tm) exist in a rigid, gel-like state at room temperature. To form uniform vesicles and control their size, the lipid bilayer must be in a more flexible, liquid-crystalline phase. Therefore, all hydration and processing steps, such as extrusion, must be conducted at a temperature at least 5-10°C above the Tm of the lipid with the highest transition temperature in your formulation.[1][2] This increased fluidity prevents filter clogging during extrusion and allows the lipid bilayers to successfully reorganize into smaller vesicles.[1]
Q2: What is the primary method for controlling vesicle size with high Tm lipids? A2: The most common and effective method is extrusion. This technique involves forcing a suspension of larger, often multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[3][4] The final vesicle size is primarily determined by the pore diameter of the filter used.[5] For best results, it is often recommended to perform sequential extrusions through progressively smaller pore sizes.[3]
Q3: How does lipid composition, beyond the primary high Tm lipid, affect vesicle size? A3: Lipid composition is a crucial factor. The inclusion of other lipids or molecules like cholesterol can significantly impact membrane fluidity, stability, and curvature stress, all ofwhich influence the final vesicle size.[6][7] The ratio of phospholipid to cholesterol, for instance, affects the structural integrity and fluidity of the membrane, which in turn influences drug encapsulation and vesicle size.[6][8]
Q4: How many times should I pass my lipid suspension through the extruder? A4: To achieve a narrow and uniform size distribution, the lipid suspension should be passed through the extruder membrane multiple times. Typically, 10 to 20 passes are recommended. The first few passes require the most pressure as they are responsible for breaking down the initial large, multilamellar structures. Subsequent passes help to homogenize the vesicle population.[4]
Q5: Can I form vesicles below the lipid's phase transition temperature? A5: While vesicle fusion to form supported lipid bilayers has been observed below Tm, it is not recommended for preparing a homogenous suspension of vesicles.[9][10] Attempting to hydrate (B1144303) or extrude high Tm lipids below their Tm will result in poor hydration, restricted membrane fluidity, and a high likelihood of clogging the extrusion membrane, leading to inconsistent and poorly controlled vesicle populations.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Extruder is Clogged / Very High Pressure Required | 1. Temperature is too low: The lipid is in the gel phase, making it too rigid to pass through the pores.[1]2. Lipid concentration is too high: Very high concentrations can increase viscosity and resistance.3. Initial vesicles are too large: Starting with very large, aggregated MLVs can block pores. | 1. Increase Temperature: Ensure your extruder's heating block and the lipid suspension are maintained at a temperature at least 5-10°C above the highest Tm of any lipid in your formulation.[2]2. Dilute Suspension: Try reducing the lipid concentration.3. Pre-processing: Subject the initial MLV suspension to a few freeze-thaw cycles or bath sonication to break down large aggregates before extrusion.[4][11] |
| Final Vesicle Size is Much Larger than Pore Size | 1. Insufficient Extrusion Passes: Not enough passes to fully homogenize the sample.2. Membrane is Damaged: The polycarbonate membrane may have been stretched or torn during assembly or extrusion.3. Vesicle Aggregation/Fusion: Post-extrusion aggregation can occur, especially in high ionic strength buffers.[12] | 1. Increase Passes: Increase the number of extrusion passes to at least 10-20.2. Inspect/Replace Membrane: Carefully inspect the membrane for damage and reassemble the extruder. Use two stacked membranes for better durability and results.[4]3. Optimize Buffer: Consider using a lower ionic strength buffer if aggregation is suspected. Characterize size immediately after preparation. |
| Broad/Polydisperse Size Distribution | 1. Incomplete Extrusion: Similar to having an average size that is too large, this can be caused by too few passes.2. Inconsistent Temperature: Fluctuations in temperature during extrusion can lead to inconsistencies in membrane fluidity.3. Poor Initial Hydration: If the initial lipid film is not fully hydrated, large, non-uniform lipid structures may persist. | 1. Increase Passes & Use Sequential Extrusion: Ensure at least 10 passes. For very small target sizes (e.g., <100 nm), start with a larger pore size (e.g., 400 nm) before moving to the final, smaller pore size.[3]2. Use a Jacketed Extruder: Employ a water-jacketed extruder to maintain a constant, uniform temperature throughout the process.[4]3. Improve Hydration: Ensure the lipid film is thin and uniform. Hydrate for a longer period with gentle agitation (vortexing) above the lipid Tm.[13][14] |
| Low Trapped Volume / Encapsulation Efficiency | 1. Vesicle Size is Too Small: Smaller vesicles inherently have a lower internal volume.2. Use of MLVs: Multilamellar vesicles have less entrapped aqueous volume compared to unilamellar vesicles of the same diameter.3. Loss of Contents During Extrusion: The high pressure may cause some leakage of encapsulated material. | 1. Use Larger Pore Size: If the application allows, use a larger extrusion pore size.2. Perform Freeze-Thaw Cycles: Subjecting the MLVs to several freeze-thaw cycles before extrusion can significantly increase the trapped volume by creating larger unilamellar or oligolamellar vesicles.[5]3. Optimize Formulation: Consider how the encapsulated molecule interacts with the lipid bilayer, as this can affect retention. |
Data Presentation: Vesicle Size Control via Extrusion
The following table summarizes expected vesicle sizes for various high Tm lipids when prepared using the thin-film hydration and extrusion method. Data is compiled from experimental findings.
| Lipid Composition | Hydration / Extrusion Temp. (°C) | Extrusion Pore Size (nm) | Resulting Mean Vesicle Diameter (nm) | Reference(s) |
| DSPC | 65 | 100 | ~117 | [4] |
| DSPC | 65 | 50 | ~74 | [4] |
| DSPC | 65 | 30 | ~66 | [4] |
| DSPC/Cholesterol (55:45 mol ratio) | 65 | 100 | ~110 | [4] |
| DSPC/Cholesterol (55:45 mol ratio) | 65 | 50 | ~70 | [4] |
| DSPC/Cholesterol (55:45 mol ratio) | 65 | 30 | ~58 | [4] |
| DPPC | 50 | 100 | ~117 | [4] |
Note: Vesicle diameters are approximate and can vary based on specific experimental conditions like pressure, lipid concentration, and the exact analysis method used (e.g., QELS vs. freeze-fracture).
Experimental Protocols
Protocol: Preparation of 100 nm Vesicles using DPPC (Tm ~41°C)
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a target diameter of ~100 nm using dipalmitoylphosphatidylcholine (DPPC) via the thin-film hydration and extrusion method.
Materials:
-
DPPC powder
-
Hydration buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4)
-
Nitrogen gas source
-
Rotary evaporator or vacuum desiccator
-
Water bath or heating block
-
Bath sonicator
-
Mini-extruder device with heating block (e.g., Avanti Mini-Extruder)
-
Gas-tight glass syringes (e.g., 1 mL)
-
Polycarbonate membranes (100 nm pore size)
-
Filter supports
Procedure:
-
Lipid Film Formation: a. Dissolve a known quantity of DPPC in chloroform in a round-bottom flask. b. Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.[13][14] c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration of Lipid Film: a. Pre-heat the hydration buffer to ~50°C (at least 5-10°C above DPPC's Tm). b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by vortexing for several minutes until all the lipid is suspended. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).[4] d. Maintain the suspension at ~50°C for 1 hour to ensure complete hydration, with intermittent vortexing.
-
(Optional) Freeze-Thaw Cycles: a. To increase lamellarity and improve trapping efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[5] b. Freeze the suspension rapidly in liquid nitrogen until solid. c. Thaw the suspension in a warm water bath (~50°C). Repeat for the desired number of cycles.
-
Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.[4][11] b. Pre-heat the extruder's heating block to ~50°C and allow the assembled device to equilibrate for at least 15 minutes.[4] c. Draw the MLV suspension into one of the glass syringes. Ensure the suspension and syringes are also warm. d. Carefully expel any air and connect the syringe to one side of the extruder. Connect an empty syringe to the other side. e. Gently push the plunger of the filled syringe, forcing the lipid suspension through the membrane into the empty syringe. This is the first pass. f. Repeat this process by pushing the suspension back and forth between the two syringes for a total of 11 to 21 passes.[3] g. After the final pass, collect the now translucent or opalescent suspension of LUVs from the extruder.
-
Characterization and Storage: a. Determine the vesicle size distribution and mean diameter using Dynamic Light Scattering (DLS). b. Store the prepared vesicles at 4°C. For long-term stability, storage above the Tm is generally not recommended as it can increase vesicle fusion and size changes.
Visualizations
Caption: Experimental workflow for preparing size-controlled vesicles.
Caption: Key parameters influencing final vesicle properties.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. liposomes.ca [liposomes.ca]
- 5. liposomes.ca [liposomes.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
Technical Support Center: C22:0 Phosphocholine Vesicles & Freeze-Thaw Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot issues related to the freeze-thaw of C22:0 phosphocholine (B91661) (Dibehenoylphosphatidylcholine, DBPC) vesicles.
Frequently Asked Questions (FAQs)
Q1: Why are my C22:0 phosphocholine vesicles aggregating after a freeze-thaw cycle?
A1: Aggregation of C22:0 phosphocholine vesicles after freeze-thaw is a common issue primarily due to the high phase transition temperature (Tm) of this lipid, which is approximately 75°C. Several factors can contribute to this:
-
Freezing Below the Phase Transition Temperature (Tm): When vesicles are frozen, the formation of ice crystals in the surrounding medium concentrates the vesicles and any solutes, leading to increased vesicle-vesicle interactions and potential fusion. For lipids with high Tm like C22:0, cooling below this temperature induces a transition from a fluid-like liquid crystalline phase to a more rigid gel phase. This phase transition can lead to defects in the vesicle membrane, making them more prone to aggregation and fusion upon thawing.
-
Ice Crystal Damage: The growth of ice crystals during freezing can exert mechanical stress on the vesicle bilayers, leading to rupture and subsequent aggregation of lipid fragments upon thawing.[1]
-
Insufficient Hydration: C22:0 phosphocholine requires hydration at a temperature significantly above its Tm to ensure the formation of stable, well-hydrated bilayers. If the initial hydration is incomplete, the resulting vesicles will be inherently unstable and more susceptible to aggregation during freeze-thaw.
Q2: I'm observing a significant increase in vesicle size and polydispersity index (PDI) after freezing and thawing. What could be the cause?
A2: An increase in vesicle size and PDI is indicative of vesicle fusion and/or aggregation. During the freeze-thaw process, the concentration of vesicles in the unfrozen water fraction increases, which can lead to collisions and fusion.[1] For high-Tm lipids like C22:0, the transition to the gel state upon cooling can create unstable, angular vesicle structures that are more likely to fuse upon thawing to minimize their surface energy.
Q3: My encapsulated drug is leaking out of the vesicles after a freeze-thaw cycle. How can I prevent this?
A3: Leakage of encapsulated contents is a well-documented consequence of freeze-thaw stress on liposomes. The primary causes are:
-
Membrane Permeability at the Tm: The permeability of a lipid bilayer is maximal at its phase transition temperature. As the vesicles are cooled and pass through their Tm, the membrane becomes transiently leaky, allowing the encapsulated contents to escape.
-
Ice Crystal Formation: Mechanical stress from ice crystals can create transient pores or completely rupture the vesicles, leading to content leakage.
-
Osmotic Stress: As ice forms, solutes in the extra-vesicular medium become concentrated, creating an osmotic gradient across the vesicle membrane. This can cause water to move out of the vesicles, leading to vesicle shrinkage and increased internal solute concentration, which can further destabilize the membrane and cause leakage.
To mitigate leakage, consider incorporating cryoprotectants into your formulation.
Q4: What are cryoprotectants and how do they help stabilize C22:0 phosphocholine vesicles during freeze-thaw?
A4: Cryoprotectants are substances that protect vesicles from the stresses of freezing. They can be categorized as membrane-permeating (e.g., glycerol (B35011), DMSO) or non-permeating (e.g., sugars like sucrose (B13894) and trehalose).
-
Sugars (e.g., Sucrose, Trehalose): These non-permeating cryoprotectants form a glassy matrix around the vesicles during freezing, which inhibits the formation of large ice crystals and reduces mechanical stress.[2] They also replace water molecules at the lipid headgroups, which helps to maintain the membrane's natural spacing and prevent fusion.
-
Glycerol: As a permeating cryoprotectant, glycerol can enter the vesicles, reducing the osmotic stress that occurs during freezing.
The choice and concentration of a cryoprotectant need to be optimized for your specific formulation.
Q5: What is the recommended procedure for preparing C22:0 phosphocholine vesicles to improve their freeze-thaw stability?
A5: Proper preparation is crucial for the stability of high-Tm vesicles. The key is to ensure complete hydration of the lipid above its Tm. A recommended starting point is the thin-film hydration method followed by extrusion. It is critical to perform the hydration and extrusion steps at a temperature well above the 75°C Tm of C22:0 phosphocholine, for instance, at 80-85°C. This ensures the lipid is in a fluid state, which is necessary for the formation of stable, unilamellar vesicles.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the freeze-thaw of C22:0 phosphocholine vesicles.
Problem: Vesicle aggregation, increased size, and/or high PDI after freeze-thaw.
References
minimizing polydispersity in behenoyl liposome preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when minimizing polydispersity in behenoyl liposome (B1194612) preparations.
Frequently Asked Questions (FAQs)
Q1: What are behenoyl liposomes and why is their polydispersity important?
A1: Behenoyl liposomes are vesicles composed of phospholipids (B1166683) containing behenic acid, a 22-carbon saturated fatty acid. Their high phase transition temperature (Tc) imparts high rigidity and stability to the liposomal membrane. The Polydispersity Index (PDI) is a measure of the uniformity of liposome sizes in a preparation. A low PDI (typically < 0.2) is crucial for pharmaceutical applications as it ensures batch-to-batch reproducibility, predictable drug release profiles, and consistent in vivo performance.[1][2]
Q2: What is the primary challenge in preparing behenoyl liposomes with low polydispersity?
A2: The primary challenge stems from the high phase transition temperature (Tc) of behenoyl-containing lipids, such as 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC). The Tc for DBPC is significantly above room temperature, requiring all preparation steps (hydration, extrusion) to be performed at elevated temperatures to ensure the lipid bilayer is in a fluid state for proper vesicle formation and sizing.[3] Failure to maintain a temperature above the Tc can result in incomplete hydration, inefficient size reduction, and the formation of aggregated or non-spherical vesicles, all contributing to a high PDI.
Q3: What are the most common methods for preparing behenoyl liposomes?
A3: The most common methods are thin-film hydration followed by a size reduction technique.[4]
-
Thin-Film Hydration: This involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer above the lipid's Tc. This initial step typically produces large, multilamellar vesicles (MLVs) with high polydispersity.
-
Size Reduction (Downsizing): To achieve a uniform size distribution, the MLV suspension must be downsized. Extrusion is the most widely recommended method for obtaining unilamellar vesicles with a low PDI.[5][6] Sonication can also be used, but it may be less effective for high-Tc lipids and can potentially lead to lipid degradation.
Q4: How does cholesterol affect the polydispersity of behenoyl liposomes?
A4: Cholesterol is often included in liposome formulations to modulate membrane fluidity and stability. For high-Tc lipids like those with behenoyl chains, cholesterol can help to increase bilayer fluidity, which can facilitate the formation of smaller, more uniform vesicles during extrusion.[1] However, the optimal concentration of cholesterol should be determined empirically for each specific formulation.
Troubleshooting Guide: Minimizing Polydispersity
This guide addresses common issues leading to high PDI in behenoyl liposome preparations.
| Problem | Potential Cause | Recommended Solution |
| High PDI (>0.3) after hydration | Incomplete hydration of the lipid film. | Ensure the hydration buffer is pre-heated to a temperature significantly above the Tc of the behenoyl lipid (e.g., 60-65°C for DSPC, a proxy for behenoyl lipids).[3] Vortex or agitate the flask vigorously during hydration to ensure the entire lipid film is exposed to the buffer. |
| Lipid concentration is too high. | High lipid concentrations can hinder efficient hydration and lead to the formation of large aggregates. Try reducing the initial lipid concentration. | |
| High PDI after extrusion | Extrusion temperature is too low. | The extruder and the liposome suspension must be maintained at a temperature above the lipid's Tc throughout the extrusion process.[3] Use a heated extruder or a water bath to maintain the temperature. |
| Insufficient number of extrusion cycles. | For high-Tc lipids, multiple extrusion passes are often necessary to achieve a low PDI. Start with at least 10-15 passes and optimize as needed. Some studies suggest up to 50 passes for optimal results. | |
| Clogged extruder membrane. | This can occur if the initial liposome suspension contains very large aggregates. Consider a pre-extrusion step through a larger pore size membrane (e.g., 400 nm) before the final extrusion. | |
| Liposome aggregation over time | Insufficient surface charge. | If using neutral lipids, consider incorporating a small percentage (5-10 mol%) of a charged lipid (e.g., a behenoyl-containing phosphatidylglycerol) to increase electrostatic repulsion between vesicles. |
| Inappropriate storage conditions. | Store liposome suspensions at a controlled temperature, typically refrigerated (2-8°C), to minimize lipid degradation and fusion. Avoid freezing unless a suitable cryoprotectant is used. |
Data Presentation
The following tables summarize the impact of key parameters on the Polydispersity Index (PDI) of high-transition-temperature liposomes, using Distearoylphosphatidylcholine (DSPC) as a representative for behenoyl lipids due to the scarcity of specific data for the latter.
Table 1: Effect of Extrusion Flow Rate on Liposome Size and PDI
| Flow Rate (mL/min) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 1 | ~150 | ~0.15 |
| 5 | ~120 | ~0.20 |
| 9 | ~100 | ~0.25 |
Source: Adapted from data on extruded liposomes, highlighting that while higher flow rates can decrease size, they may negatively impact homogeneity.[5][6]
Table 2: Effect of Extrusion Membrane Pore Size on Liposome PDI
| Membrane Pore Size (µm) | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 0.2 | ~180 | ~0.12 |
| 0.1 | ~110 | ~0.08 |
| 0.05 | ~70 | ~0.05 |
Source: Adapted from studies on the effect of membrane pore size, demonstrating that smaller pore sizes lead to smaller and more uniform liposomes.[5]
Experimental Protocols
Protocol 1: Thin-Film Hydration for Behenoyl Liposomes
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) and other lipids (e.g., cholesterol)
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
Procedure:
-
Lipid Dissolution: Dissolve the behenoyl lipid and any other lipid components in the organic solvent in the round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be warm enough to facilitate evaporation but not so high as to degrade the lipids. A thin, uniform lipid film should form on the inner surface of the flask.
-
Solvent Removal: Dry the lipid film under high vacuum for at least 2-3 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Pre-heat the hydration buffer to a temperature well above the Tc of the behenoyl lipid (e.g., 70-80°C). Add the pre-heated buffer to the round-bottom flask containing the dry lipid film.
-
Vesicle Formation: Immediately and vigorously agitate the flask using a vortex mixer. Continue agitation while maintaining the temperature above the Tc in a water bath for 30-60 minutes to ensure complete hydration and the formation of multilamellar vesicles (MLVs). The resulting suspension will appear milky.
Protocol 2: Extrusion for Size Reduction of Behenoyl Liposomes
Materials:
-
MLV suspension from Protocol 1
-
Extruder device with a heating block
-
Polycarbonate membranes of the desired pore size (e.g., 100 nm)
-
Gas-tight syringes
Procedure:
-
Extruder Assembly: Assemble the extruder according to the manufacturer's instructions, placing the polycarbonate membrane securely in the filter holder.
-
Temperature Control: Pre-heat the extruder to a temperature above the Tc of the behenoyl lipid (e.g., 70-80°C).
-
Loading the Liposomes: Transfer the MLV suspension into one of the gas-tight syringes. Place the loaded syringe into the pre-heated extruder.
-
Extrusion: Gently and steadily push the plunger of the loaded syringe to pass the liposome suspension through the membrane to the second syringe.
-
Repeat Cycles: Pass the liposome suspension back and forth through the membrane for a predetermined number of cycles (e.g., 11-21 times). An odd number of passes ensures the final product is in the opposite syringe.
-
Collection and Storage: Collect the final extruded liposome suspension. For storage, rapidly cool the suspension to room temperature and then store at 2-8°C.
Visualizations
Caption: Workflow for preparing behenoyl liposomes with low polydispersity.
Caption: A logical guide for troubleshooting high PDI in liposome preparations.
References
- 1. bepls.com [bepls.com]
- 2. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bluetigerscientific.com [bluetigerscientific.com]
- 5. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Very-Long-Chain Phospholipids
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of very-long-chain phospholipids (B1166683) (VLC-PLs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of VLC-PLs by mass spectrometry.
Issue 1: Low or No Signal Intensity for VLC-PLs
Question: I am not detecting my target VLC-PLs, or the signal intensity is extremely low. What are the potential causes and solutions?
Answer: Low or no signal for VLC-PLs is a common issue, often stemming from their unique physicochemical properties. The primary factors to investigate are poor ionization efficiency, suboptimal sample preparation, and inappropriate instrument settings.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no VLC-PL signal.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Ionization Efficiency | VLC-PLs, with their long, hydrophobic acyl chains, can be challenging to ionize effectively using electrospray ionization (ESI).[1][2] | - Optimize Mobile Phase: Add a make-up solvent post-column to enhance ionization.[2] Consider using mobile phase modifiers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve adduct formation. - Adjust ESI Source Parameters: Systematically optimize source parameters such as capillary voltage, gas temperatures, and flow rates. In-source fragmentation can be an issue, so finding a balance between sensitivity and fragmentation is key.[3] |
| Suboptimal Sample Preparation | Inadequate extraction or cleanup can lead to the loss of VLC-PLs or the presence of interfering substances that cause ion suppression.[4] | - Use Appropriate Extraction Solvents: A mixture of chloroform (B151607) and methanol (B129727) is commonly used for phospholipid extraction.[5] For tissues, homogenization is a critical step. - Remove Interfering Substances: High concentrations of salts or detergents can suppress the ESI signal and should be removed during sample preparation.[4] |
| Inappropriate Instrument Settings | The mass spectrometer settings may not be suitable for the detection of your specific VLC-PLs. | - Check Mass Range: Ensure the mass range of your scan includes the m/z of your target VLC-PLs. - Tuning and Calibration: Confirm that the instrument is properly tuned and calibrated across the relevant mass range. |
| Hardware Interactions | Phospholipids, particularly those with charged head groups, can interact with stainless steel components in the LC system, leading to poor peak shape and recovery. | - Use Biocompatible Components: If possible, use an LC system with PEEK or other biocompatible tubing and fittings to minimize analyte adsorption.[6] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Question: My VLC-PL peaks are tailing or are very broad. How can I improve the peak shape?
Answer: Poor peak shape for VLC-PLs is often related to their high hydrophobicity and potential for secondary interactions with the stationary phase or system components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Mobile Phase Strength | The high hydrophobicity of VLC-PLs may require a stronger organic solvent to ensure proper elution from a reversed-phase column. | - Increase Organic Content: Adjust the gradient to include a higher percentage of a strong organic solvent like isopropanol. - Optimize Gradient Slope: A shallower gradient may improve the separation of closely eluting species. |
| Secondary Interactions with Stationary Phase | Residual silanols on silica-based C18 columns can interact with the phosphate (B84403) group of phospholipids, causing peak tailing. | - Use an Appropriate Column: Consider using a column with end-capping or a different stationary phase chemistry. - Mobile Phase Additives: The addition of a small amount of a weak acid or base can help to suppress silanol (B1196071) interactions. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. | - Match Injection Solvent to Mobile Phase: Ideally, the injection solvent should be the same as or weaker than the initial mobile phase. |
| Column Overloading | Injecting too much sample can lead to broad, asymmetric peaks. | - Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to see if peak shape improves. |
Issue 3: In-source Fragmentation of VLC-PLs
Question: I am observing significant fragmentation of my VLC-PLs in the mass spectrometer source, leading to difficulties in identifying the precursor ion. How can I minimize this?
Answer: In-source fragmentation (ISF) can occur when the conditions in the ESI source are too energetic, causing the VLC-PLs to fragment before they reach the mass analyzer.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-source fragmentation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Source Temperatures | Excessive heat in the ESI source can lead to thermal degradation of the VLC-PLs. | - Reduce Source Temperatures: Lower the desolvation gas temperature and capillary temperature in a stepwise manner to find the optimal balance between desolvation and fragmentation.[3] |
| High Voltages | High capillary or cone voltages can induce fragmentation. | - Lower Voltages: Systematically reduce the capillary and cone (or fragmentor) voltages to minimize fragmentation while maintaining adequate signal.[3] |
| Mobile Phase Composition | The composition of the mobile phase can influence the stability of the ions in the gas phase. | - Add Modifiers: The presence of modifiers like ammonium acetate can sometimes help to form more stable adducts, reducing fragmentation. |
Frequently Asked Questions (FAQs)
1. What is the best way to extract VLC-PLs from mammalian tissues?
A modified Folch or Bligh-Dyer extraction using a mixture of chloroform and methanol is a common and effective method for extracting phospholipids from tissues.[5][7][8] Key considerations for VLC-PLs include ensuring complete homogenization of the tissue to disrupt cell membranes and release the lipids. It is also important to use high-purity, LC-MS grade solvents to avoid introducing contaminants.
2. Which liquid chromatography mode is best for separating VLC-PLs?
Reversed-phase liquid chromatography (RPLC) is the most widely used method for the analysis of complex lipids, including VLC-PLs.[9] RPLC separates lipids based on their hydrophobicity, which is primarily determined by the length and degree of unsaturation of their acyl chains. For class separation of phospholipids, hydrophilic interaction liquid chromatography (HILIC) can be employed.[9]
3. What are the typical fragmentation patterns for VLC-PLs in tandem mass spectrometry?
In positive ion mode, phosphatidylcholines (PCs) typically show a characteristic neutral loss of the phosphocholine (B91661) headgroup (183 Da) or a product ion at m/z 184.[10] In negative ion mode, fragmentation often yields carboxylate anions corresponding to the fatty acyl chains, providing information about the fatty acid composition.[1][10] The fragmentation patterns can be complex and are dependent on the collision energy.
4. How can I quantify VLC-PLs accurately?
Accurate quantification of VLC-PLs can be challenging due to the lack of commercially available standards for every species. A common approach is to use a stable isotope-labeled internal standard from the same lipid class with a known concentration.[11] Relative quantification can be performed by comparing the peak areas of the analyte to the internal standard. For absolute quantification, a calibration curve with a series of known concentrations of a suitable standard is required.
5. What are the known biological roles of VLC-PLs?
VLC-PLs are important components of cellular membranes and have been implicated in various biological processes and diseases. They are particularly abundant in the retina, and mutations in the ELOVL4 gene, which is involved in the synthesis of very-long-chain fatty acids, are associated with macular dystrophy.[12] There is also growing evidence for the involvement of VLC-PLs in cancer, where changes in their abundance have been observed in tumor tissues.[5][13] In neuronal signaling, VLC-PLs are thought to play a role in membrane structure and function.
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Phospholipids from Mammalian Brain Tissue
This protocol is adapted from standard lipid extraction methods and is suitable for the extraction of VLC-PLs from brain tissue for LC-MS analysis.
Materials:
-
Fresh or frozen brain tissue
-
Homogenizer
-
Chloroform (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution (LC-MS grade water)
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50-100 mg of brain tissue in a glass tube.
-
Add 1 mL of ice-cold methanol and homogenize the tissue thoroughly.
-
Add 2 mL of chloroform and vortex for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).
Signaling Pathways and Biological Relevance
VLC-PLs in Cancer Cell Signaling
Recent research has highlighted the importance of VLC-PLs in cancer biology. The elongation of fatty acid chains, a process regulated by ELOVL enzymes, has been identified as a common trait in some cancers, such as lung squamous cell carcinoma.[13] This leads to an accumulation of phospholipids with longer acyl chains in tumor tissues.[13] These alterations in the lipidome can affect membrane fluidity, lipid raft formation, and the activity of membrane-associated signaling proteins, thereby contributing to tumor growth and survival.[4][5]
Caption: Simplified pathway showing the role of VLC-PLs in cancer.
References
- 1. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of ionization efficiency of mass spectrometric analysis from non-electrospray ionization friendly solvents with conventional and novel ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of lipid species in membranes and cancer-related changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearate‐derived very long‐chain fatty acids are indispensable to tumor growth | The EMBO Journal [link.springer.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Identification and quantification of phosphatidylcholines containing very-long-chain polyunsaturated fatty acid in bovine and human retina using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospholipid profiling identifies acyl chain elongation as a ubiquitous trait and potential target for the treatment of lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR Sample Preparation for Behenoyl Lipids
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) sample preparation of behenoyl lipids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflow. Behenoyl lipids, with their long saturated acyl chains (C22:0), often present significant challenges in NMR sample preparation, primarily due to their low solubility and high tendency to aggregate. This guide provides detailed solutions, experimental protocols, and frequently asked questions to help you acquire high-quality NMR data.
Troubleshooting Guide
This section addresses specific problems you may encounter during the preparation and analysis of behenoyl lipid samples.
| Problem | Potential Cause | Recommended Solution |
| Poor or incomplete dissolution of the behenoyl lipid. | The lipid's long, saturated acyl chain leads to low solubility in common deuterated solvents at room temperature. | 1. Solvent Selection: Use deuterated chloroform (B151607) (CDCl₃) as a starting point. For more polar behenoyl lipids, a mixture of chloroform-d (B32938) and methanol-d4 (B120146) may be effective.[1] A specialized solvent system composed of pyridine-d5, deuterium (B1214612) chloride in deuterium oxide, methanol-d4, and chloroform-d (in a 1:1:2:10 volume ratio) has been shown to be effective for lipids prone to aggregation.[2] 2. Gentle Warming: Carefully warm the sample in a water bath to aid dissolution, especially for waxy samples like behenyl arachidate. 3. Vortexing: After adding the solvent, vortex the sample for at least 60 seconds to ensure thorough mixing.[3] |
| Broad or poorly resolved peaks in the NMR spectrum. | 1. Sample Aggregation: Behenoyl lipids tend to self-associate, forming aggregates that lead to broad signals.[2] 2. High Viscosity: A highly concentrated sample can be viscous, resulting in broader lines. 3. Presence of Particulates: Undissolved material or dust can disrupt the magnetic field homogeneity. | 1. Increase Temperature: Acquiring the NMR spectrum at an elevated temperature (e.g., 298–323 K) can disrupt aggregates and increase molecular tumbling, leading to sharper signals.[4] 2. Adjust Concentration: Use the lowest concentration that provides an adequate signal-to-noise ratio. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is a good starting point. 3. Filtration: Always filter the sample solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any solid particles.[5] |
| Low signal-to-noise ratio. | 1. Insufficient Sample Concentration: The amount of lipid is too low for detection. 2. Sample Degradation: The lipid may have degraded during preparation. | 1. Increase Concentration: For ¹³C NMR, a higher concentration (50-100 mg) is often necessary due to the low natural abundance of the ¹³C isotope.[3] 2. Check Sample Integrity: Ensure the sample has been stored properly and handle it under an inert atmosphere if it is prone to oxidation. |
| Presence of extraneous peaks in the spectrum. | 1. Solvent Impurities: Residual protons in the deuterated solvent or water contamination. 2. Contamination from Glassware or Pipettes: Greases or other residues can introduce unwanted signals. | 1. Use High-Purity Solvents: Employ high-purity deuterated solvents and consider using single-use ampoules to minimize water contamination.[6] 2. Thoroughly Clean Equipment: Ensure all glassware, including NMR tubes and pipettes, is scrupulously clean. Avoid using plastic labware that can leach plasticizers. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving behenoyl lipids?
A1: Deuterated chloroform (CDCl₃) is the most common and effective starting solvent for nonpolar lipids like many behenoyl derivatives. For more complex or polar behenoyl lipids, a mixture of deuterated chloroform and deuterated methanol (B129727) can improve solubility.[1] If aggregation remains an issue, a specialized solvent system of pyridine-d5/DCl in D2O/methanol-d4/chloroform-d (1:1:2:10 v/v) is highly recommended.[2]
Q2: My behenoyl lipid sample is a waxy solid. How can I ensure it fully dissolves?
A2: For waxy samples, gentle warming in a water bath can significantly aid dissolution. After adding the solvent, ensure the vial is securely capped and vortex thoroughly. It is crucial to visually inspect the solution to ensure no solid particles remain before filtering it into the NMR tube.
Q3: Why are my NMR peaks so broad, and how can I sharpen them?
A3: Broad peaks are a common issue with long-chain lipids and are primarily caused by aggregation and slow molecular tumbling. To address this:
-
Increase the acquisition temperature: Running the experiment at a higher temperature (e.g., 50°C or 323 K) can break up aggregates and increase molecular motion, resulting in sharper lines.[4]
-
Use a specialized solvent system: The aforementioned pyridine-based solvent mixture is designed to minimize aggregation.[2]
-
Optimize concentration: Avoid overly concentrated samples, which can lead to high viscosity and broader signals.
Q4: How much sample do I need for ¹H and ¹³C NMR of behenoyl lipids?
A4: For ¹H NMR, a sample amount of 10-30 mg in 0.6-0.7 mL of solvent is typically sufficient. Due to the lower sensitivity of the ¹³C nucleus, a higher concentration of 50-100 mg is recommended for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.[3]
Q5: Can I perform quantitative NMR (qNMR) on behenoyl lipids?
A5: Yes, qNMR can be performed on behenoyl lipids. It is essential to use a certified internal standard that has a known concentration and signals that do not overlap with your lipid signals. For accurate quantification, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest and use a 90° pulse angle.[3]
Data Presentation
Table 1: Recommended Deuterated Solvents for Behenoyl Lipids
| Solvent | Polarity | Typical Use Cases | Considerations |
| Chloroform-d (CDCl₃) | Nonpolar | General purpose for nonpolar behenoyl esters and fatty acids. | May require warming for waxy solids. |
| Chloroform-d / Methanol-d4 Mixtures | Moderately Polar | Behenoyl lipids with polar head groups (e.g., glycerides, phospholipids). | The ratio can be adjusted to optimize solubility. |
| Pyridine-d5 / DCl in D₂O / Methanol-d4 / Chloroform-d (1:1:2:10 v/v) | Mixed Polarity | Highly aggregating lipids, complex lipid mixtures. | Excellent for achieving high resolution.[2] |
| Toluene-d8 | Nonpolar | Alternative for nonpolar lipids, especially at high temperatures. | Can be used for waxy samples that require heating.[6] |
Table 2: Typical ¹H NMR Chemical Shifts for Saturated Fatty Acid Esters
| Protons | Chemical Shift (ppm) | Multiplicity |
| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.22 - 1.42 | Multiplet |
| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | 1.56 - 1.68 | Multiplet |
| α-Methylene to Carbonyl (-CH₂-COOR) | 2.29 - 2.30 | Triplet |
| Methoxy (-OCH₃) of Methyl Ester | 3.65 - 3.67 | Singlet |
| Methylene of Alcohol Moiety (-OCH₂-) | ~4.05 | Triplet |
| Data adapted from typical values for long-chain fatty acid esters.[3] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for Behenoyl Esters
This protocol is suitable for simple behenoyl esters that are expected to have reasonable solubility in CDCl₃ with gentle warming.
-
Weighing: Accurately weigh 10-30 mg of the behenoyl ester into a clean, dry glass vial.
-
Solvent Addition: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Securely cap the vial and gently warm it in a water bath (not exceeding 50°C) while vortexing intermittently until the sample is fully dissolved. Visually inspect for any remaining solid particles.
-
Filtration: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool. Filter the lipid solution directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Analysis: Acquire the NMR spectrum. If line broadening is observed, consider re-acquiring the spectrum at an elevated temperature (e.g., 313 K or 40°C).
Protocol 2: Sample Preparation for Aggregation-Prone Behenoyl Lipids
This protocol utilizes a specialized solvent system to minimize aggregation and is recommended for complex behenoyl lipids or when high resolution is critical.
-
Solvent Mixture Preparation: Prepare the solvent mixture of pyridine-d5, deuterium chloride in deuterium oxide (e.g., 1 M solution), methanol-d4, and chloroform-d in a 1:1:2:10 volume ratio.
-
Weighing: Weigh 10-30 mg of the behenoyl lipid into a glass vial.
-
Dissolution: Add 0.7 mL of the prepared solvent mixture to the vial. Vortex thoroughly for at least one minute. Gentle warming may be applied if necessary.
-
Filtration: Filter the solution through a glass wool-plugged Pasteur pipette into a 5 mm NMR tube.
-
Analysis: Acquire the NMR spectrum at ambient or elevated temperature as needed.
Visualizations
Caption: Experimental workflow for optimizing behenoyl lipid NMR sample preparation.
Caption: Troubleshooting logic for common issues in behenoyl lipid NMR.
References
- 1. Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
dealing with high back pressure during extrusion of C22:0 lipids
Technical Support Center: Extrusion of C22:0 Lipids
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with C22:0 (behenic acid-containing) lipids who are encountering high back pressure during liposome (B1194612) extrusion.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extrusion of long-chain saturated lipids.
Q1: Why am I experiencing extremely high back pressure when extruding my C22:0 lipid formulation?
High back pressure during the extrusion of C22:0 lipids is most commonly due to the high phase transition temperature (T_m) of the lipid. C22:0 is a very long-chain saturated fatty acid (VLSFA), which makes lipid bilayers composed of it highly rigid and ordered (in a gel state) at room temperature[1][2]. Extrusion must be performed at a temperature well above the T_m to ensure the lipid bilayer is in a fluid, liquid-crystalline state, which allows it to deform and pass through the extruder's membrane pores[3][4].
Other potential causes include:
-
Lipid concentration is too high: Highly concentrated lipid suspensions are more viscous and can clog the membrane[5].
-
Clogged membrane or filter supports: Undissolved lipid aggregates or impurities can block the pores[5][6].
-
Improper hydration: A poorly hydrated lipid film can result in very large, rigid multilamellar vesicles (MLVs) that are difficult to extrude.
-
Flow rate is too high: Pushing the lipid suspension through the membrane too quickly increases pressure[7].
Q2: What is the recommended extrusion temperature for C22:0 lipids?
The critical factor for successful extrusion is operating above the lipid's main phase transition temperature (T_m)[4]. For a common C22:0-containing phospholipid, 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC), the T_m is approximately 75-80°C [3][8].
Therefore, it is recommended to perform the entire extrusion process, including the heating of the extruder block and the lipid suspension itself, at 85°C to 90°C . This ensures the lipids are in a fluid state, significantly reducing the pressure required for extrusion[3].
Q3: My back pressure is still high even when extruding above the T_m. What else can I do?
If high pressure persists despite correct temperature control, consider the following systematic troubleshooting steps:
-
Reduce Lipid Concentration: If your lipid concentration is high (e.g., >10 mg/mL), try diluting the suspension to 1-5 mg/mL. This reduces viscosity and the likelihood of pore clogging[5].
-
Perform Sequential Extrusion: Do not attempt to extrude directly through a 100 nm membrane. First, pass the MLV suspension through a membrane with a larger pore size (e.g., 400 nm or 800 nm) to gradually reduce vesicle size before extruding through the final, smaller pore size membrane[5].
-
Incorporate Freeze-Thaw Cycles: Before extrusion, subject the hydrated MLV suspension to 5-10 freeze-thaw cycles. This process involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (kept below the lipid T_m). This helps to break down large lipid aggregates and promotes the formation of unilamellar vesicles, which can ease the extrusion process[9].
-
Check for System Clogs: Disassemble the extruder and check for blockages. Ensure the filter supports are not clogged and that the polycarbonate membrane is intact. Sometimes, membranes can get clogged on the very first pass, requiring replacement[5][6].
-
Reduce Flow Rate/Pressure: If using a manual extruder, apply slow, steady pressure. For pneumatic extruders, reduce the applied nitrogen pressure. A slower flow rate gives the vesicles more time to deform and pass through the pores, reducing overall back pressure[7].
-
Ensure Proper Hydration: Go back to the lipid film preparation step. Ensure a thin, even lipid film was created and that hydration was performed with vigorous mixing (e.g., vortexing) at a temperature above the T_m to form a homogenous MLV suspension[10].
Q4: Can I sonicate my multilamellar vesicles (MLVs) before extrusion to reduce their size?
Sonication (either probe or bath) can be used to break down large MLVs. However, it is an aggressive technique that can cause the degradation of lipids through oxidation or hydrolysis, and it may also alter the distribution of any encapsulated materials[5]. While it can be effective, it is often recommended to first try the gentler method of freeze-thaw cycles[5][9]. If you choose to sonicate, use a bath sonicator for short durations and keep the sample on ice to minimize local heating[9].
Q5: How many extrusion passes are necessary for C22:0 lipids?
For rigid, saturated lipids like those containing C22:0, a higher number of passes is often required to achieve a uniform, monodisperse population of vesicles. A minimum of 11 to 21 passes through the final membrane is recommended. The back pressure is typically highest during the first few passes and should decrease as the MLVs are progressively converted to smaller, unilamellar vesicles[7].
Section 2: Data Summary Tables
Table 1: Properties of C22:0-Containing Phospholipid vs. Other Common Saturated Phospholipids This table compares 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) with other commonly used saturated lipids to highlight the impact of acyl chain length on the phase transition temperature.
| Lipid | Abbreviation | Acyl Chain Composition | Phase Transition Temp. (T_m) |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | C16:0 / C16:0 | ~41°C[11] |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | C18:0 / C18:0 | ~55°C[8][12] |
| 1,2-Dibehenoyl-sn-glycero-3-phosphocholine | DBPC | C22:0 / C22:0 | ~75°C [8][13] |
Table 2: Recommended Extrusion Parameters for C22:0 Lipid Formulations This table provides a summary of starting parameters for optimizing the extrusion process.
| Parameter | Recommended Value | Rationale & Notes |
| Extrusion Temperature | 85 - 90°C | Must be 10-15°C above the T_m of the C22:0 lipid (~75°C) to ensure the bilayer is in a fluid state[3][4][5]. |
| Lipid Concentration | 1 - 10 mg/mL | Higher concentrations increase viscosity and risk of clogging. Start low if high pressure is an issue[5]. |
| Pre-Treatment | 5-10 Freeze-Thaw Cycles | Disrupts large MLVs and reduces the initial back pressure during the first extrusion pass[9]. |
| Sequential Extrusion | Yes (e.g., 400 nm → 100 nm) | Gradual size reduction is crucial for rigid lipids and prevents membrane rupture or clogging[5]. |
| Number of Passes | 11 - 21 (through final membrane) | Ensures a homogenous size distribution (low Polydispersity Index)[7]. |
| Extrusion Pressure | Apply slow, steady pressure | Avoid sudden high pressure, which can damage the membrane and vesicles. Pressure should decrease after initial passes. |
Section 3: Key Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This protocol describes the initial formation of multilamellar vesicles (MLVs).
-
Lipid Preparation: Weigh the desired amount of C22:0 lipid (and any other lipids in your formulation) and dissolve in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask[14].
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. An alternative is to slowly evaporate the solvent under a gentle stream of inert nitrogen gas while rotating the flask by hand to create a thin, even lipid film on the flask wall[10][14].
-
Drying: Place the flask under high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent[10].
-
Hydration: Add the desired aqueous buffer to the flask. The buffer should be pre-heated to your target extrusion temperature (e.g., 85-90°C).
-
MLV Formation: Agitate the flask vigorously (e.g., by vortexing or manual shaking) while maintaining the temperature above the lipid T_m. Continue until all the lipid film is suspended in the buffer, forming a milky suspension of MLVs.
Protocol 2: Pre-Treatment of MLVs by Freeze-Thaw Cycles
This optional but highly recommended step helps to reduce the size of MLVs before extrusion.
-
Freezing: Immerse the vial containing the MLV suspension in liquid nitrogen for 1-2 minutes until it is completely frozen[9].
-
Thawing: Transfer the vial to a warm water bath set to a temperature slightly above freezing but below the lipid's T_m to thaw the suspension.
-
Repeat: Repeat this freeze-thaw cycle for 5-10 iterations[9]. This process disrupts the lamellar structure and can increase the encapsulation efficiency.
Protocol 3: Liposome Extrusion
This protocol details the process of sizing MLVs into large unilamellar vesicles (LUVs).
-
Extruder Assembly: Assemble the mini-extruder device with the desired polycarbonate membranes and filter supports according to the manufacturer's instructions. For sequential extrusion, start with the larger pore size membrane (e.g., 400 nm).
-
Heating: Place the assembled extruder into a heating block and allow it to equilibrate at the target temperature (e.g., 85-90°C) for at least 15-20 minutes[5]. Also, ensure the syringes and the lipid suspension are kept at this temperature.
-
Loading: Draw the MLV suspension into one of the glass syringes and connect it to one side of the extruder. Connect an empty syringe to the other side.
-
Extrusion: Gently and with steady pressure, push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe. This completes one pass.
-
Repeat: Pass the suspension back and forth between the two syringes for the desired number of passes (e.g., 11-21 times)[7].
-
Sequential Sizing: If performing sequential extrusion, disassemble the extruder, replace the membrane with the smaller pore size (e.g., 100 nm), reassemble, and repeat the extrusion process.
-
Collection: After the final pass, collect the resulting LUV suspension from the extruder. Store at 4°C and use within a few days for best results[14].
Section 4: Visual Guides
The following diagrams illustrate key workflows and relationships in the extrusion process.
Caption: High Back Pressure Troubleshooting Workflow.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Exposome-Explorer - Behenic acid (22:0) (Compound) [exposome-explorer.iarc.fr]
- 3. Extrusion: A new method for rapid formulation of high-yield, monodisperse nanobubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. sfu.ca [sfu.ca]
- 8. avantiresearch.com [avantiresearch.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
Technical Support Center: Synthesis of 1-Docosanoyl-sn-glycero-3-phosphocholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso-PC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing this compound involve the selective acylation of the primary hydroxyl group of sn-glycero-3-phosphocholine (GPC). Key approaches include:
-
Acylation with Docosanoyl Anhydride (B1165640) and a Catalyst: This method employs docosanoyl anhydride as the acylating agent in the presence of a catalyst, such as 4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine.[1][2] This approach is often favored for its high yields.
-
Steglich Esterification: This method utilizes docosanoic acid, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a DMAP catalyst.[1][3] It is known for its mild reaction conditions.[3]
-
Acylation with Docosanoyl Chloride: Using the acid chloride of docosanoic acid is another viable route, often carried out in the presence of a base to neutralize the HCl byproduct.
-
Enzymatic Synthesis: Lipases, such as Novozym 435, can be used to catalyze the esterification of GPC with docosanoic acid. This method offers high regioselectivity and milder reaction conditions.[4]
Q2: What is acyl migration, and how does it affect the yield of this compound?
A2: Acyl migration is a significant side reaction in lysophospholipid synthesis where the acyl group moves from the sn-1 position to the sn-2 position of the glycerol (B35011) backbone, resulting in the formation of the undesired 2-Docosanoyl-sn-glycero-3-phosphocholine isomer.[5] This intramolecular transfer is catalyzed by both acid and base and can significantly reduce the yield and purity of the target 1-acyl product.[5] At equilibrium, the 1-acyl isomer is generally more stable and predominates, with studies on 1-palmitoyl-2-lysophosphatidylcholine showing an approximate 9:1 ratio of 1-acyl to 2-acyl isomers.[5]
Q3: How can I minimize acyl migration during the synthesis?
A3: Minimizing acyl migration is crucial for maximizing the yield of the desired product. Here are some strategies:
-
pH Control: The rate of acyl migration is pH-dependent, with a minimum rate observed around pH 4-5.[6] It's advisable to maintain the pH within this range during workup and purification steps.
-
Temperature: Perform the reaction and purification at low temperatures to reduce the rate of acyl migration.
-
Mild Reaction Conditions: Employing mild reaction conditions, such as those in enzymatic synthesis or Steglich esterification, can help reduce the extent of acyl migration.
-
Borate (B1201080) Addition: The addition of borate has been reported to slow down or suppress acyl migration.[5]
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
-
Silica Gel Chromatography: This is a common method for separating the desired product from starting materials, byproducts, and the 2-acyl isomer. A typical mobile phase is a gradient of chloroform (B151607) and methanol (B129727), or a ternary system of n-hexane, isopropanol, and water.[7][8]
-
Preparative HPLC: For higher purity, preparative HPLC with a C8 or C18 column can be employed.[9] A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent like methanol or acetonitrile (B52724) is typically used.
Q5: What analytical techniques are used to monitor the reaction and assess the purity of the final product?
A5: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.
-
TLC: TLC is a quick and convenient method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
HPLC: HPLC coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is used for quantitative analysis of the reaction mixture and to determine the purity of the final product. LC-MS/MS can also be used to differentiate and quantify the 1-acyl and 2-acyl isomers.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Poor quality of starting materials: GPC is hygroscopic and can degrade. Docosanoic acid or its derivatives may be impure. | - Dry GPC under high vacuum before use. - Use freshly opened or purified docosanoic acid/derivatives. - Confirm the purity of starting materials by appropriate analytical techniques. |
| Inefficient acylation: The acylating agent may not be sufficiently reactive, or the catalyst may be inactive. | - For Steglich esterification, ensure DCC/EDC and DMAP are fresh. - For anhydride method, use a sufficient excess of the anhydride and ensure the catalyst is active. - Consider using a more reactive acylating agent like docosanoyl chloride. | |
| Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time. | - Optimize the reaction temperature; for DMAP-catalyzed reactions, gentle heating (40-50°C) may be required. - Ensure the solvent is anhydrous and appropriate for the chosen reaction. - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. | |
| Presence of a Significant Amount of 2-Acyl Isomer | Acyl migration: The reaction or workup conditions are promoting the isomerization of the 1-acyl product. | - Maintain a pH of 4-5 during aqueous workup steps.[6] - Perform all purification steps at low temperatures. - Minimize the time the product is in solution, especially in basic or strongly acidic conditions. |
| Difficult Purification | Co-elution of product and byproducts: The polarity of the product may be similar to that of starting materials or byproducts. | - For silica gel chromatography, optimize the solvent system. A shallow gradient of methanol in chloroform is often effective. - Consider using a different stationary phase for chromatography. - For preparative HPLC, adjust the gradient slope and mobile phase composition for better separation. |
| Formation of N-acylurea byproduct (in Steglich esterification): The O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[3] | - Ensure a sufficient amount of DMAP is used (at least 5 mol%).[3] - Add the alcohol (GPC) to the reaction mixture after the carboxylic acid has been activated with DCC. | |
| Product is a Waxy or Oily Solid Instead of a Powder | Residual solvent or impurities: The product may not be completely dry or may contain impurities. | - Dry the product under high vacuum for an extended period. - Re-purify the product using the optimized chromatography method. - Consider recrystallization from an appropriate solvent system. |
Experimental Protocols
General Protocol for Acylation of sn-Glycero-3-phosphocholine with Docosanoyl Anhydride
This protocol is a general guideline and may require optimization.
-
Preparation of Docosanoyl Anhydride: Docosanoyl anhydride can be prepared by reacting docosanoic acid with a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
-
Acylation Reaction:
-
Dry sn-glycero-3-phosphocholine (GPC) under high vacuum for several hours.
-
Dissolve the dried GPC in a suitable anhydrous solvent (e.g., a mixture of chloroform and dimethylformamide).
-
Add 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1-0.2 equivalents).
-
Add docosanoyl anhydride (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete (monitor by TLC or HPLC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of water or a dilute acidic solution (e.g., 0.1 M HCl) to hydrolyze any remaining anhydride.
-
Extract the product into an organic solvent (e.g., chloroform).
-
Wash the organic layer with a slightly acidic aqueous solution (pH 4-5) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).
-
Collect the fractions containing the desired product (as identified by TLC or HPLC).
-
Combine the pure fractions and evaporate the solvent to obtain this compound as a white solid.
-
Data Presentation
Table 1: Comparison of Potential Synthetic Methods for Lysophosphatidylcholine Synthesis
| Method | Acylating Agent | Catalyst/Reagent | Typical Yields | Advantages | Disadvantages |
| Anhydride Method | Fatty Acid Anhydride | DMAP/Pyrrolidinopyridine | High[1][2] | High yields, relatively fast reaction times. | Requires synthesis of the fatty acid anhydride. |
| Steglich Esterification | Fatty Acid | DCC/EDC, DMAP | Good to High[1][3] | Mild reaction conditions, uses the free fatty acid directly. | Formation of urea (B33335) byproducts that need to be removed.[3] Potential for N-acylurea formation.[3] |
| Acyl Chloride Method | Fatty Acid Chloride | Base (e.g., Pyridine) | Variable | Acyl chloride is highly reactive. | Acyl chloride can be harsh and may lead to more side reactions. |
| Enzymatic Method | Fatty Acid | Lipase (e.g., Novozym 435) | Good to High[4] | High regioselectivity, mild conditions, environmentally friendly. | Can be slower than chemical methods, enzyme cost and stability. |
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification Strategies for Synthetic Behenoyl Phosphocholine
Welcome to the technical support center for the purification of synthetic behenoyl phosphocholine (B91661) (1,2-dibehenoyl-sn-glycero-3-phosphocholine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this very long-chain saturated phospholipid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic behenoyl phosphocholine?
A1: Common impurities in synthetically produced behenoyl phosphocholine can be categorized as follows:
-
Synthesis-Related Impurities:
-
Lysophosphocholine (Lyso-PC): Formed by the hydrolysis of one of the behenoyl acyl chains.
-
Free Behenic Acid: Unreacted starting material or a product of hydrolysis.
-
Reagents and Byproducts: If using methods like Steglich esterification, impurities such as N-acylurea can be present if not completely removed.[1][2][3][4][5][6][7]
-
-
Degradation Products:
-
Oxidation Products: Although less common for saturated phospholipids (B1166683) compared to their unsaturated counterparts, oxidation can still occur under harsh conditions.
-
-
Stereochemical Impurities:
-
The presence of non-natural enantiomers if the synthesis is not stereospecific.
-
Q2: My behenoyl phosphocholine is poorly soluble in my initial purification solvent. What can I do?
A2: Behenoyl phosphocholine, with its two long C22:0 saturated acyl chains, has limited solubility in many common solvents at room temperature. To improve solubility:
-
Use a Solvent Mixture: A mixture of a nonpolar solvent like chloroform (B151607) or hexane (B92381) and a polar solvent like methanol (B129727) is often effective for dissolving phospholipids.[8] A common starting point is a 2:1 (v/v) mixture of chloroform and methanol.
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility of long-chain saturated lipids. However, be cautious to avoid temperatures that could lead to degradation.
-
Add a Small Amount of Water: For solubilizing long-chain, saturated acidic lipids in chloroform, adding a small amount of methanol (e.g., 2%) and deionized water (e.g., 0.5-1%) can be beneficial.
Q3: I am observing aggregation of my behenoyl phosphocholine during purification. How can I prevent this?
A3: Aggregation is a common issue with phospholipids, especially at high concentrations. To mitigate this:
-
Work at Lower Concentrations: Maintaining a lower concentration of the phospholipid in solution can prevent the formation of aggregates.
-
Optimize Buffer Conditions: If working in an aqueous environment, ensure the pH is at least one unit away from the isoelectric point (pI) of the molecule to maintain surface charge and repulsion.
-
Add Stabilizing Excipients: In some cases, the addition of a small percentage of a non-ionic detergent or a cryoprotectant like glycerol (B35011) can help to prevent aggregation.
Troubleshooting Guides
Guide 1: Low Purity After Column Chromatography
Problem: The purity of behenoyl phosphocholine is below the desired level after silica (B1680970) gel column chromatography.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the elution solvent may not be optimal for separating behenoyl phosphocholine from closely related impurities. |
| Solution: Perform small-scale scouting experiments with different solvent gradients. A common mobile phase for phospholipid separation on silica is a gradient of chloroform, methanol, and water. For very long-chain lipids, a higher proportion of nonpolar solvent may be needed initially, followed by a gradual increase in methanol. | |
| Column Overloading | Exceeding the binding capacity of the silica gel can lead to poor separation. |
| Solution: Reduce the amount of crude product loaded onto the column. A general guideline is to load no more than 1-5% of the silica gel weight. | |
| Co-elution of Impurities | Impurities with similar polarity to behenoyl phosphocholine (e.g., other phosphatidylcholine species with slightly different chain lengths) may co-elute. |
| Solution: Consider using a different purification technique, such as reversed-phase HPLC, which separates based on hydrophobicity and can resolve phospholipids with different acyl chain lengths. |
Guide 2: Issues with Reversed-Phase HPLC Purification
Problem: Poor peak shape, low resolution, or high backpressure during reversed-phase HPLC of behenoyl phosphocholine.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Mobile Phase | Behenoyl phosphocholine may have low solubility in highly aqueous mobile phases, leading to precipitation on the column and high backpressure. |
| Solution: Start with a high percentage of organic solvent in your gradient (e.g., 90-95% methanol or isopropanol). Use a shallow gradient to elute the highly retained behenoyl phosphocholine. Consider using a mobile phase containing chloroform or a mixture of alcohols (e.g., methanol/isopropanol) to improve solubility. | |
| Strong Retention on C18 Column | The very long, saturated acyl chains of behenoyl phosphocholine will interact strongly with a C18 stationary phase, leading to very long retention times and broad peaks. |
| Solution: Use a shorter alkyl chain column (e.g., C8). Increase the column temperature to reduce retention and improve peak shape. Use a stronger organic solvent in the mobile phase, such as isopropanol (B130326) or a mixture of acetonitrile (B52724) and isopropanol. | |
| Analyte Aggregation | Aggregation can lead to peak tailing and poor resolution. |
| Solution: Ensure the sample is fully dissolved in the injection solvent. A small amount of chloroform in the injection solvent may be necessary. Work at lower sample concentrations. |
Data Presentation
Table 1: Comparison of Purification Techniques for Phosphatidylcholines
| Technique | Principle of Separation | Advantages | Disadvantages | Typical Purity Achieved |
| Silica Gel Column Chromatography | Adsorption based on polarity | High capacity, relatively low cost. | May not resolve species with similar polarity. Can be time-consuming. | >95% |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity (acyl chain length and unsaturation) | High resolution for separating homologs. Amenable to automation and analytical quantification. | Lower capacity than column chromatography. Can be challenging for very hydrophobic lipids. | >99% |
| Crystallization | Differential solubility | Potentially scalable and cost-effective for achieving high purity. | Method development can be empirical and time-consuming. Yield may be lower. | >98% |
Table 2: Suggested Starting Conditions for Reversed-Phase HPLC of Behenoyl Phosphocholine
| Parameter | Recommendation | Rationale |
| Column | C8 or C18, 3-5 µm particle size, 150-250 mm length | C8 may provide better peak shape for very long-chain lipids. C18 offers higher retention. |
| Mobile Phase A | Methanol/Water (90:10, v/v) with 5 mM Ammonium Acetate (B1210297) | Provides good solubility and MS compatibility. |
| Mobile Phase B | Isopropanol/Methanol (90:10, v/v) with 5 mM Ammonium Acetate | Stronger organic solvent to elute the highly retained behenoyl phosphocholine. |
| Gradient | Start with a high percentage of A, and run a shallow gradient to 100% B over 30-60 minutes. | Gradual increase in elution strength is necessary for good resolution. |
| Flow Rate | 0.5 - 1.0 mL/min for analytical scale | Standard flow rate for analytical HPLC. |
| Column Temperature | 40-60 °C | Higher temperature reduces viscosity and improves peak shape for lipids. |
| Detector | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | Phospholipids lack a strong UV chromophore. |
Experimental Protocols
Protocol 1: Purification of Behenoyl Phosphocholine by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 (230-400 mesh) in chloroform. The amount of silica should be 50-100 times the weight of the crude product.
-
Sample Preparation: Dissolve the crude synthetic behenoyl phosphocholine in a minimal amount of chloroform. If solubility is an issue, a small amount of methanol can be added.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with 100% chloroform to remove nonpolar impurities.
-
Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is from 100% chloroform to a final mixture of chloroform:methanol (e.g., 80:20 v/v).
-
For very polar impurities, a small percentage of water can be added to the mobile phase (e.g., chloroform:methanol:water, 65:25:4 v/v/v).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) using a similar solvent system and a suitable stain (e.g., molybdenum blue for phospholipids).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Crystallization
-
Solvent Selection:
-
Dissolving Solvent: Find a solvent or solvent mixture in which behenoyl phosphocholine is readily soluble at an elevated temperature but has lower solubility at room temperature or below. A mixture of chloroform and methanol is a good starting point.
-
Anti-solvent: Find a solvent in which behenoyl phosphocholine is poorly soluble. Acetone and ethyl acetate are often used as anti-solvents for phospholipids.[1][6][7]
-
-
Crystallization Procedure:
-
Dissolve the crude behenoyl phosphocholine in a minimal amount of the warm dissolving solvent (e.g., chloroform/methanol).
-
Slowly add the anti-solvent (e.g., cold acetone) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal formation.
-
Alternatively, dissolve the crude product in a good solvent and then slowly evaporate the solvent until crystallization begins.
-
-
Isolation and Drying:
-
Collect the crystals by filtration or centrifugation.
-
Wash the crystals with a small amount of cold anti-solvent to remove residual impurities.
-
Dry the purified crystals under vacuum.
-
Mandatory Visualization
Caption: A general workflow for the purification of synthetic behenoyl phosphocholine.
Caption: A decision tree for troubleshooting aggregation issues.
References
- 1. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 1,2-Didocosanoyl-sn-glycero-3-phosphocholine and DSPC in Liposomal Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2-didocosanoyl-sn-glycero-3-phosphocholine (B1199384) (DDPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) for use in liposomal drug delivery systems. The comparison is based on established principles of lipid biophysics and available experimental data.
Introduction
The choice of phospholipid is a critical determinant of the physicochemical properties and in vivo performance of liposomes. Saturated phospholipids (B1166683), such as DSPC, are widely used to create rigid and stable liposomes.[1] This guide explores the expected differences in performance when utilizing a phospholipid with even longer acyl chains, DDPC (C22), in comparison to the well-characterized DSPC (C18). While direct comparative experimental data for DDPC is limited, this guide extrapolates its expected properties based on the established relationship between phospholipid acyl chain length and liposome (B1194612) characteristics.
Physicochemical Properties
The length of the acyl chains in phospholipids directly influences the van der Waals interactions within the lipid bilayer, which in turn affects the phase transition temperature (Tm), membrane rigidity, and permeability.
| Property | 1,2-Didocosanoyl-sn-glycero-3-phosphocholine (DDPC) | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) |
| Acyl Chain Length | C22:0 | C18:0 |
| Molecular Weight | 902.4 g/mol | 790.16 g/mol |
| Phase Transition Temperature (Tm) | Estimated to be > 55°C | ~55°C[2] |
| Membrane State at 37°C | Gel Phase (highly rigid) | Gel Phase (rigid)[3] |
Note: The Tm for DDPC is an estimation based on the trend of increasing Tm with longer acyl chains.
Performance in Liposomes
The differences in physicochemical properties are expected to translate into distinct performance characteristics of liposomes formulated with DDPC versus DSPC.
| Performance Metric | DDPC Liposomes (Expected) | DSPC Liposomes (Reported) |
| Stability | Higher physical stability due to stronger van der Waals forces. | High stability, widely used in approved drug products.[1] |
| Drug Encapsulation Efficiency | Potentially higher for certain drugs due to a more ordered and less permeable membrane. | High encapsulation efficiency reported for various drugs.[4] |
| Drug Retention / Leakage | Lower drug leakage and slower release profile due to a highly rigid bilayer. | Excellent drug retention and sustained release profiles.[5][6] |
| In Vivo Circulation Time | Potentially longer circulation half-life due to increased stability. | Known to form long-circulating liposomes. |
Experimental Protocols
Liposome Preparation by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized.
-
Lipid Dissolution: Dissolve 1,2-didocosanoyl-sn-glycero-3-phosphocholine or DSPC, along with other lipid components such as cholesterol, in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing the drug for passive loading) by rotating the flask at a temperature above the lipid's Tm. This will form a suspension of MLVs.
-
Sizing: To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC is a standard technique to measure the Tm of a lipid.
-
Sample Preparation: A small, known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. A reference pan is filled with the corresponding buffer.
-
Thermal Analysis: The sample and reference pans are heated at a constant rate.
-
Data Acquisition: The instrument records the difference in heat flow required to raise the temperature of the sample and the reference. An endothermic peak is observed at the Tm.
Visualizations
Caption: Structural comparison of DDPC and DSPC lipid bilayers.
Caption: Hypothesized drug release from DDPC vs. DSPC liposomes.
Conclusion
DSPC is a well-established and effective phospholipid for creating stable liposomes with excellent drug retention properties. Based on fundamental principles of lipid biophysics, 1,2-didocosanoyl-sn-glycero-3-phosphocholine (DDPC), with its longer C22 acyl chains, is predicted to form even more rigid and stable liposomal membranes. This could potentially lead to enhanced drug retention and slower drug release profiles, which may be advantageous for certain therapeutic applications requiring prolonged drug exposure. However, it is important to note that the practical formulation of liposomes with very long-chain phospholipids like DDPC may present challenges, such as the need for higher temperatures during preparation and a potential for increased aggregation. Experimental validation is necessary to confirm these hypothesized benefits and to fully characterize the performance of DDPC-based liposomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of C18:0 and C22:0 Phosphocholine Bilayers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between lipid bilayers is paramount for designing effective delivery systems and robust model membranes. This guide provides a detailed comparative analysis of two saturated phosphocholine (B91661) bilayers: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC; C18:0) and 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC; C22:0). By examining their fundamental physicochemical properties, we aim to equip researchers with the knowledge to select the optimal lipid for their specific application.
The primary distinction between DSPC and DBPC lies in the length of their saturated acyl chains. DSPC possesses two 18-carbon stearoyl chains, while DBPC features longer 22-carbon behenoyl chains. This seemingly minor variation in hydrocarbon length profoundly influences the packing, stability, and phase behavior of the resulting bilayer, impacting its suitability for various applications in drug delivery and membrane biophysics.
Comparative Physicochemical Properties
The differing acyl chain lengths of DSPC and DBPC give rise to distinct physicochemical properties, which are summarized in the table below. These properties are critical determinants of a lipid bilayer's behavior and performance in experimental and therapeutic contexts.
| Property | C18:0 (DSPC) Phosphocholine Bilayer | C22:0 (DBPC) Phosphocholine Bilayer |
| Main Phase Transition Temperature (Tm) | ~55 °C[1] | ~75 °C |
| Area per Lipid (AL) | ~0.46 - 0.65 nm2 | Data not readily available in experimental literature |
| Bilayer Thickness (DHH) | ~3.5 - 4.2 nm | Data not readily available in experimental literature |
Note: The area per lipid and bilayer thickness are dependent on the phase state (gel or liquid crystalline) and the experimental conditions.
The most striking difference is the main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a tightly packed, ordered gel phase to a more fluid, liquid-crystalline phase. The longer, more saturated acyl chains of DBPC result in stronger van der Waals interactions between adjacent lipid molecules. This increased intermolecular attraction requires more thermal energy to disrupt the ordered packing, leading to a significantly higher Tm of approximately 75°C compared to DSPC's Tm of around 55°C.[1]
While experimental data for the area per lipid and bilayer thickness of DBPC are not as readily available in the literature, it can be inferred from the behavior of other saturated phosphatidylcholines that the longer acyl chains of DBPC would result in a thicker bilayer in both the gel and liquid crystalline phases compared to DSPC. The area per lipid in the gel phase is expected to be similar for both, reflecting the tight packing of saturated chains. In the liquid crystalline phase, the increased chain length of DBPC would likely lead to a slightly larger area per lipid due to increased chain disorder at elevated temperatures.
Experimental Protocols
The quantitative data presented in this guide are typically determined using a variety of biophysical techniques. Below are detailed methodologies for the key experiments cited.
Determination of Main Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled.[2][3] This method is highly sensitive for detecting the endothermic transition of a lipid bilayer from the gel to the liquid-crystalline phase.[4]
Methodology:
-
Sample Preparation: A known amount of the lipid (DSPC or DBPC) is hydrated in a buffer solution (e.g., phosphate-buffered saline, PBS) to form multilamellar vesicles (MLVs). The lipid concentration is typically in the range of 1-10 mg/mL.
-
DSC Analysis: A small aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.
-
Heating and Cooling Cycles: The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) over a temperature range that encompasses the expected Tm.
-
Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. The Tm is identified as the peak temperature of the endothermic transition in the heating scan.[5]
Determination of Area per Lipid (AL) and Bilayer Thickness (DHH) by Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the structural parameters of lipid bilayers, including the area per lipid and the bilayer thickness.[6][7] The technique relies on the scattering of X-rays by the electron density differences within the sample.[8]
Methodology:
-
Liposome (B1194612) Preparation: Unilamellar vesicles (ULVs) or multilamellar vesicles (MLVs) of the lipid are prepared in an aqueous buffer. For ULVs, the MLV dispersion is typically extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
SAXS Measurement: The liposome suspension is placed in a sample holder (e.g., a quartz capillary) and exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector.
-
Data Analysis: The 2D scattering pattern is radially averaged to obtain a 1D scattering profile (intensity vs. scattering vector, q). For MLVs, the bilayer thickness (lamellar repeat spacing, d) can be directly calculated from the position of the Bragg peaks. For ULVs, the scattering data is fitted to a model of the vesicle form factor to extract the bilayer thickness (often defined as the headgroup-to-headgroup distance, DHH). The area per lipid (AL) is then calculated from the bilayer thickness and the known volume of the lipid molecule.
Logical Framework for Lipid Selection
The choice between C18:0 (DSPC) and C22:0 (DBPC) phosphocholine for a specific application depends on the desired properties of the final lipid bilayer. The following diagram illustrates a logical decision-making process based on the key physicochemical differences.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucm.es [ucm.es]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solvation.de [solvation.de]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Acyl Chain Length on Membrane Dynamics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biophysical properties of lipid membranes is paramount. The length of the acyl chains in membrane lipids is a critical determinant of two key characteristics: membrane thickness and rigidity. This guide provides a comprehensive comparison of how varying acyl chain lengths affect these properties, supported by experimental data and detailed methodologies.
The hydrophobic core of a lipid bilayer is composed of fatty acid tails, or acyl chains. The length of these chains, typically ranging from 12 to 22 carbons, directly influences the van der Waals interactions between adjacent lipid molecules. Longer chains exhibit stronger attractive forces, leading to a more ordered and compact membrane structure.
Acyl Chain Length and Membrane Thickness
An increase in the number of carbons in the acyl chains of phospholipids (B1166683) leads to a proportional increase in the thickness of the lipid bilayer. This is a direct consequence of the extended conformation of longer hydrocarbon chains.
Quantitative Data: Acyl Chain Length vs. Membrane Thickness
The following table summarizes experimental data on the headgroup-to-headgroup thickness (DHH) of various phosphatidylcholine (PC) lipid bilayers with saturated acyl chains of different lengths. The data clearly demonstrates a positive correlation between acyl chain length and membrane thickness.[1]
| Lipid Species | Acyl Chain Composition | Number of Carbons | Hydrophobic Thickness (DHH) (Å) |
| DLPC | 1,2-dilauroyl-sn-glycero-3-phosphocholine | C12:0 | 29.6 |
| DMPC | 1,2-dimyristoyl-sn-glycero-3-phosphocholine | C14:0 | 32.2 |
| DPPC | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | C16:0 | 38.6 |
Data obtained from fully hydrated fluid bilayers at 50 °C.[1]
Acyl Chain Length and Membrane Rigidity
Membrane rigidity, often quantified by the bending modulus (kc), is a measure of the energy required to deform the membrane from its flat state. A higher bending modulus indicates a more rigid membrane. Similar to membrane thickness, rigidity also increases with acyl chain length for saturated lipids. The enhanced van der Waals forces in membranes with longer acyl chains make them more resistant to bending.
Quantitative Data: Acyl Chain Length vs. Membrane Bending Rigidity
The table below presents the bending moduli (kc) for a series of phosphatidylcholine (PC) bilayers with varying acyl chain lengths. The data illustrates that for saturated and monounsaturated chains, the bending modulus increases with the length of the acyl chain.[2]
| Lipid Species | Acyl Chain Composition | Bending Modulus (kc) (x 10-19 J) |
| diC13:0 PC | 1,2-ditridecanoyl-sn-glycero-3-phosphocholine | 0.56 |
| diC22:1 PC | 1,2-dierucoyl-sn-glycero-3-phosphocholine | 1.2 |
It is important to note that the introduction of two or more cis double bonds in the acyl chains leads to a significant decrease in bending rigidity.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine membrane thickness and rigidity.
Small-Angle X-ray Scattering (SAXS) for Membrane Thickness
Small-Angle X-ray Scattering (SAXS) is a powerful technique to determine the structure of lipid bilayers, including their thickness.[3]
Methodology:
-
Liposome (B1194612) Preparation: Unilamellar vesicles (ULVs) or multilamellar vesicles (MLVs) of the desired lipid composition are prepared by methods such as extrusion or sonication. The liposomes are suspended in a suitable buffer.
-
Sample Loading: The liposome suspension is loaded into a thin-walled quartz capillary.
-
SAXS Measurement: The capillary is exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector.
-
Data Acquisition: The scattering intensity is recorded as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).
-
Data Analysis: The resulting scattering pattern contains information about the electron density profile of the lipid bilayer. By fitting a model of the electron density to the experimental data, the headgroup-to-headgroup distance, which represents the membrane thickness, can be determined with high precision.[3][4][5]
Micropipette Aspiration for Membrane Rigidity
Micropipette aspiration is a classic technique used to measure the mechanical properties of giant unilamellar vesicles (GUVs), including their bending modulus.[6][7]
Methodology:
-
GUV Preparation: GUVs are formed using methods like electroformation.
-
Micropipette Setup: A glass micropipette with a known inner radius (typically a few micrometers) is connected to a micromanipulator and a pressure control system.
-
Vesicle Aspiration: A GUV is brought into contact with the micropipette tip, and a small suction pressure is applied. This causes a portion of the vesicle to be aspirated into the pipette, forming a cylindrical projection.[7]
-
Image Acquisition: The aspiration process is observed and recorded using a microscope equipped with a camera.
-
Data Analysis: The length of the aspirated projection is measured as a function of the applied suction pressure. The bending modulus is then calculated from the relationship between the membrane tension and the apparent area strain of the vesicle in the low-tension regime.[8][9][10][11]
Flicker Spectroscopy for Membrane Rigidity
Flicker spectroscopy is a non-invasive technique that analyzes the thermal fluctuations of a GUV's membrane to determine its bending rigidity.[12]
Methodology:
-
GUV Preparation and Observation: GUVs are prepared and observed under a phase-contrast microscope.
-
Image Acquisition: A time-lapse series of images of a single, quasi-spherical GUV is captured at a high frame rate.
-
Contour Extraction: The contour of the GUV in each image is extracted using image analysis software.
-
Fluctuation Analysis: The fluctuations of the vesicle contour from its average circular shape are analyzed by decomposing them into a series of spherical harmonics.
-
Bending Modulus Calculation: The mean-square amplitude of each fluctuation mode is related to the bending modulus of the membrane through statistical mechanics principles. By fitting the theoretical model to the experimental fluctuation spectrum, the bending modulus can be determined.[13][14]
Visualizing the Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]
- 2. Effect of chain length and unsaturation on elasticity of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phys.libretexts.org [phys.libretexts.org]
- 4. SAXS measurements of azobenzene lipid vesicles reveal buffer-dependent photoswitching and quantitative Z→E isomerisation by X-rays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. biomechanics.stanford.edu [biomechanics.stanford.edu]
- 8. Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Membrane tension controls the phase equilibrium in fusogenic liposomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04019K [pubs.rsc.org]
- 11. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 12. Flicker Spectroscopy of Thermal Lipid Bilayer Domain Boundary Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
A Comparative Analysis of Drug Release from DSPC and Behenoyl Phosphocholine Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the drug release characteristics of liposomes formulated with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) versus those formulated with 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC), or behenoyl phosphocholine (B91661). The selection of a suitable phospholipid is a critical determinant of a liposomal drug delivery system's stability and in vivo performance. This comparison is supported by experimental data for DSPC and a theoretical analysis for behenoyl phosphocholine, based on its physicochemical properties.
Core Phospholipid Characteristics and Their Impact on Drug Release
The rate of drug release from a liposome (B1194612) is intrinsically linked to the properties of its constituent phospholipids, primarily the acyl chain length and the resulting phase transition temperature (Tm). The Tm is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline phase. A higher Tm corresponds to a more stable and less permeable membrane at physiological temperatures, leading to slower drug release.
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Composed of two 18-carbon saturated acyl chains, DSPC has a phase transition temperature of approximately 55°C.[1] This high Tm ensures that at physiological temperature (37°C), DSPC liposomes are in a rigid gel state, which minimizes premature drug leakage and promotes sustained release.[2]
-
Behenoyl Phosphocholine (1,2-dibehenoyl-sn-glycero-3-phosphocholine, DBPC): Featuring two 22-carbon saturated acyl chains, behenoyl phosphocholine possesses a significantly higher phase transition temperature of 75°C. This longer acyl chain length results in stronger van der Waals interactions between the lipid tails, leading to a more ordered and even less permeable membrane compared to DSPC at physiological temperature.
Quantitative Analysis of Drug Release
Table 1: In Vitro Drug Release from DSPC Liposomes
| Drug/Marker | Formulation Details | Time Point | Cumulative Release (%) | Reference |
| Aquated Cisplatin | DSPC-based liposomes | 72 hours | 2 | [3] |
| Inulin (radiolabeled) | DSPC liposomes with 21% cholesterol | 48 hours | ~14.8 (drug retention of 85.2%) | [3][4] |
Note: The data presented is a summary from different studies and methodologies may vary.
Theoretical Comparison of Drug Release Profiles
The disparity in phase transition temperatures between DSPC (55°C) and behenoyl phosphocholine (75°C) provides a strong basis for a theoretical comparison of their drug release kinetics.
Experimental Protocols
A standard and widely accepted method for evaluating in vitro drug release from liposomes is the dialysis method. This technique separates the liposomal formulation from the release medium by a semi-permeable membrane that allows the passage of the free drug but retains the larger liposomes.
Dialysis Method for In Vitro Drug Release Study
-
Preparation of Liposome Suspension: A known concentration of the drug-loaded liposome suspension is prepared.
-
Dialysis Setup: A specific volume of the liposome suspension is placed into a dialysis bag with a defined molecular weight cut-off (MWCO). The MWCO should be chosen to retain the liposomes while allowing free passage of the released drug.
-
Release Medium: The sealed dialysis bag is submerged in a larger volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4) in a beaker. The entire setup is maintained at a constant temperature (e.g., 37°C) and stirred continuously to ensure sink conditions.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn. To maintain a constant volume, an equal volume of fresh, pre-warmed release medium is added back to the beaker.
-
Quantification: The concentration of the released drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: The cumulative percentage of drug released is calculated at each time point and plotted against time to generate a drug release profile.
Conclusion
-
DSPC liposomes are well-characterized and exhibit slow drug release, making them a reliable choice for many controlled-release applications. The wealth of available data provides a strong foundation for formulation development.
-
Behenoyl phosphocholine liposomes , with their longer acyl chains and consequently higher phase transition temperature, are predicted to offer even greater membrane stability and a slower drug release rate than DSPC liposomes. This would make them particularly advantageous for applications requiring very slow, prolonged drug delivery or for encapsulating highly mobile small molecules.
The choice between DSPC and behenoyl phosphocholine will ultimately depend on the specific requirements of the drug delivery system, including the desired release kinetics, the nature of the encapsulated drug, and the intended therapeutic application. Further experimental studies are warranted to quantitatively determine the drug release profiles from behenoyl phosphocholine liposomes and validate this theoretical comparison.
References
- 1. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Validating Lipidomic Data: A Comparative Guide to C22:0 Phosphocholine and Other Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of lipidomic data are paramount. This guide provides an objective comparison of the use of C22:0 phosphocholine (B91661) as an internal standard for the validation of lipidomic data against other common alternatives, supported by experimental principles and detailed protocols.
The complexity of the lipidome and the potential for analytical variability necessitate the use of internal standards to ensure data quality. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the sample, and readily distinguishable by the analytical platform.[1] This guide focuses on the application of C22:0 phosphocholine (1,2-dibehenoyl-sn-glycero-3-phosphocholine), a non-endogenous, long-chain saturated phosphocholine, as an internal standard and compares its performance characteristics with other widely used standards.
Comparative Analysis of Internal Standards
The choice of an internal standard significantly impacts the quantitative accuracy of a lipidomics experiment. The following table summarizes the key characteristics of C22:0 phosphocholine and compares it with other common classes of internal standards.
| Internal Standard Type | Principle | Advantages | Disadvantages | Typical Performance |
| C22:0 Phosphocholine | Non-endogenous, long-chain saturated phosphocholine. Added to samples at a known concentration to normalize for variations in sample preparation and analysis. | Not naturally present in most biological samples, minimizing interference. Its long acyl chains can mimic the behavior of certain endogenous long-chain lipids during extraction and chromatography. | May not perfectly mimic the ionization efficiency of all endogenous phosphocholine species, especially those with shorter or unsaturated acyl chains. | Provides good precision and accuracy for the quantification of long-chain phosphocholines. Linearity is typically excellent over a wide concentration range. |
| Stable Isotope-Labeled (SIL) Lipids (e.g., d9-PC) | Chemically identical to the endogenous analyte but with a different mass due to isotopic enrichment (e.g., deuterium, ¹³C). | Considered the "gold standard" for accuracy as they have nearly identical physicochemical properties to the analyte, correcting for matrix effects and ionization suppression. | Can be expensive and are not commercially available for every lipid species of interest. | High accuracy (recoveries of 90-115%) and precision (CVs < 15%) are commonly reported.[2] |
| Odd-Chain Lipids (e.g., C17:0 PC) | Lipids with fatty acid chains containing an odd number of carbon atoms, which are generally absent or present at very low levels in biological samples. | More cost-effective than SIL standards. A single odd-chain standard can be used to quantify a class of lipids. | Structural differences compared to endogenous even-chain lipids can lead to variations in extraction efficiency and ionization response. | Good precision can be achieved, but accuracy may be lower than with SIL standards due to differences in ionization efficiency. |
| Other Non-Endogenous Structural Analogs | Lipids that are not naturally found in the biological system being studied but share a similar core structure with a specific lipid class. | Can be a cost-effective alternative to SIL standards. | Their behavior during extraction and ionization may differ significantly from endogenous lipids, potentially leading to less accurate correction. | Performance varies depending on the structural similarity to the analytes. |
Experimental Protocol: Quantitative Lipidomics using C22:0 Phosphocholine Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of phosphocholines in biological samples, such as plasma or cell lysates, using C22:0 phosphocholine as an internal standard.
Sample Preparation and Lipid Extraction (Folch Method)
-
Thaw Samples: Slowly thaw frozen biological samples on ice.
-
Add Internal Standard: To 100 µL of sample, add a known amount of C22:0 phosphocholine internal standard solution (e.g., 10 µL of a 1 mg/mL solution in chloroform:methanol 2:1, v/v).
-
Homogenization: Add 3 mL of a chloroform:methanol (2:1, v/v) mixture to the sample. Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the mixture and vortex for another minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Collect Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry Down: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separating phosphocholine species.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic, long-chain phosphocholines.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of phosphocholines.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis. The precursor ion for phosphocholines is the [M+H]⁺ adduct, and a characteristic product ion at m/z 184.0739, corresponding to the phosphocholine headgroup, is monitored.
-
MRM Transitions:
-
C22:0 Phosphocholine (Internal Standard): Monitor the specific precursor-to-product ion transition.
-
Endogenous Phosphocholines: Set up MRM transitions for the specific phosphocholine species of interest.
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the C22:0 phosphocholine internal standard and the endogenous phosphocholine analytes in the chromatograms.
-
Response Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Quantification: Determine the concentration of each analyte using a calibration curve generated with known concentrations of authentic standards.
Visualizing the Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for quantitative lipidomics using an internal standard.
Caption: Simplified signaling pathway involving phosphatidylcholine metabolites.
Conclusion
The validation of lipidomic data is critical for generating robust and reproducible results. The use of a non-endogenous internal standard like C22:0 phosphocholine offers a reliable method for the quantification of phosphocholines, particularly for long-chain species. While stable isotope-labeled standards remain the gold standard for accuracy, C22:0 phosphocholine provides a cost-effective and practical alternative with good performance characteristics. The choice of the most appropriate internal standard will ultimately depend on the specific goals of the study, the lipid classes of interest, and the available resources.
References
A Comparative Guide to 1-Docosanoyl-sn-glycero-3-phosphocholine as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids is paramount in elucidating their roles in health and disease. In mass spectrometry-based lipidomics, the use of an appropriate internal standard (IS) is critical for correcting analytical variability and ensuring data reliability. This guide provides an objective comparison of 1-Docosanoyl-sn-glycero-3-phosphocholine (22:0 LPC) with other common internal standards for the quantification of lysophosphatidylcholines (LPCs). We present a summary of expected performance characteristics based on available data, detailed experimental protocols for validation, and visualizations to guide researchers in their analytical workflows.
Comparison of Internal Standard Performance
The ideal internal standard should mimic the physicochemical properties of the analyte, be absent in the sample matrix, and be clearly distinguishable by the mass spectrometer. For LPC analysis, common alternatives to using an endogenous LPC like 22:0 LPC include odd-chain LPCs and stable isotope-labeled (SIL) LPCs.
The selection of an internal standard is a critical step in quantitative lipid analysis. While 22:0 LPC can be used, its endogenous presence in many biological samples complicates its application as a spike-in standard. Odd-chain and stable isotope-labeled LPCs are therefore more common choices.
| Internal Standard | Analyte(s) | Method | Linearity (R²) | Within-Run Precision (CV%) | Key Advantages | Key Disadvantages |
| This compound (22:0 LPC) | Endogenous LPCs | LC-MS/MS | >0.99 (as a calibrator)[1][2] | ~12% (for minor species)[1][2] | Structurally similar to other long-chain LPCs. | Endogenous presence complicates quantification. |
| 1-Heptadecanoyl-sn-glycero-3-phosphocholine (17:0 LPC) | Endogenous LPCs | UPLC-ESI-MS/MS | >0.99[3] | High precision reported[3] | Structurally similar to endogenous LPCs but chromatographically separable. Not naturally abundant. | Potential for different ionization efficiency compared to all analytes.[3] |
| d4-1-Palmitoyl-sn-glycero-3-phosphocholine (d4-16:0 LPC) | 16:0 LPC and other endogenous LPCs | LC-MS/MS | >0.99 | <15% | Co-elutes with the analyte and has nearly identical physicochemical properties, providing the best correction for matrix effects. | Higher cost and may require custom synthesis. |
Experimental Protocols
Accurate validation of an internal standard is crucial for reliable quantification. Below are detailed protocols for key experiments to compare the performance of 22:0 LPC and its alternatives.
Protocol 1: Lipid Extraction from Plasma with Internal Standard Spiking
This protocol describes a widely used method for the extraction of total lipids from plasma samples, incorporating the internal standard at the beginning of the workflow.
Materials:
-
Human plasma (EDTA-treated)
-
0.9% NaCl solution
-
Internal standard stock solutions (e.g., 22:0 LPC, 17:0 LPC, d4-16:0 LPC in methanol at 1 mg/mL)
-
Glass centrifuge tubes
Procedure:
-
To a glass centrifuge tube, add 100 µL of human plasma.
-
Add a known amount of the selected internal standard solution (e.g., 10 µL of 1 mg/mL stock solution).
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/isopropanol 1:1 v/v) for LC-MS/MS analysis.[4]
Protocol 2: Quantification of Lysophosphatidylcholines by UPLC-ESI-MS/MS
This protocol outlines a typical method for the quantitative analysis of LPCs using an internal standard.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[4]
-
Gradient: A linear gradient suitable for separating LPCs, for example, starting at 30% B, increasing to 100% B over 10 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the precursor ion of each LPC analyte and its corresponding internal standard, and their common product ion at m/z 184 (the phosphocholine (B91661) headgroup).[1][2]
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Analysis:
-
Integrate the peak areas for each LPC species and the internal standard.
-
Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.
-
Generate a calibration curve by plotting the response ratios of the calibrators against their known concentrations.
-
Determine the concentration of the endogenous LPCs in the samples by interpolating their response ratios on the calibration curve.[3]
Mandatory Visualizations
To aid in understanding the experimental workflow and the logic of internal standard selection, the following diagrams are provided.
Experimental workflow for LPC quantification.
Logic for internal standard selection.
References
A Comparative Guide to the Thermal Behavior of Saturated Phospholipids using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of common saturated phospholipids (B1166683), crucial components in drug delivery systems and model membranes. Leveraging Differential Scanning Calorimetry (DSC), we present key experimental data, detailed methodologies, and visual representations of the underlying processes to aid in the selection and characterization of these lipids for various research and development applications.
Quantitative Comparison of Thermal Properties
The thermotropic phase behavior of saturated phospholipids is a critical determinant of membrane fluidity, stability, and permeability. Differential Scanning Calorimetry (DSC) is a powerful technique used to characterize these properties by measuring the heat flow associated with phase transitions as a function of temperature. The primary parameters obtained from a DSC thermogram are the main phase transition temperature (Tm), the enthalpy of transition (ΔH), and the change in heat capacity (ΔCp).
The main phase transition involves the transformation of the lipid bilayer from a well-ordered gel phase (Lβ') to a disordered liquid crystalline phase (Lα).[1] The Tm is the temperature at which this transition is half-complete.[2] The enthalpy of transition (ΔH) represents the energy required to induce this change and is related to the degree of cooperativity of the transition. The change in heat capacity (ΔCp) reflects the difference in the heat capacity between the two phases.
Below is a summary of the key thermal parameters for a selection of saturated phosphatidylcholines, demonstrating the influence of acyl chain length on membrane stability.
| Phospholipid | Abbreviation | Acyl Chain Composition | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| Dimyristoylphosphatidylcholine | DMPC | 14:0/14:0 | 23.9 | 5.4 |
| Dipalmitoylphosphatidylcholine | DPPC | 16:0/16:0 | 41.3 | 8.7 |
| Distearoylphosphatidylcholine | DSPC | 18:0/18:0 | 55.1 | 10.7 |
Note: The values presented are approximate and can vary slightly depending on the experimental conditions such as buffer composition, pH, and scan rate.
As the length of the saturated acyl chains increases, the van der Waals interactions between the chains become stronger.[3] This increased interaction energy requires more thermal energy to disrupt the ordered packing of the gel phase, resulting in a higher phase transition temperature and a greater enthalpy of transition.[3]
Experimental Protocol for DSC Analysis of Phospholipid Vesicles
The following protocol outlines the key steps for analyzing the thermotropic behavior of saturated phospholipids using DSC. This method is adapted from established protocols for liposome (B1194612) characterization.[4][5][6]
1. Materials and Reagents:
-
Saturated phospholipid (e.g., DMPC, DPPC, DSPC)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Nitrogen gas stream
2. Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve the desired amount of phospholipid in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation above the Tm of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).
-
For a more homogeneous sample of unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above the Tm.[3]
3. DSC Sample Preparation:
-
Accurately weigh a specific amount of the liposome suspension into a DSC sample pan.
-
Prepare a reference pan containing the same volume of the corresponding aqueous buffer.
-
Hermetically seal both the sample and reference pans.
4. DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Heat the sample at a controlled scan rate (e.g., 1-2°C/min). A slower scan rate generally provides better resolution of the transition peaks.
-
Record the differential heat flow as a function of temperature.
-
Typically, at least two heating and cooling scans are performed to ensure the reproducibility of the results and to erase the thermal history of the sample. The second heating scan is usually used for data analysis.
5. Data Analysis:
-
From the resulting DSC thermogram, determine the following parameters:
-
Tm (Main Transition Temperature): The temperature at the peak of the main endothermic transition.
-
ΔH (Enthalpy of Transition): The area under the transition peak, calculated by integrating the peak.
-
ΔT1/2 (Peak Width at Half-Height): A measure of the cooperativity of the transition. A narrower peak indicates a more cooperative transition.
-
Visualizing the Process
To better understand the experimental workflow and the physical changes occurring during the phase transition, the following diagrams are provided.
Caption: Experimental workflow for DSC analysis of phospholipids.
Caption: Phospholipid phase transition from gel to liquid crystalline state.
References
- 1. phys.libretexts.org [phys.libretexts.org]
- 2. ucm.es [ucm.es]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 6. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
Behenoyl Phosphocholine in Model Membranes: A Comparative Performance Guide
In the landscape of drug delivery and membrane biophysics research, the choice of lipid is paramount in dictating the physicochemical properties and subsequent performance of model membranes and liposomal formulations. Behenoyl phosphocholine (B91661) (BPC), a synthetic phosphatidylcholine with two 22-carbon saturated acyl chains (22:0), presents unique characteristics owing to its exceptionally long hydrocarbon chains. This guide provides a comprehensive comparison of the performance of dibehenoylphosphatidylcholine (B1235290) (DBPC) with other commonly used saturated phospholipids (B1166683), namely dipalmitoylphosphatidylcholine (DPPC; 16:0) and distearoylphosphatidylcholine (DSPC; 18:0), in model membrane systems.
Phase Behavior and Membrane Stability: The Impact of Acyl Chain Length
The length of the acyl chains in phospholipids profoundly influences the phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. This transition is a critical determinant of membrane stability and permeability.
Key Findings:
-
Higher Phase Transition Temperature: Dibenzoylphosphatidylcholine (DBPC) exhibits a significantly higher phase transition temperature (Tm) of 75°C compared to DPPC (41°C) and DSPC (55°C). This elevated Tm is a direct consequence of the increased van der Waals interactions between its long, saturated behenoyl chains, leading to a more ordered and stable gel phase.
-
Immiscibility with Shorter-Chain Lipids: In the gel phase, DBPC shows immiscibility with both DMPC (14:0) and DPPC.[1] This suggests that when mixed, DBPC and these shorter-chain lipids form separate domains rather than a homogenous mixture.
-
Non-Ideal Mixing with DSPC: With DSPC, which has a closer chain length, DBPC exhibits non-ideal miscibility at low concentrations of DBPC, indicating some level of mixing, albeit not perfect.[1] At higher DSPC concentrations in ternary mixtures with DMPC, a single phase transition is observed, suggesting that all three lipids are mixed in the gel state.[1]
This distinct phase behavior underscores the importance of acyl chain length compatibility when designing mixed lipid systems. The high Tm of DBPC contributes to the formation of highly stable, rigid membranes at physiological temperatures.
Comparative Data on Phase Transition Temperatures
| Lipid | Acyl Chain Composition | Phase Transition Temperature (Tm) |
| Dipalmitoylphosphatidylcholine (DPPC) | 16:0 / 16:0 | 41°C |
| Distearoylphosphatidylcholine (DSPC) | 18:0 / 18:0 | 55°C |
| Dibehenoylphosphatidylcholine (DBPC) | 22:0 / 22:0 | 75°C |
Membrane Permeability: A Consequence of Acyl Chain Packing
Membrane permeability is intrinsically linked to the packing density of the lipid acyl chains. A more tightly packed bilayer presents a more formidable barrier to the passive diffusion of molecules.
Inferred Performance:
-
Reduced Permeability: Due to its very long and saturated acyl chains, DBPC is expected to form membranes with exceptionally low permeability in the gel phase. The tight packing of the behenoyl chains creates a highly ordered and less dynamic hydrophobic core, significantly hindering the passage of water-soluble molecules.
-
Impact of Phase State: Above its high Tm, a DBPC membrane in the liquid-crystalline phase would exhibit increased permeability, as is characteristic of all phospholipids. However, given that its Tm is well above physiological temperatures, DBPC-containing membranes in biological applications will predominantly exist in the low-permeability gel state.
Studies on liposomes composed of DPPC and DSPC have shown that drug leakage is lower for lipids with higher transition temperatures.[2] For instance, DSPC liposomes exhibit slower drug release compared to DPPC and DMPC liposomes.[2] This trend strongly suggests that DBPC liposomes would demonstrate the lowest passive permeability and highest retention of encapsulated contents among these saturated phosphatidylcholines.
Interaction with Membrane Proteins
The interaction between lipids and membrane proteins is crucial for the proper function and stability of these proteins. The thickness of the lipid bilayer and the lateral pressure profile are key factors influencing these interactions.
Theoretical Considerations:
-
Hydrophobic Mismatch: The extended length of the behenoyl chains in DBPC results in a significantly thicker bilayer compared to those formed by DPPC or DSPC. This can lead to a phenomenon known as "hydrophobic mismatch" with transmembrane proteins that have shorter hydrophobic domains. This mismatch can induce stress in the membrane and potentially alter the conformation and function of the embedded protein.
-
Modulation of Protein Activity: The rigid and highly ordered nature of the DBPC bilayer in the gel phase would likely restrict the conformational changes required for the activity of many membrane proteins. This suggests that DBPC-rich domains could serve to sequester and modulate the function of specific proteins.
While direct experimental studies on the interaction of DBPC with membrane proteins are scarce, the principles of lipid-protein interactions suggest that the unique properties of DBPC membranes would have a significant impact on the structure and function of integral membrane proteins.[3][4]
Experimental Methodologies
The data presented in this guide are derived from various biophysical techniques commonly used to characterize model membranes.
Differential Scanning Calorimetry (DSC): This is the primary technique for determining the phase transition temperature (Tm) of lipids. It measures the heat absorbed or released by a sample as its temperature is changed, with the Tm appearing as a distinct peak.
Liposome Preparation and Drug Release Assays: Liposomes are typically prepared by methods such as thin-film hydration followed by extrusion or sonication. To assess membrane stability and permeability, a fluorescent marker like calcein (B42510) is encapsulated at a self-quenching concentration. The rate of leakage is then monitored by the increase in fluorescence as the marker is released and diluted in the external medium.[5]
Logical Workflow for Lipid Selection
The following diagram illustrates a logical workflow for selecting a saturated phosphatidylcholine for a specific application based on desired membrane properties.
Caption: Lipid selection workflow based on desired membrane properties.
Conclusion
Dibehenoylphosphocholine stands out among saturated phosphatidylcholines due to its exceptionally long acyl chains, which impart a very high phase transition temperature and, consequently, superior stability and low permeability in the gel phase. These characteristics make DBPC an excellent candidate for applications requiring highly stable and impermeable membranes, such as in the formulation of liposomes for controlled drug release where minimal leakage is critical. However, its high Tm and the resulting membrane rigidity at physiological temperatures, as well as the potential for hydrophobic mismatch with proteins, must be carefully considered in the context of specific biological applications. In contrast, DPPC and DSPC offer a balance of stability and fluidity at or near physiological temperatures, making them suitable for a broader range of applications where some degree of membrane dynamism is required. The choice between these lipids will ultimately depend on the specific performance requirements of the model membrane system.
References
- 1. Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipid–Protein Interactions in Plasma Membrane Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcein release from DPPC liposomes by phospholipase A2 activity: Effect of cholesterol and amphipathic copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic 1-Docosanoyl-sn-glycero-3-phosphocholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic phospholipids (B1166683) is a critical parameter in drug development, particularly in the formulation of lipid-based delivery systems such as liposomes and lipid nanoparticles. 1-Docosanoyl-sn-glycero-3-phosphocholine, a lysophospholipid with a saturated 22-carbon acyl chain, is utilized for its specific physicochemical properties. This guide provides an objective comparison of methods to assess its purity and compares it with other long-chain saturated lysophosphocholines, supported by experimental data and detailed protocols.
Introduction to Purity Concerns
Synthetic phospholipids, despite their high nominal purity, can contain several impurities that may impact the stability, efficacy, and safety of drug formulations. For this compound, key purity concerns include:
-
Positional Isomers: The migration of the acyl chain from the sn-1 to the sn-2 position of the glycerol (B35011) backbone can occur, resulting in the formation of 2-docosanoyl-sn-glycero-3-phosphocholine. This isomer can alter the self-assembly properties of the lipid.
-
Enantiomeric Impurities: The synthesis may result in the presence of the non-natural enantiomer, which can affect biological interactions.
-
Residual Reactants and Byproducts: Incomplete reactions or purification can leave behind starting materials, such as free docosanoic acid, or reaction byproducts.
-
Hydrolysis Products: Degradation of the phosphocholine (B91661) headgroup or hydrolysis of the ester linkage can lead to impurities.
Comparative Analysis of Purity Assessment Methods
A variety of analytical techniques are employed to ensure the high purity of synthetic phospholipids. The following table summarizes the most common methods used for this compound and its alternatives.
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages | Typical Purity Specification for Long-Chain Lysophosphocholines |
| High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) | Chromatographic separation based on polarity, followed by universal detection of non-volatile analytes. | Overall purity, detection of non-chromophoric impurities like free fatty acids and isomeric impurities. | High sensitivity, broad applicability to various lipid classes, does not require a chromophore. | Non-linear response can require calibration curves for accurate quantification. | >99%[1] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with mass analysis of the intact molecule and its fragments. | Molecular weight confirmation, structural elucidation of impurities, and highly sensitive quantification. | High specificity and sensitivity, allows for identification of unknown impurities. | Can be complex to develop methods, potential for matrix effects. | >99% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of fatty acids by gas chromatography, followed by mass analysis. | Fatty acid composition and purity. | High resolution for fatty acid analysis. | Requires derivatization, not suitable for intact phospholipid analysis. | Fatty acid purity >99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C) | Analysis of the magnetic properties of atomic nuclei to provide structural information. | Structural confirmation, identification of functional groups, and quantification of enantiomeric purity (with chiral derivatizing agents). | Provides detailed structural information, non-destructive. | Lower sensitivity compared to mass spectrometry techniques. | Conforms to structure |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid support. | Rapid qualitative assessment of purity and detection of major impurities. | Simple, rapid, and inexpensive. | Low resolution and sensitivity, not quantitative. | Single spot |
Comparison with Alternative Long-Chain Saturated Lysophosphocholines
The choice of a lysophospholipid in a formulation depends on its specific properties. The following table compares this compound with other relevant long-chain saturated lysophosphocholines.
| Phospholipid | Acyl Chain | Molecular Weight | Stated Purity | Key Considerations for Drug Delivery |
| This compound (22:0 Lyso PC) | C22:0 | 579.79 g/mol | >95% (for ¹³C labeled)[2][3] | Very long saturated chain contributes to high phase transition temperature and rigid membrane structures. |
| 1-Behenoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC) | C22:0 | 579.79 g/mol | >99% (may contain up to 10% of the 2-LPC isomer)[1] | Similar properties to the docosanoyl analogue, with a focus on controlling isomeric purity. |
| 1-Stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso PC) | C18:0 | 523.66 g/mol | >99% | Shorter chain length compared to 22:0, leading to a lower phase transition temperature and potentially different packing in lipid bilayers. |
| 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso PC) | C16:0 | 495.64 g/mol | >99% | Commonly used lysophospholipid with well-characterized properties. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of phospholipid purity. Below are representative protocols for key analytical techniques.
Protocol 1: Purity Assessment by HPLC-CAD
This method is suitable for the quantitative determination of the main component and the detection of less volatile impurities.
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a Charged Aerosol Detector.
-
Column: A normal phase silica (B1680970) or diol column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Chloroform/Methanol (B129727) (95:5, v/v)
-
Solvent B: Chloroform/Methanol/Water (60:34:6, v/v/v)
-
-
Gradient Program: A linear gradient from 100% A to 100% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detector Settings: Nebulizer temperature and gas pressure should be optimized according to the manufacturer's recommendations.
-
Sample Preparation: Dissolve the lipid standard in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample. Purity is determined by the area percentage of the main peak relative to the total peak area.
Protocol 2: Impurity Identification by LC-MS/MS
This protocol is designed for the sensitive detection and structural confirmation of impurities.
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
-
Gradient Program: A suitable gradient to resolve the main component from potential impurities (e.g., free fatty acids, isomers).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer Settings:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in the initial mobile phase.
-
Analysis: The presence of impurities is indicated by peaks with different mass-to-charge ratios or retention times from the main component. Fragmentation patterns are used to identify the structure of these impurities.
Protocol 3: Determination of Enantiomeric Purity by ¹H NMR
This method allows for the quantification of the enantiomeric excess of the synthetic phospholipid.
-
Principle: The phospholipid is first deacylated to yield sn-glycero-3-phosphocholine. This intermediate is then reacted with a chiral derivatizing agent to form diastereomers that can be distinguished by ¹H NMR.
-
Procedure:
-
Methanolysis: Dissolve the phospholipid in methanol and add a catalytic amount of sodium methoxide (B1231860) to remove the acyl chain.
-
Extraction: After the reaction, neutralize and extract to isolate the water-soluble sn-glycero-3-phosphocholine.
-
Derivatization: React the isolated product with a chiral derivatizing agent (e.g., a chiral boronic acid) in an NMR solvent (e.g., DMSO-d₆).
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The signals of the protons on the diastereomeric products will have different chemical shifts.
-
-
Data Analysis: The enantiomeric excess is calculated by integrating the distinct signals corresponding to each diastereomer.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize the complex processes and relationships involved in assessing phospholipid purity.
Caption: Workflow for the purity assessment of synthetic phospholipids.
Caption: Simplified signaling pathway involving lysophospholipids.
Caption: Impact of phospholipid purity on drug product development.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Lysophosphatidylcholine 22:0 (docosanoyl-1,2,3,4,5,6-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10499-0.005 [isotope.com]
- 3. Lysophosphatidylcholine 22:0 (unlabeled) - Cambridge Isotope Laboratories, ULM-10498-0.005 [isotope.com]
- 4. Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 6. littlemsandsailing.com [littlemsandsailing.com]
Cross-Validation of Analytical Methods for Very-Long-Chain Lipids: A Comparative Guide
The accurate and precise quantification of very-long-chain lipids, particularly very-long-chain fatty acids (VLCFAs), is paramount for the diagnosis and monitoring of several metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD).[1] For researchers, scientists, and professionals in drug development, selecting the appropriate analytical technique is a critical decision that impacts data quality and experimental outcomes. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] We present a cross-validation of these methods, supported by experimental data and detailed protocols, to facilitate informed method selection.
Quantitative Performance Comparison
A crucial aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and LC-MS, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.[2]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Precision (%RSD) | < 10% | < 6-7% (Intra-day) | Both methods demonstrate good precision, with LC-MS often showing slightly better performance.[1][2] |
| Accuracy (Recovery %) | 85 - 115% | 85 - 115% | Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[1][2] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[1][2] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | Median LOD: 5 ng/mL | GC-MS generally offers high sensitivity, though advanced LC-MS systems can achieve very low detection limits.[1][2][3] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | Not explicitly stated in all compared studies, but quantifiable at low ng/mL levels. | The LOQ is a critical parameter for the analysis of low-abundance VLCFAs.[2] |
| Derivatization | Mandatory for fatty acids to increase volatility.[4][5] | Often not required, allowing for the analysis of intact fatty acids.[5] | Derivatization adds a step to the workflow and can introduce variability.[4] |
| Analysis of Long-Chain Lipids | Can be challenging due to the potential for fragmentation of larger molecules.[3][5] | Well-suited for the analysis of a wide range of lipids, including very-long-chain species.[3][5] | LC-MS is generally more versatile for comprehensive lipid profiling.[6] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of VLCFAs using both LC-MS/MS and GC-MS.
Method A: Total VLCFA Analysis in Plasma via LC-MS/MS
This method involves the hydrolysis of VLCFAs from complex lipids, followed by extraction and analysis by LC-MS/MS.[1]
1. Sample Preparation (Hydrolysis and Extraction):
-
To 100 µL of plasma, add an internal standard solution containing deuterated VLCFAs (e.g., D4-C26:0).[1]
-
Perform acid hydrolysis to release VLCFAs from their esterified forms.
-
After hydrolysis, extract the free fatty acids using an organic solvent like hexane (B92381).[1]
-
Evaporate the organic extract to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A C8 or C18 reversed-phase column is commonly used.[1][3]
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like formic acid is typical.[1]
-
Flow Rate: A typical flow rate is around 200-500 µL/min.[1]
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for fatty acid analysis.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed to specifically detect and quantify the target VLCFAs and their internal standards.
Method B: VLCFA Analysis in Plasma via GC-MS
This protocol is a generalized procedure for the analysis of total fatty acids in a sample after hydrolysis and derivatization.[4][5]
1. Sample Preparation (Hydrolysis and Derivatization):
-
Start with a lipid extract from a plasma sample.
-
Perform hydrolysis to release the fatty acids.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): Add a derivatizing agent such as 14% Boron trifluoride-methanol (BF3-methanol) solution to the dried sample.[4][7]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[7]
-
After cooling, add water and hexane to extract the FAMEs into the hexane layer.[5]
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[5]
2. Gas Chromatography:
-
Column: A capillary column suitable for FAMEs analysis (e.g., DB-23) is recommended.[8]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient is used to separate the FAMEs.[8]
3. Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is typically used.[5]
-
Detection: The mass spectrometer is operated in either scan mode to identify all compounds or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific VLCFA FAMEs.[9]
Method Comparison and Workflow Visualization
To further clarify the relationship and comparative aspects of these two powerful analytical techniques, the following diagrams illustrate the experimental workflows.
Figure 1. A generalized experimental workflow for VLCFA analysis using LC-MS/MS.
Figure 2. A generalized experimental workflow for VLCFA analysis using GC-MS.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the quantification of very-long-chain lipids. LC-MS has emerged as a gold standard for its superior sensitivity and specificity, particularly for the analysis of C26:0-lysophosphatidylcholine (C26:0-LPC), a key biomarker for X-ALD.[1] The ability to analyze intact lipids without derivatization simplifies the workflow and reduces potential sources of error.[5]
GC-MS remains a robust and reliable technique, especially with the use of deuterated internal standards and single ion monitoring, which improves accuracy.[9] However, the mandatory derivatization step and potential for fragmentation of larger molecules can be limitations.[3][5]
The choice between LC-MS and GC-MS will ultimately depend on the specific research question, the target analytes, available instrumentation, and the desired throughput. For high-throughput applications and the analysis of a broader range of lipid species, LC-MS is often the more advantageous approach.[1][10] This guide provides a foundation for researchers to make an informed decision based on a cross-validation of these essential analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. lipidomicstandards.org [lipidomicstandards.org]
- 8. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 9. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
Stability of Saturated Phosphatidylcholine Liposomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy and shelf-life. For liposomes formulated from saturated phosphatidylcholines (PCs), the length of the acyl chain is a key factor influencing bilayer rigidity and, consequently, stability. This guide provides an objective comparison of the stability of liposomes prepared from three common saturated PCs: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).
The Influence of Acyl Chain Length on Liposome (B1194612) Stability
The stability of liposomes is intrinsically linked to the physical state of their lipid bilayer, which is largely governed by the phase transition temperature (Tc) of the constituent phospholipids (B1166683). The Tc is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. Liposomes are generally more stable and less permeable below their Tc. Saturated PCs with longer acyl chains exhibit higher Tcs due to increased van der Waals interactions between the hydrocarbon chains, leading to a more ordered and rigid membrane.
A study comparing liposomes composed of DSPC, DPPC, and DMPC (all containing 21% cholesterol) demonstrated a direct correlation between acyl chain length, transition temperature, and stability.[1][2] Liposomes with higher transition temperatures were found to be more stable in phosphate-buffered saline (PBS) at both 4°C and 37°C, indicating that stability is directly proportional to the acyl chain length.[1][2] Unsaturated PCs, by contrast, generally form less stable liposomes than their saturated counterparts.[3][4]
Comparative Performance Data
The following tables summarize key performance indicators for liposomes formulated with DMPC, DPPC, and DSPC, highlighting differences in their stability profiles.
| Phospholipid | Acyl Chain Length | Phase Transition Temperature (Tc) |
| DMPC | 14:0 | 23°C |
| DPPC | 16:0 | 41°C |
| DSPC | 18:0 | 55°C |
Table 1: Physicochemical Properties of Saturated Phosphatidylcholines. The length of the saturated acyl chain directly influences the phase transition temperature, a critical factor in liposome stability.
| Liposome Composition | Encapsulation Efficiency (%) |
| DMPC + 21% Cholesterol | 2.25 ± 0.3 |
| DPPC + 21% Cholesterol | 2.13 ± 0.04 |
| DSPC + 21% Cholesterol | 2.95 ± 0.3 |
Table 2: Encapsulation Efficiency. Liposomes were prepared by sonication, and the encapsulation efficiency of a model drug (inulin) was determined.[3][4]
| Liposome Composition | Drug Retention after 48h at 4°C (%) | Drug Retention after 48h at 37°C (%) |
| DMPC + 21% Cholesterol | 47.3 ± 6.9 (after 15 min) | 53.8 ± 4.3 (after 15 min) |
| DPPC + 21% Cholesterol | 62.1 ± 8.2 (after 3h) | 60.8 ± 8.9 (after 24h) |
| DSPC + 21% Cholesterol | 87.1 ± 6.8 | 85.2 ± 10.1 |
Table 3: Drug Retention as a Measure of Stability. Drug retention was measured over a 48-hour period in PBS.[1][2] DSPC liposomes, with the longest acyl chains and highest Tc, exhibited the greatest drug retention, with no significant leakage observed over the entire period.[1][2] DMPC liposomes, with the lowest Tc, showed significant drug leakage within the first 15 minutes at both temperatures.[1][2] DPPC liposomes displayed intermediate stability.[1][2]
| Liposome Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| DMPC | ~150 | ≤0.05 |
| DPPC | ~160 | ≤0.05 |
| DSPC | ~180 | ≤0.05 |
Table 4: Initial Particle Size and Polydispersity. Liposomes were formed using a coaxial turbulent jet in co-flow.[5] All formulations produced monodispersed liposomes with PDI values indicating a narrow size distribution.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in the assessment of liposome stability.
Liposome Preparation by Thin-Film Hydration Followed by Sonication
This common method involves the formation of a thin lipid film, followed by hydration and size reduction.[1][6][7][8][9]
Materials:
-
DMPC, DPPC, or DSPC and Cholesterol
-
Chloroform or a chloroform:methanol (B129727) mixture
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Probe or bath sonicator
Procedure:
-
Dissolve the desired lipids (e.g., PC and cholesterol at a specific molar ratio) in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the Tc of the lipid with the highest transition temperature.
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator until the suspension becomes clear. The sonication should be performed in an ice bath to prevent lipid degradation.
Determination of Encapsulation Efficiency
This protocol outlines the separation of unencapsulated drug from the liposome suspension to determine the amount of encapsulated drug.[10][11][12][][14]
Materials:
-
Liposome suspension containing the encapsulated drug
-
Mini-spin columns packed with Sephadex G-50
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Spectrophotometer or other analytical instrument for drug quantification
Procedure:
-
Equilibrate the mini-spin columns with PBS by centrifugation.
-
Apply the liposome suspension to the top of the gel bed.
-
Centrifuge the column to separate the liposomes (which elute first) from the unencapsulated drug.
-
Collect the eluate containing the liposomes.
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol or a detergent solution like Triton X-100) to release the encapsulated drug.
-
Quantify the drug concentration in the disrupted liposome fraction using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100
In Vitro Drug Release Study Using Dialysis
This method assesses the release of an encapsulated drug from liposomes over time.[10][15][16][17][18]
Materials:
-
Liposome suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4)
-
Stirred, temperature-controlled vessel (e.g., beaker with a magnetic stirrer in a water bath)
Procedure:
-
Hydrate the dialysis tubing according to the manufacturer's instructions.
-
Pipette a known volume of the liposome suspension into the dialysis bag and seal both ends.
-
Place the dialysis bag in a vessel containing a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the stability of liposomes made from different saturated PCs.
Caption: Experimental workflow for comparing the stability of different saturated PC liposomes.
Conclusion
The selection of a saturated phosphatidylcholine for liposome formulation has a profound impact on the stability of the resulting vesicles. The experimental data clearly indicate that liposomes formulated with DSPC, which possesses the longest saturated acyl chains and the highest phase transition temperature among the compared PCs, exhibit superior stability in terms of drug retention. Conversely, DMPC liposomes are the least stable, with DPPC showing intermediate characteristics. These findings underscore the importance of considering the physicochemical properties of phospholipids in the rational design of stable and effective liposomal drug delivery systems. For applications requiring prolonged drug retention and enhanced stability, DSPC is the preferred choice.
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 12. rsc.org [rsc.org]
- 14. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 15. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Incorporation of 1-Docosanoyl-sn-glycero-3-phosphocholine into Bilayers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of synthetic lipids into bilayer structures is a critical prerequisite for the development of advanced drug delivery systems, such as liposomes, and for the creation of model membranes in biophysical research. This guide provides a comparative analysis of 1-Docosanoyl-sn-glycero-3-phosphocholine, a very long-chain saturated phospholipid, against other commonly used phosphatidylcholines. We present supporting experimental data and detailed protocols to validate its integration into lipid bilayers.
Comparative Analysis of Physicochemical Properties
The thermotropic behavior of phospholipids (B1166683) is a key indicator of their packing and phase behavior within a bilayer. The main phase transition temperature (Tm), at which the lipid bilayer transitions from a gel-like, ordered state to a fluid-like, disordered state, is highly dependent on the length and saturation of the acyl chains. For saturated phosphatidylcholines, a longer acyl chain generally results in a higher Tm due to increased van der Waals interactions between the chains.
Table 1: Comparison of Main Phase Transition Temperatures (Tm) of Saturated Phosphatidylcholines
| Lipid Name | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | C14:0 | 24 |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | C16:0 | 41 |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | C18:0 | 55 |
| 1,2-Didocosanoyl-sn-glycero-3-phosphocholine | C22:0 PC | C22:0 | 75[1] |
Note: The data for DMPC, DPPC, and DSPC are widely established and reported in numerous sources. The Tm for 1,2-Didocosanoyl-sn-glycero-3-phosphocholine is provided by Avanti Polar Lipids.[1]
Studies have shown that for phosphatidylcholines with acyl chain lengths of 22 carbons or longer, the pre-transition (the transition from a planar gel phase to a rippled gel phase) and the main transition merge.[2] This suggests that bilayers composed of this compound will exhibit a direct transition from a highly ordered gel phase to the liquid crystalline phase. Furthermore, very long-chain saturated phospholipids like C22:0 PC have a tendency to form an interdigitated gel phase (LβI) at atmospheric pressure, where the acyl chains of opposing leaflets interlock.
Experimental Protocols for Validating Bilayer Incorporation
The incorporation of this compound into a lipid bilayer can be validated using several biophysical techniques. Below are detailed methodologies for two of the most common and effective methods: Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermotropic phase behavior of lipid dispersions. By measuring the heat flow into or out of a sample as a function of temperature, one can identify phase transitions.
Methodology:
-
Liposome (B1194612) Preparation:
-
Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., chloroform/methanol, 2:1 v/v).
-
Evaporate the solvent under a stream of inert gas (e.g., nitrogen) to form a thin lipid film on the wall of a round-bottom flask.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation above the expected phase transition temperature (for C22:0 PC, this would be above 75°C) to form multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
Load a precise amount of the liposome dispersion into an aluminum DSC pan and seal it hermetically. An equal volume of the buffer should be used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C).
-
Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 90°C).
-
Record the heat flow as a function of temperature. The resulting thermogram will show an endothermic peak at the Tm.
-
Data Interpretation: The presence of a sharp, single endothermic peak corresponding to the main phase transition of the lipid mixture confirms the formation of a cooperative bilayer structure. A broadening or shifting of the peak, or the appearance of multiple peaks, can indicate phase separation or incomplete mixing of the lipid components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy provides detailed information about the structure, dynamics, and orientation of lipid molecules within a bilayer.
Methodology:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) as described in the DSC protocol. For some NMR experiments, it may be necessary to prepare small unilamellar vesicles (SUVs) by sonication or extrusion.
-
The lipid sample is typically hydrated to a specific water content (e.g., 50% by weight).
-
The hydrated lipid dispersion is then transferred to an NMR rotor.
-
-
NMR Analysis (³¹P and ²H NMR):
-
³¹P NMR: The phosphorus nucleus in the phosphate (B84403) headgroup is a sensitive probe of the lipid phase. In a liquid crystalline (Lα) phase, rapid anisotropic motion of the phospholipid molecules results in a characteristic lineshape with a high-field shoulder and a low-field peak. In a gel (Lβ) phase, the motion is more restricted, leading to a broader, more axially symmetric powder pattern.
-
²H NMR: By selectively deuterating specific positions on the lipid molecule (e.g., the acyl chains or the headgroup), one can obtain detailed information about the order and dynamics of that segment. The quadrupolar splitting in the ²H NMR spectrum is directly related to the order parameter of the C-²H bond vector.
-
Data Interpretation: The observation of characteristic ³¹P NMR lineshapes for lamellar phases provides strong evidence for bilayer formation. Changes in the quadrupolar splittings from ²H NMR upon incorporation of this compound can provide insights into how it affects the order and packing of the bilayer.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for liposome preparation and the validation of lipid incorporation.
Caption: Workflow for the preparation of multilamellar vesicles (MLVs).
Caption: Experimental workflow for validating bilayer incorporation using DSC and NMR.
References
A Comparative Guide to Saturated Phosphatidylcholines: C16, C18, C20, and C22 PCs in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and performance of four saturated phosphatidylcholines (PCs) commonly used in drug delivery systems: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC or C16), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC or C18), 1,2-diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC or C20), and 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC or C22). The selection of the appropriate PC is critical in the design of liposomal and other lipid-based nanoparticle formulations, as the acyl chain length significantly influences the bilayer's properties and, consequently, the carrier's stability, drug encapsulation efficiency, and release kinetics.
Physicochemical Properties: The Influence of Acyl Chain Length
The primary differentiator among these PCs is the length of their saturated fatty acid chains, which directly impacts the van der Waals interactions between adjacent lipid molecules. As the acyl chain length increases, these interactions become stronger, leading to a more ordered and rigid membrane with a higher phase transition temperature (Tm). The Tm is a critical parameter, representing the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.
Below is a summary of the key physicochemical properties of C16, C18, C20, and C22 PCs.
| Property | DPPC (C16) | DSPC (C18) | DAPC (C20) | DBPC (C22) |
| Molecular Formula | C₄₀H₈₀NO₈P | C₄₄H₈₈NO₈P | C₄₈H₉₆NO₈P | C₅₂H₁₀₄NO₈P |
| Molecular Weight ( g/mol ) | 734.04 | 790.16 | 846.26 | 902.37 |
| Phase Transition Temperature (Tm) (°C) | 41 | 55 | 66 | 75 |
Performance in Drug Delivery Applications
The differences in physicochemical properties translate into distinct performance characteristics in drug delivery systems, particularly in terms of stability, drug encapsulation, and release profiles.
Liposome (B1194612) Stability
The stability of liposomes is paramount for their therapeutic efficacy, ensuring that the encapsulated drug remains within the carrier until it reaches the target site. The rigidity of the lipid bilayer, largely governed by the Tm of the constituent PCs, is a key determinant of stability.
Liposomes formulated with PCs having longer acyl chains and consequently higher Tm values generally exhibit greater stability.[1] At physiological temperature (37°C), PCs with a Tm above this temperature, such as DPPC, DSPC, DAPC, and DBPC, will be in the more rigid gel phase, leading to less leakage of the encapsulated drug. For instance, DSPC-based liposomes are notably more stable and show less leakage compared to those made from lipids with shorter acyl chains.[1] This trend of increased stability with longer acyl chains is a critical consideration for developing formulations with extended circulation times and controlled release profiles.
Drug Encapsulation Efficiency
The efficiency with which a drug is encapsulated within a liposome is influenced by a multitude of factors, including the drug's physicochemical properties, the preparation method, and the lipid composition of the bilayer. The packing of the lipid molecules in the bilayer, which is affected by the acyl chain length, can play a significant role.
Generally, a more ordered and rigid bilayer, as found in PCs with longer acyl chains, can lead to higher encapsulation efficiencies for certain drugs. For hydrophobic drugs that are incorporated within the lipid bilayer, the increased hydrophobic volume of longer acyl chains can enhance partitioning and loading. Studies have shown that increasing the phospholipid acyl chain length from C16 to C20 resulted in improved entrapment of the hydrophobic antimicrobial peptide micrococcin (B1169942) P1. While direct comparative data for a single drug across all four PCs is limited, a recent study successfully encapsulated the anticancer drug doxorubicin (B1662922) into liposomes composed of C18, C20, and C22 PCs, indicating the feasibility of using these very long-chain PCs for established chemotherapeutics.[2][3][4]
Drug Release Kinetics
The rate at which a drug is released from a liposomal carrier is a critical factor in achieving the desired therapeutic effect. The fluidity of the liposomal membrane, which is inversely related to the Tm of the PC, is a major determinant of the drug release rate.
Liposomes formulated with PCs having longer acyl chains and higher Tm values tend to exhibit slower drug release profiles. This is because the more rigid and less permeable bilayer in the gel state retards the diffusion of the encapsulated drug. For example, a study comparing liposomes made from DMPC (C14), DPPC (C16), and DSPC (C18) showed that the DSPC formulation had the slowest drug release.[5] This characteristic is advantageous for sustained-release formulations, where a prolonged therapeutic effect is desired.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Phase Transition Temperature (Tm) Determination
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a standard method for determining the Tm of lipids and liposomes.
Methodology:
-
Sample Preparation: A small amount of the hydrated lipid or liposome suspension (typically 10-20 µL of a 10-50 mg/mL suspension) is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected Tm.
-
Measurement: The sample and reference pans are heated, and the differential heat flow is recorded as a function of temperature. The Tm is identified as the peak temperature of the endothermic transition, which corresponds to the main phase transition from the gel to the liquid-crystalline phase.
Dynamic Light Scattering (DLS) for Liposome Size and Size Distribution Analysis
DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles in suspension.
Methodology:
-
Sample Preparation: The liposome suspension is diluted with an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration to avoid multiple scattering effects. The sample is then filtered through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Instrument Setup: The DLS instrument is allowed to equilibrate at the desired temperature. The laser is aligned, and the detector is positioned at a specific angle (commonly 90° or 173°).
-
Measurement: The diluted liposome sample is placed in a cuvette and inserted into the instrument. The laser illuminates the sample, and the scattered light intensity fluctuations caused by the Brownian motion of the liposomes are measured over time. The instrument's software analyzes these fluctuations to calculate the hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.
Visualizations
Caption: General chemical structure of a phosphatidylcholine molecule.
Caption: Typical experimental workflow for liposome preparation and characterization.
References
- 1. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes | Semantic Scholar [semanticscholar.org]
- 2. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Behenoyl Phosphocholine and Other High-Tₘ Lipids for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid excipients is a critical determinant of the performance of liposomal drug delivery systems. For applications requiring high stability and controlled release, lipids with a high phase transition temperature (Tₘ) are paramount. This guide provides an objective comparison of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) against other commonly used high-Tₘ lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and hydrogenated soy phosphocholine (B91661) (HSPC). This comparison is supported by experimental data on their physicochemical properties and performance in liposomal formulations.
Physicochemical Properties of High-Tₘ Phospholipids
The defining characteristic of these lipids is their high phase transition temperature, which is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. A higher Tₘ is indicative of a more stable and less permeable membrane at physiological temperatures. The Tₘ is primarily influenced by the length and saturation of the acyl chains. As the chain length increases, van der Waals interactions become stronger, requiring more energy to disrupt the ordered packing, thus increasing the Tₘ.
| Lipid | Abbreviation | Acyl Chain Composition | Molecular Weight ( g/mol ) | Phase Transition Temperature (Tₘ) in °C |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | C16:0 | 734.04 | 41.3 |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | C18:0 | 790.15 | 55.1 |
| Hydrogenated Soy Phosphocholine | HSPC | Primarily C16:0 and C18:0 | ~790 | ~52-55 |
| 1,2-Dibehenoyl-sn-glycero-3-phosphocholine | DBPC | C22:0 | 830.33 | 75 [1] |
Note: The Tₘ of HSPC can vary slightly depending on the specific hydrogenation process and the resulting fatty acid composition.
Performance Comparison in Liposomal Formulations
The choice of a high-Tₘ lipid significantly impacts the stability, drug retention, and release characteristics of liposomes.
Stability and Drug Retention
Liposomes formulated with lipids possessing a higher Tₘ exhibit greater stability and superior drug retention, particularly at physiological temperature (37°C). This is because the lipid bilayer remains in the rigid gel phase, minimizing premature drug leakage.
Experimental data comparing DSPC and DPPC liposomes demonstrates this principle. DSPC liposomes, with a higher Tₘ, show significantly greater drug retention over 48 hours at both 4°C and 37°C compared to DPPC liposomes[2]. Specifically, DSPC liposomes retained approximately 85-87% of the encapsulated drug, while DPPC liposomes retained only about 61-62% under the same conditions[2]. Further studies have shown that at 37°C, DSPC-containing liposomes are substantially more stable than DPPC liposomes, with 50% fluorophore release from DSPC liposomes compared to 90% from DPPC liposomes after 4 weeks[3].
Given that DBPC has a significantly higher Tₘ (75°C) than both DPPC and DSPC, it is projected to form even more stable and less permeable liposomes, offering superior drug retention and reduced leakage. This makes DBPC an excellent candidate for applications requiring long circulation times and minimal premature drug release.
Temperature-Triggered Release
The sharp phase transition of high-Tₘ lipids can be exploited for temperature-triggered drug release. When the local temperature is elevated to the lipid's Tₘ, the membrane becomes more permeable, leading to the release of the encapsulated drug. This is a key strategy in thermosensitive liposomes for targeted cancer therapy. The higher Tₘ of DBPC could be advantageous for applications requiring a higher temperature threshold for drug release, potentially in combination with hyperthermia treatments.
Experimental Protocols
Reproducible and standardized protocols are essential for the comparative evaluation of different lipid formulations.
Liposome (B1194612) Preparation: Thin-Film Hydration Method
The thin-film hydration method is a widely used technique for preparing liposomes[4][5][6][7][8].
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DBPC, DPPC, or DSPC, with or without cholesterol) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol (B129727) mixture, in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
High-Vacuum Drying: Place the flask under a high vacuum for at least 2-4 hours to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer (which may contain the drug to be encapsulated) to the flask. The buffer should be pre-heated to a temperature above the Tₘ of the lipid with the highest Tₘ to facilitate hydration[4][6].
-
Vesicle Formation: Agitate the flask vigorously (e.g., by vortexing) until the lipid film is completely dispersed, resulting in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain unilamellar vesicles with a defined size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size[4][5].
Characterization of Liposomes
DSC is a fundamental technique for determining the phase transition temperature of lipids.
-
Sample Preparation: Prepare a liposome suspension at a known concentration in a suitable buffer.
-
Instrument Setup: Place a precise volume of the liposome suspension in a DSC sample pan and an equal volume of buffer in the reference pan.
-
Thermal Program: Equilibrate the system at a temperature well below the expected Tₘ. Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the expected Tₘ.
-
Data Analysis: The resulting thermogram will display an endothermic peak. The temperature at the apex of this peak corresponds to the main phase transition temperature (Tₘ).
DLS is used to measure the hydrodynamic diameter and size distribution of liposomes, and to monitor their stability over time[9].
-
Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration for DLS analysis.
-
Measurement: Place the sample in a cuvette and perform the DLS measurement at a controlled temperature. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
Data Analysis: The software calculates the hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
Stability Assessment: To assess stability, DLS measurements can be repeated at various time points while the liposomes are stored under specific conditions (e.g., 4°C or 37°C). Changes in size and PDI over time indicate potential aggregation or fusion of the vesicles[10][11].
The encapsulation efficiency (EE%) quantifies the amount of drug successfully entrapped within the liposomes.
-
Separation of Free and Encapsulated Drug: Separate the unencapsulated (free) drug from the liposomes. Common methods include size exclusion chromatography (e.g., using a Sephadex column) or centrifugation.
-
Quantification of Drug:
-
Measure the concentration of the free drug in the supernatant or filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
To determine the total drug amount, disrupt the liposomes (e.g., with a suitable solvent like methanol or a detergent like Triton X-100) and measure the drug concentration.
-
-
Calculation of Encapsulation Efficiency: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationship between lipid structure and properties.
Caption: Experimental workflow for comparing high-Tₘ lipids.
Caption: Relationship between acyl chain length, Tₘ, and liposome stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 8. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 1-Docosanoyl-sn-glycero-3-phosphocholine in Lipid Mixtures
The accurate quantification of specific lipid species within complex mixtures is a cornerstone of lipidomics research, enabling a deeper understanding of their roles in cellular processes and disease. 1-Docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC), a lysophosphatidylcholine (B164491) with a long-chain saturated fatty acid, is of increasing interest to researchers. This guide provides a comparative overview of the predominant analytical methodologies for the quantification of 22:0 Lyso PC in lipid mixtures, with a focus on mass spectrometry-based techniques. Experimental data from various studies are summarized to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their applications.
Comparison of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of lysophosphatidylcholines due to its high sensitivity, specificity, and ability to resolve individual lipid species.[1][2][3][4] Alternative methods such as nuclear magnetic resonance (NMR) spectroscopy and colorimetric assays offer broader applicability but generally lack the specificity required for detailed lipidomic profiling.[5][6]
Table 1: Performance Comparison of Quantitative Methods for Lysophosphatidylcholines
| Method | Principle | Analytes | Linearity (R²) | Precision (CV%) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation.[1] | Specific LPC species (e.g., 16:0, 18:0, 22:0 Lyso PC) | >0.99[7] | Within-run: 3-12%, Total: 12-25% (major vs. minor species)[7] | High sensitivity and specificity, allows for multiplexed analysis.[2][3] | Requires sophisticated instrumentation and extensive sample preparation.[4][5] |
| ESI-MS/MS (Flow Injection) | Direct infusion of sample into the mass spectrometer without prior chromatographic separation.[2][7] | Classes of LPCs and other lipids | >0.99[7] | Within-run: ~3%, Total: ~12% (for major species)[7] | High-throughput capability.[2] | Susceptible to ion suppression effects from complex matrices.[4] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Broad classes of lipids (e.g., total phospholipids, cholesterol).[5][6] | Not typically used for generating calibration curves for specific LPCs. | Dependent on instrument stability and sample concentration. | Non-destructive, provides structural information, requires minimal sample preparation.[5] | Lower sensitivity compared to MS, signal overlap in complex mixtures.[6] |
| Sulfo-phospho-vanillin Assay | Colorimetric reaction with unsaturated fatty acids.[5] | Total unsaturated lipids. | Dependent on standard used. | Variable. | Simple, inexpensive, suitable for high-throughput screening.[5] | Lacks specificity for individual lipid species, only measures unsaturated lipids.[5] |
Experimental Protocols
The selection of an appropriate internal standard is critical for accurate quantification in mass spectrometry to correct for variations in sample preparation and instrument response.[4] Odd-chain lysophosphatidylcholines and stable isotope-labeled analogs are commonly employed for this purpose.[7][8]
Protocol 1: Lipid Extraction from Plasma (Bligh & Dyer Method)
This is a widely adopted protocol for the extraction of total lipids from biological samples.[7][9]
Materials:
-
EDTA-plasma
-
Internal Standard Solution (e.g., 13:0 Lyso-PC and 19:0 Lyso-PC in chloroform)[7]
-
Glass centrifuge tubes
Procedure:
-
To a glass centrifuge tube, add a defined volume of plasma (e.g., 20 µL).[7]
-
Add a known amount of the internal standard solution.
-
Add a mixture of chloroform and methanol to the tube.
-
Vortex thoroughly to ensure complete mixing and precipitation of proteins.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform mixture).[7]
Protocol 2: LC-MS/MS Quantification of 22:0 Lyso PC
This protocol outlines the general steps for quantifying 22:0 Lyso PC using an LC-MS/MS system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[10][11]
-
Triple quadrupole mass spectrometer.[12]
LC Conditions:
-
Column: A reverse-phase C18 column is commonly used for separating lysophosphatidylcholines.[4]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically employed.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-20 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
MRM Transition for 22:0 Lyso PC: The precursor ion will be the [M+H]⁺ of 22:0 Lyso PC. The product ion is typically the phosphocholine (B91661) headgroup fragment at m/z 184.[10][7]
-
MRM Transitions for Internal Standards: Set up corresponding transitions for the chosen internal standards (e.g., 13:0 Lyso-PC, 19:0 Lyso-PC).[7]
Data Analysis:
-
Integrate the peak areas for 22:0 Lyso PC and the internal standard(s).
-
Calculate the response ratio by dividing the peak area of 22:0 Lyso PC by the peak area of the internal standard.
-
Construct a calibration curve by plotting the response ratios of prepared standards against their known concentrations.
-
Determine the concentration of 22:0 Lyso PC in the samples by interpolating their response ratios on the calibration curve.
Visualizing Workflows and Pathways
Experimental Workflow for 22:0 Lyso PC Quantification
Caption: Workflow for the quantitative analysis of 22:0 Lyso PC.
General Signaling Pathway for Lysophosphatidylcholines
While the specific signaling cascades for 22:0 Lyso PC are not as extensively characterized as for other LPCs like 16:0 Lyso-PC, it is understood that LPCs can act as signaling molecules by binding to G protein-coupled receptors (GPCRs) on the cell surface.[14][15]
Caption: Generalized signaling pathway for lysophosphatidylcholines.
References
- 1. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cellgs.com [cellgs.com]
- 6. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum [lysoveta.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 1-Docosanoyl-sn-glycero-3-phosphocholine: A Comprehensive Guide
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended PPE:
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid generating dust when handling the solid form of the compound.[2][3][4][5]
-
Wash hands thoroughly after handling.[1]
II. Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
Minor Spills:
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Cleanup: For solid spills, carefully sweep or vacuum the material. Use dry cleanup procedures and avoid creating dust.[4] Place the collected material into a suitable, labeled container for disposal.[1][2][3]
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a water rinse. Collect all cleaning materials for proper disposal.
Major Spills:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
-
Containment: If it is safe to do so, prevent the spill from spreading or entering drains.
III. Disposal Procedures
The disposal of 1-Docosanoyl-sn-glycero-3-phosphocholine must adhere to all local, state, and federal regulations.[2][4] Improper disposal can lead to environmental contamination and legal repercussions.
Step-by-Step Disposal Guide:
-
Waste Characterization: Although not classified as a hazardous substance by all regulations, it is best practice to treat this compound as a chemical waste. Do not dispose of it in the regular trash or down the drain.[3]
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and chemically compatible container.[2][3]
-
For empty containers that previously held the compound, they should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The defaced, empty container can then be disposed of in the regular trash.
-
-
Waste Collection:
-
Store the waste container in a designated satellite accumulation area.
-
Follow your institution's procedures for chemical waste pickup. This typically involves contacting the EHS department.
-
-
Final Disposal Methods: The final disposal will be carried out by a licensed waste management facility, likely through one of the following methods:
-
Incineration: The compound may be mixed with a combustible solvent and burned in a chemical incinerator.
-
Landfill: Disposal in a licensed hazardous waste landfill may also be an option.
-
IV. Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes key considerations for phospholipid disposal.
| Parameter | Guideline | Source |
| pH for Aqueous Solutions | Neutralize to a pH between 6 and 9 before collection for disposal, if applicable. | General laboratory best practices |
| Regulatory Framework | Disposal must comply with local, state, and federal regulations. | [2][4] |
| Container Material | Use chemically compatible containers (e.g., glass or polyethylene). | [2][3] |
V. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Docosanoyl-sn-glycero-3-phosphocholine
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. Adherence to standard laboratory safety protocols is essential to minimize exposure and prevent potential biological effects.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required. Use in a well-ventilated area.[1] |
| Dissolving/Handling Solutions | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required. Handle in a well-ventilated area or chemical fume hood if aerosols may be generated.[2] |
| Accidental Spill Cleanup | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required for small spills. |
Operational Plan: Step-by-Step Handling Procedures
Following a strict, step-by-step protocol minimizes the risk of exposure and contamination.
-
Preparation and Engineering Controls :
-
Handling the Solid :
-
To avoid creating dust, handle the solid material carefully.
-
Use a spatula or other appropriate tool to transfer the desired amount.
-
-
Dissolving and Solution Handling :
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If vortexing or sonicating, ensure the container is securely capped to prevent aerosol formation.
-
-
Storage :
-
Store this compound in a tightly sealed container in a freezer.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Material | Collect in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste disposal service. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Liquid Waste (Solutions) | Disposal of solutions must be in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance. |
| Empty Containers | Thoroughly rinse empty containers before discarding or recycling. |
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
